Engineering 3D Chemical Space: A Technical Guide to 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate in Drug Discovery
Executive Summary In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has led to high attrition rates in clinical development, primarily due to poor aqueous solubility and off-targe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has led to high attrition rates in clinical development, primarily due to poor aqueous solubility and off-target promiscuity. As a Senior Application Scientist, I frequently guide medicinal chemistry teams toward structural interventions that increase three-dimensionality.
2-Oxa-5-azaspiro[3.5]nonane hemioxalate (CAS 1523571-96-1) represents a premier, next-generation spirocyclic building block. By serving as a conformationally restricted bioisostere for morpholine or piperidine, this scaffold dramatically increases the fraction of sp3-hybridized carbons (
) within a lead compound. This whitepaper details the physicochemical rationale, mechanistic advantages, and self-validating experimental protocols required to successfully integrate this spirocycle into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The transition from flat heterocycles to spirocyclic frameworks is driven by the paradigm, which correlates higher
with improved clinical success rates[1]. 2-Oxa-5-azaspiro[3.5]nonane perfectly embodies this principle.
The hemioxalate salt form is specifically engineered for developability. Free spirocyclic amines of low molecular weight are notoriously volatile, hygroscopic, and prone to rapid oxidation. The hemioxalate stoichiometry (2:1 ratio of free base to oxalic acid) yields a highly stable, free-flowing crystalline solid that ensures precise stoichiometric handling during high-throughput library synthesis[2].
Table 1: Physicochemical Properties of the Hemioxalate Salt
Property
Specification
Compound Name
2-Oxa-5-azaspiro[3.5]nonane hemioxalate
CAS Number
1523571-96-1
Molecular Formula
C₁₆H₂₈N₂O₆ (Base: C₇H₁₃NO)
Molecular Weight
344.40 g/mol
Physical Form
White to off-white crystalline solid
Fraction sp3 ()
1.00 (Base molecule)
Data supported by .
Mechanistic Advantages in Lead Optimization
Replacing a morpholine or piperazine core with a 2-oxa-5-azaspiro[3.5]nonane system is not merely a structural novelty; it is a calculated modulation of the molecule's pharmacokinetic and pharmacodynamic (PK/PD) profile[3].
Steric Shielding of Metabolic Hotspots: Traditional piperidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the
-carbons adjacent to the nitrogen. In the spiro[3.5]nonane system, the spiro-fusion at C4 creates immense steric bulk, effectively shielding the N5-adjacent protons from enzymatic attack, thereby drastically reducing intrinsic clearance ()[4].
Dipole Moment and Lipophilicity: The oxetane ring (2-oxa) acts as a potent hydrogen bond acceptor. Unlike adding polar functional groups that might increase molecular weight and topological polar surface area (tPSA) excessively, the oxetane oxygen lowers the overall lipophilicity (LogD) while maintaining a compact molecular footprint[5].
Table 2: Comparative PK/PD Metrics (Morpholine vs. Spirocycle Bioisostere)
Metric
Morpholine Core
2-Oxa-5-azaspiro[3.5]nonane
Mechanistic Causality
Lipophilicity (LogD)
Moderate
Lowered
Oxetane oxygen increases polarity without adding planarity.
Aqueous Solubility
Baseline
Enhanced
Higher 3D character disrupts planar crystal lattice packing.
CYP450 Clearance
High
Low
Spiro-center sterically shields adjacent -carbons from oxidation.
Target Selectivity
Promiscuous
High
Rigid 3D vectoring restricts off-target conformational binding.
To harness the benefits of this spirocycle, it must be conjugated to a core scaffold. Because the N5 secondary amine is sterically hindered by the adjacent spiro-center, standard amide coupling conditions (e.g., HATU/DIPEA) often result in sluggish kinetics and poor yields.
Based on extensive bench experience, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the optimal pathway. The following protocol is designed as a self-validating system , ensuring that each step provides measurable quality control (QC) feedback before proceeding.
Step 1: Salt Dissociation (Free-Basing)
Action: Suspend 2-oxa-5-azaspiro[3.5]nonane hemioxalate (1.0 eq) in a 1:1 biphasic mixture of Dichloromethane (DCM) and saturated aqueous
. Stir vigorously for 15 minutes at room temperature. Extract the organic layer, dry over anhydrous , and concentrate under reduced pressure.
Causality: The hemioxalate salt is unreactive toward electrophiles.
provides a mild alkaline environment (pH ~8.5) that deprotonates the piperidine nitrogen without triggering base-catalyzed ring-opening of the strained oxetane ring. The biphasic system immediately partitions the liberated, lipophilic free amine into the DCM layer, preventing aqueous degradation.
Validation Check: Perform Thin-Layer Chromatography (TLC) on the organic layer using a Ninhydrin stain. A single, amine-positive (purple/pink) spot must be observed (
~0.3 in 10% MeOH/DCM), confirming complete dissociation and absence of degradation byproducts.
Step 2: Iminium Formation & Selective Reduction
Action: Dissolve the freshly prepared free amine (1.2 eq) and the target scaffold aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) and stir for 1 hour to pre-form the iminium ion. Subsequently, add STAB (1.5 eq) portion-wise at 0°C.
Causality: The steric bulk at the N5 position requires time for the iminium intermediate to fully form. STAB is deliberately chosen over
because its electron-withdrawing acetate ligands reduce its nucleophilicity. This prevents the premature reduction of the unreacted aldehyde into an alcohol, ensuring the reagent selectively targets the pre-formed iminium ion.
Validation Check: Analyze the crude reaction mixture via LC-MS. The system is validated when the UV trace shows the complete disappearance of the starting aldehyde peak, and the mass spectrometer detects the
peak corresponding to the exact mass of the newly conjugated spirocyclic lead.
Workflow Visualization
The following diagram maps the logical progression and self-validating checkpoints of the scaffold conjugation workflow.
Caption: Experimental workflow for the free-basing and electrophilic conjugation of 2-oxa-5-azaspiro[3.5]nonane.
Conclusion
The integration of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate into drug discovery pipelines offers a highly effective method for overcoming the developability bottlenecks associated with planar heterocycles. By understanding the causality behind its steric shielding and leveraging optimized, self-validating synthetic protocols, medicinal chemists can reliably engineer lead compounds with superior metabolic stability, enhanced aqueous solubility, and targeted 3D vectoring.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752-6756.
URL:[Link]
Reilly, S. W., et al. (2020). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity". National Institutes of Health (NIH) PMC.
URL:[Link]
Firth, J. D., et al. (2021). "Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones". Angewandte Chemie International Edition.
URL:[Link]
Engineering 3D Chemical Space: A Technical Guide to 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate in Drug Discovery
Executive Summary: Escaping Flatland In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility, high attrition rates, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility, high attrition rates, and suboptimal pharmacokinetic profiles. The paradigm shift known as "Escaping Flatland" emphasizes the incorporation of sp3-rich, three-dimensional architectures to improve clinical success rates [1].
2-Oxa-5-azaspiro[3.5]nonane has emerged as a premier spirocyclic bioisostere. By fusing an oxetane ring with a piperidine ring at a single spirocyclic carbon, researchers can replace traditional morpholine or substituted piperidine moieties. This guide provides an in-depth mechanistic analysis of this scaffold, specifically focusing on its hemioxalate salt form (CAS: 1046153-04-1) , detailing the causality behind its physicochemical advantages, and providing self-validating protocols for its application in drug development.
Structural and Physicochemical Profiling
The free base of 2-oxa-5-azaspiro[3.5]nonane (MW: 127.18 Da) is a low-molecular-weight secondary amine. While highly valuable as a building block, its free base form is prone to volatility, hygroscopicity, and oxidative degradation. To engineer a robust, high-throughput-compatible reagent, the compound is synthesized as a hemioxalate salt .
The stoichiometry of the hemioxalate (two molecules of the spirocyclic base to one molecule of oxalic acid) creates a highly stable, neutral crystalline lattice. This specific salt form prevents the local pH shifts during in vitro assays that are often caused by mono-oxalate or hydrochloride salts [2].
Table 1: Quantitative Physicochemical Data
Property
Value
Chemical Name
2-Oxa-5-azaspiro[3.5]nonane hemioxalate
CAS Number
1046153-04-1
Molecular Formula
C₁₆H₂₈N₂O₆
Molecular Weight
344.41 g/mol
Free Base Exact Mass
127.10 Da
Topological Polar Surface Area (TPSA)
21.3 Ų (Free Base)
Stoichiometry
2:1 (Spirocycle : Oxalic Acid)
Mechanistic Rationale: Bioisosterism and ADME Modulation
The strategic choice to incorporate 2-oxa-5-azaspiro[3.5]nonane into a drug candidate is driven by precise structure-activity relationship (SAR) causality.
The Oxetane Motif (2-Oxa): The oxygen atom acts as a potent hydrogen-bond acceptor. Unlike gem-dimethyl groups, the oxetane ring significantly lowers lipophilicity (logD) and enhances aqueous solubility. Furthermore, the inherent ring strain of the oxetane projects the oxygen lone pairs outward, optimizing them for target kinase/receptor interactions [3].
The Spirocyclic Center: The orthogonal arrangement of the two rings restricts conformational flexibility. This rigidity reduces the entropic penalty upon target binding, often leading to increased binding affinity (Kd) compared to flexible aliphatic chains.
Metabolic Shielding: The spiro-fusion adjacent to the secondary amine (5-aza) creates a steric shield. This blocks Cytochrome P450 (CYP450) enzymes from performing alpha-oxidation, a common metabolic liability in standard piperidines and morpholines [4].
Impact of 2-Oxa-5-azaspiro[3.5]nonane structural features on ADME and target binding.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in verification mechanism to prevent downstream experimental failure.
Protocol A: Preparation and Validation of the Hemioxalate Salt
Objective: Convert the volatile free base into a stable, assay-ready crystalline solid.
Dissolution: Dissolve 10.0 mmol of 2-oxa-5-azaspiro[3.5]nonane free base in 20 mL of anhydrous Methyl tert-butyl ether (MTBE). Causality: MTBE is chosen because the free base is highly soluble in it, but the resulting oxalate salt is entirely insoluble, driving the precipitation via Le Chatelier's principle.
Titration: Prepare a solution of 5.0 mmol anhydrous oxalic acid in 5 mL of absolute ethanol. Add this dropwise to the MTBE solution at 0°C under vigorous stirring. Causality: The exact 0.5 equivalent ratio is critical to enforce the 2:1 hemioxalate stoichiometry rather than the mono-oxalate.
Crystallization: Stir the resulting white slurry for 2 hours at room temperature. Filter the precipitate under vacuum and wash with cold MTBE (2 x 5 mL). Dry under high vacuum at 40°C for 12 hours.
Self-Validation (1H-NMR): Dissolve 5 mg of the product in D₂O. Perform quantitative 1H-NMR. Validation Gate: The integration ratio of the piperidine protons to the oxalate protons must be exactly 2:1. Any deviation indicates co-precipitation of free oxalic acid, necessitating recrystallization from hot ethanol.
Protocol B: In Vitro Microsomal Stability Profiling
Objective: Quantify the metabolic stability of the spirocycle-containing drug candidate against CYP450 enzymes.
Substrate Preparation: Prepare a 1 µM solution of the spirocyclic test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant (Km) for most CYP450s, allowing for accurate first-order intrinsic clearance calculations.
Microsome Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; its absence serves as the negative control.
Timed Quenching: At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantaneously denatures CYP450 enzymes and precipitates proteins, preventing LC column fouling.
Self-Validation (Positive Control): Run Verapamil concurrently. Validation Gate: If Verapamil is not degraded by >70% at 60 minutes, the microsomes are metabolically incompetent, and the assay must be discarded.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Step-by-step workflow for the in vitro microsomal stability profiling assay.
Conclusion
The integration of 2-oxa-5-azaspiro[3.5]nonane into molecular scaffolds represents a highly sophisticated approach to overcoming the ADME limitations of planar heterocycles. By utilizing the hemioxalate salt, researchers guarantee reagent stability and stoichiometric precision. When paired with rigorous, self-validating metabolic assays, this spirocycle serves as a powerful engine for generating next-generation, metabolically robust therapeutics.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms in Clinical Candidates". Journal of Medicinal Chemistry. URL:[Link]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Angewandte Chemie International Edition. URL:[Link]
Carreira, E. M., et al. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews. URL:[Link][1]
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane". PubChem. URL:[Link][2]
A Technical Guide to Spirocyclic Amine Building Blocks: Navigating 3D Chemical Space for Modern Drug Discovery
Abstract The paradigm of drug discovery is undergoing a significant dimensional shift. The historical reliance on flat, aromatic, sp2-rich molecular scaffolds—a domain often termed "flatland"—is being challenged by the d...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The paradigm of drug discovery is undergoing a significant dimensional shift. The historical reliance on flat, aromatic, sp2-rich molecular scaffolds—a domain often termed "flatland"—is being challenged by the demonstrable clinical and pharmacokinetic advantages of three-dimensional (3D) molecular architectures.[1][2] Spirocyclic scaffolds, particularly those incorporating amine functionalities, are at the forefront of this evolution. These rigid, geometrically defined building blocks offer medicinal chemists unparalleled control over the spatial presentation of pharmacophoric elements, enabling a more precise and effective exploration of biological target interactions.[3][4] This guide provides an in-depth technical analysis of spirocyclic amine building blocks, moving beyond a simple catalog of structures to explain the fundamental causality behind their strategic application. We will explore their profound impact on physicochemical and ADMET properties, detail robust synthetic strategies for their creation, and examine real-world case studies where their inclusion has been pivotal to success. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of 3D chemical space to design the next generation of therapeutics.
The Strategic Imperative for Three-Dimensionality in Drug Design
Beyond "Flatland": The Limitations of sp2-Rich Scaffolds
For decades, synthetic feasibility has driven the prevalence of aromatic and planar moieties in screening libraries and lead optimization programs. While effective to a degree, this "flatland" chemistry often leads to compounds with challenges such as poor solubility, high metabolic liability, and promiscuous binding profiles due to the non-specific nature of flat, lipophilic surfaces. The push to "escape from flatland" is a strategic response to these limitations, aiming to populate discovery pipelines with molecules possessing greater structural complexity and saturation.[5]
Introducing Spirocycles: Rigid Scaffolds for Precise Vectorial Display
Spirocycles are bicyclic systems defined by two rings connected through a single, shared quaternary carbon atom. This unique structural feature imparts significant rigidity and a distinct three-dimensional geometry.[3][6] Unlike flexible aliphatic chains or flat aromatic rings, a spirocyclic core locks the relative orientation of substituents. This conformational restriction is a powerful tool for medicinal chemists; it reduces the entropic penalty upon binding to a biological target, which can lead to significant gains in potency and selectivity.[4][7] The spirocyclic framework acts as a rigid scaffold from which functional groups can be projected into 3D space with precisely controlled exit vectors.[8]
The Role of the Amine: A Key Pharmacophoric Element
The incorporation of an amine, particularly a secondary or primary amine, into a spirocyclic scaffold creates a building block of immense value. The nitrogen atom serves multiple critical functions:
A Key Interaction Point: It can act as a hydrogen bond donor and/or acceptor, forming critical interactions with protein targets.
A Handle for Synthesis: It provides a reliable chemical handle for further molecular elaboration and diversification.[1]
Modulation of Physicochemical Properties: Its basicity (pKa) is fundamental to a molecule's solubility, cell permeability, and potential for lysosomal trapping.
Spiro-azacycles, or aza-spirocycles, represent the largest and most diverse class of bioactive spirocyclic compounds, found in numerous drug candidates and approved medicines across a wide range of target classes.[4]
The Value Proposition of Spirocyclic Amines
The strategic integration of spirocyclic amine building blocks into a drug discovery program offers a multi-faceted value proposition, directly addressing many of the shortcomings of traditional 2D scaffolds.
Caption: The causal relationships between the core structural features of spirocyclic amines and their beneficial impact on drug-like properties.
Impact on Physicochemical and ADMET Properties
The introduction of a spirocyclic amine motif is not merely a structural change but a strategic tool for fine-tuning a molecule's entire physicochemical profile.
Modulating Core Properties: Solubility, Lipophilicity (LogP/LogD), and pKa
One of the most significant advantages of spirocycles is their ability to decrease lipophilicity while increasing three-dimensionality. Replacing a flat, lipophilic piperidine or morpholine ring with an aza-spirocycle can lead to a measurable reduction in LogD values.[9][10] This, in turn, can improve aqueous solubility and reduce undesirable off-target effects associated with high lipophilicity, such as hERG channel inhibition.[7] Furthermore, incorporating oxygen atoms into the spirocyclic core, creating oxa-spirocycles, can further enhance solubility and lead to more favorable pharmaceutical properties.[11] The conformational rigidity of the spirocycle can also influence the pKa of the amine by altering the solvation shell and the local electronic environment, providing another lever for property modulation.
The Fsp3 Advantage: Correlation with Clinical Success
The fraction of sp3 hybridized carbons (Fsp3) is a key metric used to quantify the three-dimensionality of a molecule.[9] A higher Fsp3 count generally correlates with improved clinical success, which is attributed to several factors including better solubility, higher metabolic stability, and more specific, complementary interactions with protein targets.[9][10][12] Spiro-containing systems inherently increase a molecule's Fsp3 value, steering its properties away from the "flatland" associated with attrition in later stages of drug development.[9][10]
Enhancing Metabolic Stability and Reducing Off-Target Effects
The quaternary spiro-carbon and adjacent atoms are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes.[6] This can block "soft spots" in a molecule that would otherwise be sites of rapid metabolism. For example, in the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, exchanging a morpholine for various aza-spirocycles improved metabolic stability and selectivity against the hERG channel.[9][10]
Data Summary: Spirocycles vs. Common Heterocycles
The following table provides a comparative summary of how replacing a common heterocycle with a spirocyclic amine bioisostere can impact key physicochemical properties.
Steric shielding of carbons adjacent to the nitrogen atom.
pKa
~11.2
~10.5
Ring strain and altered hybridization can reduce basicity.
Molecular Rigidity
Flexible (Chair-boat flip)
Rigid
Locked conformation reduces entropic penalty upon binding.
Novelty (IP Space)
Low (Common motif)
High
Provides access to novel and patentable chemical matter.[14]
Synthetic Strategies and Key Building Blocks
The accessibility of spirocyclic amine building blocks has expanded dramatically due to advances in synthetic methodology. While their synthesis can be more complex than that of their monocyclic counterparts, several robust and scalable strategies are now available.[16]
Foundational Synthetic Approaches
Key strategies for constructing the spirocyclic core include:
Intramolecular Cyclization: Methods like the Hofmann-Löffler-Freytag reaction or other C-H amination techniques can convert monocyclic amines into bicyclic spirocyclic systems in a single step.[17]
Ring-Closing Metathesis (RCM): As demonstrated in the protocol below, RCM is a powerful tool for forming one of the rings onto a pre-existing cyclic core.[18]
Cycloaddition Reactions: [3+2] and [4+2] cycloadditions can be employed to build the second ring onto a functionalized starting material.[19]
Gold(I)-Catalyzed Cycloisomerization: This modern method allows for the construction of diverse aza-spirocyclic compounds under mild conditions with excellent functional group tolerance.[3]
Experimental Protocol 1: Synthesis of a Diaza-spiro[4.4]nonane Scaffold via RCM
This protocol describes a representative synthesis of a spirocyclic diamine scaffold, illustrating a common multi-step sequence involving Grignard addition and subsequent Ring-Closing Metathesis (RCM). This method is self-validating through standard analytical characterization (NMR, MS) at each intermediate step.
Objective: To synthesize a protected N,N'-dibenzyl-2,7-diazaspiro[4.4]non-8-ene.
Step 1: N-Benzylation of Pyrrolidin-3-one
To a solution of pyrrolidin-3-one hydrochloride (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
Add benzyl bromide (1.1 eq) dropwise at room temperature.
Stir the reaction mixture for 24 hours at 22°C.
Filter the solids and concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-benzylpyrrolidin-3-one.
Step 2: Grignard Addition of Allylamine Moiety
To a solution of N-benzylpyrrolidin-3-one (1.0 eq) in dry toluene at 0°C, add allylmagnesium bromide (1.2 eq, 1M solution in THF) dropwise.
Allow the reaction to warm to room temperature and stir for 24 hours.
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary alcohol intermediate.
Step 3: Ring-Closing Metathesis (RCM)
Dissolve the crude alcohol from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.01 M.
Bubble argon through the solution for 15 minutes to degas.
Add Grubbs' First Generation Catalyst (0.05 eq).
Reflux the mixture under an argon atmosphere for 2 hours, monitoring by TLC for the consumption of starting material.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the target N,N'-dibenzyl-2,7-diazaspiro[4.4]non-8-ene.
Diagram: Modular Synthesis Workflow
Modern synthetic approaches emphasize modularity, allowing for the rapid generation of analogs from a common intermediate. Diversity-Oriented Synthesis (DOS) and fragment-based elaboration platforms exemplify this strategy.[1][8]
Caption: A modular workflow for the 3D elaboration of spirocyclic amine building blocks.
Application in Medicinal Chemistry: Case Studies
The theoretical advantages of spirocyclic amines are validated by their successful application in numerous drug discovery programs, including several marketed drugs.
Case Study 1: SHP2 Inhibitors
In the optimization of allosteric SHP2 inhibitors, researchers introduced spirocyclic scaffolds to rigidly maintain the orientation of a primary amine group crucial for binding.[10] X-ray crystallography confirmed that the spirocyclic variants maintained the three critical hydrogen bond interactions with the protein target.[10] This strategic replacement from a more flexible system resulted in comparable protein inhibitory potency but significantly improved cellular efficacy.[10]
Case Study 2: PARP Inhibitors
The approved PARP inhibitor Olaparib features a piperazine ring. Researchers replaced this with a diazaspiro[3.3]heptane moiety.[10] While this led to a modest twofold reduction in raw potency, it dramatically increased selectivity for PARP-1 over other PARP family members.[10] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting how spirocycles can be used to refine a drug's safety and selectivity profile.[10]
Case Study 3: Approved Drugs
Several approved drugs incorporate spirocyclic amine cores, demonstrating their clinical viability.
Tedisamil: An antiarrhythmic agent for atrial fibrillation, Tedisamil contains a rigid 3,7-diazaspiro[3.3.1]nonane skeleton.[4]
Buspirone: An anxiolytic drug, Buspirone features a 8-azaspiro[4.5]decane-7,9-dione moiety. Over 50% of all clinically used medicines containing a spirocycle have been approved in the 21st century, underscoring their growing importance.[5][20]
Table: Selected Spirocyclic Amine-Containing Drugs and Candidates
Compound/Drug
Target Class/Target
Rationale for Spirocyclic Amine
Reference
Tedisamil
Ion Channel (Potassium Channel)
Provides a rigid scaffold to orient pharmacophoric groups for optimal channel blocking.
The field of spirocyclic chemistry continues to evolve, driven by new synthetic technologies and a deeper understanding of the value of 3D molecular design.
The Rise of Strained Systems
There is a growing interest in strained spirocycles, such as those containing four-membered rings like spiro[3.3]heptanes and spiro[2.3]hexanes.[2] These highly rigid and compact scaffolds are being explored as novel bioisosteres for more common rings like piperidine.[2][15] Their strained nature provides unique exit vectors and can lead to compounds with distinct and beneficial physicochemical properties.
Automation and Flow Chemistry
To meet the demand for large libraries of diverse spirocyclic compounds, researchers are turning to automation and continuous flow synthesis.[21] These technologies allow for the rapid, modular, and scalable production of spirocyclic tetrahydronaphthyridines and other valuable scaffolds from abundant primary amine feedstocks, accelerating the hit-to-lead process.[21]
Computational Methods in Spirocycle Design
As the diversity of available spirocyclic scaffolds grows, computational chemistry becomes essential for navigating this expanded chemical space.[16] Molecular modeling and conformational analysis are critical for predicting the geometry of novel scaffolds, understanding their interaction with protein targets, and prioritizing the synthesis of compounds with the highest probability of success.[22][23]
Conclusion
Spirocyclic amine building blocks are no longer a niche curiosity but a cornerstone of modern medicinal chemistry. They provide a validated and powerful strategy to "escape from flatland" and design drug candidates with superior potency, selectivity, and pharmacokinetic profiles. Their inherent three-dimensionality offers a solution to many of the challenges that have plagued traditional drug discovery campaigns. As synthetic accessibility continues to improve and our understanding of their structural and biological implications deepens, the strategic application of spirocyclic amines will be indispensable in the development of innovative and effective medicines.
References
Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
Varela MT, Dias GG, et al. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
PNAS. Route to three-dimensional fragments using diversity-oriented synthesis. PNAS.
Voss, F., Schunk, S., & Steinhagen, H. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry.
ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry.
BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Javahershenas, R. (2024, February 13). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
BenchChem.
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
PharmaBlock. Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
ChemRxiv. (2025, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
Enamine. Spirocycles for Improved Solubility. Enamine.
BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
ACS Publications. (2025, September 25).
RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
ACS Publications. Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry.
PMC.
ResearchGate. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
PMC. Synthetic Routes to Approved Drugs Containing a Spirocycle.
PMC. (2023, June 5).
Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-oxa-5-azaspiro[3.5]nonane vs. Piperidine Bioisostere
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers
Abstract
The piperidine ring is a cornerstone pharmacophore in medicinal chemistry, yet it frequently introduces liabilities regarding lipophilicity (
), hERG channel inhibition, and rapid oxidative clearance at the -carbon. This guide analyzes the 2-oxa-5-azaspiro[3.5]nonane scaffold—a specific spirocyclic bioisostere designed to address these failure modes. Unlike its more common 7-aza isomer (which mimics 4-substituted piperidines), the 5-aza variant places the nitrogen atom directly adjacent to the spiro-quaternary center. This unique topology creates a "steric shield" that abolishes metabolic -oxidation at one vector while modulating basicity () for improved CNS penetration and solubility.
Part 1: The Bioisosteric Rationale[1]
The Piperidine Problem
Piperidine is ubiquitous, but its physicochemical profile often requires extensive optimization:
Metabolic Hotspots: The
-carbons (C2/C6) are prone to CYP450-mediated hydrogen abstraction, leading to iminium ion formation and ring opening.
Lipophilicity: The carbocyclic nature contributes significantly to
, often necessitating polar groups elsewhere to maintain solubility.
hERG Liability: Basic amines with high lipophilicity are classic hERG pharmacophores, leading to QT prolongation risks.
The Spiro-Oxetane Solution (2-oxa-5-azaspiro[3.5]nonane)
The 2-oxa-5-azaspiro[3.5]nonane scaffold fuses a polar oxetane ring to a piperidine ring at the C2 position (relative to the nitrogen).
Structural Definition:
Ring A (Oxetane): Provides polarity (lowers
) and metabolic stability (the "magic methyl" effect of oxetane).
Ring B (Piperidine): Maintains the vector fidelity of the original pharmacophore.
The 5-Aza Junction: The nitrogen is attached to the spiro-quaternary carbon. This is the critical differentiator.
Mechanism of Action: The Alpha-Quaternary Blockade
In a standard piperidine, the C2 position possesses two abstractable protons. In 2-oxa-5-azaspiro[3.5]nonane, the C2 position becomes the spiro-quaternary center (
).
Metabolic Blockade: There are zero protons at the
-position to the nitrogen on the spiro side. This renders the most vulnerable metabolic site chemically inert to CYP450 oxidation.
pKa Modulation: The oxetane oxygen is located
to the nitrogen. Through-bond inductive effects () typically lower the amine by 1.0–2.0 units compared to parent piperidine (approx. 11.0 9.0–9.5). This increases the fraction of neutral species at physiological pH, enhancing membrane permeability.
Visualizing the Bioisosteric Shift
The following diagram illustrates the transition from a metabolically labile piperidine to the robust spiro-scaffold.
Caption: Transition from metabolically vulnerable piperidine to the alpha-quaternary spiro-scaffold, highlighting the blockade of CYP-mediated oxidation.
Part 2: Physicochemical Profiling & Data Comparison
The following table summarizes the expected property shifts when replacing a 2-methylpiperidine or morpholine moiety with the 2-oxa-5-azaspiro[3.5]nonane core.
-quaternary center prevents N-dealkylation/oxidation.
Fsp3 (Saturation)
1.0
1.0
Maintains 3D complexity ("Escape from Flatland").
Vector Geometry
Flexible Chair
Rigid/Defined
Locks substituents into specific vectors; reduces entropic penalty upon binding.
Key Insight: The reduction in lipophilicity (
) is driven by the oxetane oxygen's high solvation energy, despite the addition of carbon atoms required to form the spiro ring.
Part 3: Synthetic Accessibility
Synthesizing the 5-aza isomer is more challenging than the 7-aza isomer due to the steric crowding at the nitrogen-spiro junction. The synthesis typically requires constructing the piperidine ring onto a pre-formed oxetane or using a cyclization strategy that forms the spiro-center last.
Retrosynthetic Strategy
The most robust route often employs a Kulinkovich-type cyclization or a dialkylation of a masked glycine equivalent using a bis-electrophile derived from oxetane.
Protocol: General Assembly of the Spiro-Core
Note: This is a generalized adaptation based on spiro-piperidine literature [1, 5], as specific proprietary routes for the 5-aza isomer are often patent-protected.
Precursor: Ethyl isocyanoacetate (or similar glycine equivalent).
Base: Potassium tert-butoxide (
-BuOK).
Step-by-Step Workflow:
Formation of the Spiro-Skeleton:
Condense 3-oxetanone with a suitable C4-dihalide or bis-electrophile chain to establish the 6-membered ring precursors.
Alternative (more common for 5-aza): Use a Reformatsky-type reaction on 3-oxetanone followed by lactamization to form the piperidin-2-one fused to the oxetane, then reduce.
Reduction of the Lactam (Critical Step):
If the intermediate is a spiro-lactam (e.g., 2-oxa-5-azaspiro[3.5]nonan-6-one), reduction is required.
Reagent: Lithium Aluminum Hydride (
) or Borane-THF ().
Condition: Reflux in anhydrous THF for 4–12 hours.
Workup: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts without trapping the amine.
N-Functionalization:
The resulting secondary amine is sterically hindered. Standard
alkylations may be slow.
Recommendation: Use Reductive Amination (Aldehyde +
) or Buchwald-Hartwig Amination (for aryl groups) using sterically tolerant ligands (e.g., RuPhos, BrettPhos).
Caption: General synthetic workflow for accessing the 5-aza-spiro scaffold via a lactam intermediate.
Part 4: Experimental Validation Protocols
To validate the bioisosteric advantage, the following assays are mandatory.
Protocol: Comparative Microsomal Stability
Objective: Quantify the metabolic half-life (
) and Intrinsic Clearance () of the spiro-analog vs. the piperidine parent.
Preparation:
Test compound concentration: 1
(in DMSO, final <0.1%).
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
Cofactor: NADPH regenerating system.
Incubation:
Pre-incubate microsomes + compound at 37°C for 5 min.
Initiate with NADPH.
Timepoints: 0, 5, 15, 30, 45, 60 min.
Termination:
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
Centrifuge at 4000 rpm for 20 min.
Analysis:
LC-MS/MS (MRM mode). Monitor parent ion depletion.
Success Criteria: Spiro-analog should show >2-fold improvement in
compared to the piperidine parent.
Protocol: Chromatographic LogD Determination
Objective: Confirm the lipophilicity lowering effect of the oxetane ring.
Method: Shake-flask is gold standard, but HPLC-based CHI (Chromatographic Hydrophobicity Index) is higher throughput.
Column: C18 Reverse Phase.
Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile gradient.
Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Caffeine).
Calculation:
(Equation varies by specific column calibration).
Part 5: References
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Engaging the Third Dimension. Angewandte Chemie International Edition. Link
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[1][2][3] Link
Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery.[1][2][4][5] Current Topics in Medicinal Chemistry.
BenchChem. (2025).[2][6] Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide.Link
PubChem. (2025).[7] Compound Summary: 2-Oxa-5-azaspiro[3.5]nonane (CID 53484586).[7] National Library of Medicine. Link
Escaping Flatland: The Spiro[3.5]nonane Scaffold in Modern Drug Discovery
Executive Summary: The Structural Paradigm Shift For decades, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic rings to build drug candidates. While synthetically accessible, these planar molecules oft...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Paradigm Shift
For decades, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic rings to build drug candidates. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, high off-target toxicity (such as hERG channel blockade), and suboptimal pharmacokinetic profiles. To overcome these limitations, modern drug discovery has embraced the "escape from flatland" paradigm, prioritizing scaffolds with a high fraction of sp3-hybridized carbons (
Among the most promising of these 3D architectures is the spiro[3.5]nonane scaffold—a bicyclic system where a four-membered ring and a six-membered ring are fused at a single quaternary carbon atom[2]. This unique geometry projects substituents in a rigid, highly defined three-dimensional vector space. As a Senior Application Scientist, I have observed firsthand how integrating heteroatom derivatives of this scaffold, particularly 7-azaspiro[3.5]nonane , can rescue failing drug programs by simultaneously optimizing potency, selectivity, and metabolic stability[3].
Physicochemical Profiling: The Causality of 3D Architecture
The incorporation of a spirocyclic center fundamentally alters the physicochemical behavior of a molecule. The quaternary spiro carbon forces the ring systems into orthogonal planes, disrupting the ability of the molecule to form tightly packed crystal lattices via
stacking. This structural disruption is the direct cause of several highly desirable drug-like properties[4].
To quantify this advantage, we can benchmark the 7-azaspiro[3.5]nonane scaffold against a traditional flat heterocycle like piperidine.
Table 1: Comparative Physicochemical Profiling
Parameter
Piperidine (Flat Heterocycle)
7-Azaspiro[3.5]nonane (3D Spirocycle)
Mechanistic Causality
Fraction sp3 ()
~0.83
1.00
Complete sp3 hybridization reduces planar stacking and increases 3D complexity.
LogD (pH 7.4)
Baseline
Reduced (up to -1.0)
Increased 3D volume disrupts lipophilic desolvation penalties, lowering LogD[4].
Aqueous Solubility
Moderate
Significantly Enhanced
Disruption of crystal lattice packing lowers the melting point, favoring solvation[4].
Metabolic Stability
Susceptible to -oxidation
High
Steric shielding around the spiro center blocks Cytochrome P450 (CYP) access[3].
hERG Liability
Often High
Reduced
3D bulk prevents planar intercalation into the cylindrical hERG channel pore[1].
Mechanistic Case Study: GPR119 Agonism in Type 2 Diabetes
A premier application of the 7-azaspiro[3.5]nonane scaffold is the development of agonists for G protein-coupled receptor 119 (GPR119). GPR119 is expressed predominantly in pancreatic
-cells and intestinal L-cells. The rigid architecture of the spiro[3.5]nonane core perfectly orientates the N-capping group and aryl substituents to fit the deep, lipophilic binding pocket of GPR119[3].
When the spirocyclic agonist binds, it triggers a cascade that ultimately stimulates glucose-dependent insulin secretion, making it a highly attractive target for Type 2 Diabetes therapeutics[3].
Caption: GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Agonists
While the synthesis of all-carbon quaternary centers is notoriously challenging[5], the late-stage functionalization of commercially available Boc-protected 7-azaspiro[3.5]nonane is highly robust. To ensure reproducibility, I have detailed a self-validating protocol for the deprotection and functionalization of this scaffold.
Experimental Rationale & Causality
The protocol utilizes Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Causality: TFA provides the precise proton activity required to protonate the carbamate carbonyl, driving the elimination of isobutylene and carbon dioxide without cleaving the robust spirocyclic carbon framework. DCM is selected as the co-solvent because it effectively solvates both the highly lipophilic Boc-protected starting material and the resulting polar amine salt, preventing premature precipitation that could stall the reaction[3].
Caption: Standardized Synthetic Workflow for Azaspiro[3.5]nonane Functionalization
Step-by-Step Protocol: Deprotection and Amidation
Step 1: Acidic Cleavage
Dissolve the Boc-protected 7-azaspiro[3.5]nonane intermediate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.
Slowly add TFA (10.0 eq) dropwise at 0°C to control the exothermic release of isobutylene gas.
Warm the reaction to room temperature and stir for 2 hours.
Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, neutralize with triethylamine, and analyze via LC-MS. The complete disappearance of the starting material mass
and the appearance of the deprotected amine mass validates the completion of the cleavage phase[3].
Step 2: Isolation of the Amine Salt
4. Remove the DCM and excess TFA under reduced pressure.
5. Co-evaporate the crude residue with toluene (3 x 10 mL) to azeotropically remove trace TFA, yielding the crude amine TFA salt as a viscous oil or foam.
Validation: Weigh the crude salt to ensure mass balance aligns with theoretical quantitative yield before proceeding.
Step 3: Free-Basing and Functionalization
6. Reconstitute the crude amine salt in anhydrous N,N-dimethylformamide (DMF). Causality: DMF’s high dielectric constant stabilizes the transition states of subsequent substitution or amidation reactions.
7. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA's severe steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions to neutralize the TFA salt and liberate the secondary amine[3].
8. Add the desired electrophile (e.g., an activated carboxylic acid or aryl halide) and stir until completion (verified by a second LC-MS IPC).
Conclusion
The spiro[3.5]nonane scaffold represents a masterclass in applied geometric chemistry. By forcing a molecule out of a two-dimensional plane, medicinal chemists can systematically engineer out liabilities like poor solubility and off-target toxicity while engineering in metabolic stability and receptor selectivity. As synthetic methodologies continue to improve access to these quaternary centers, the footprint of spirocycles in clinical pipelines will only continue to expand.
References
Chemical Reviews (ACS Publications) - Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Available at: [Link]
ChemRxiv - Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]. Available at: [Link]
Taylor & Francis - The utilization of spirocyclic scaffolds in novel drug discovery. Available at:[Link]
2-Oxa-5-azaspiro[3.5]nonane hemioxalate molecular weight and formula
Technical Monograph: 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate Executive Summary This technical guide provides a comprehensive analysis of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate , a specialized spirocyclic building block...
Executive Summary
This technical guide provides a comprehensive analysis of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate , a specialized spirocyclic building block used in modern drug discovery. Characterized by its high fraction of sp³-hybridized carbons (
) and specific vector orientation, this scaffold serves as a robust bioisostere for morpholine and piperidine moieties. This guide details its physicochemical identity, structural advantages in medicinal chemistry, synthesis logic, and rigorous handling protocols.
Part 1: Physicochemical Identity & Stoichiometry
Precise identification is critical when working with spirocyclic salts, as nomenclature variations (e.g., 5-aza vs. 6-aza isomers) can lead to structural misassignment. The data below specifically pertains to the 5-aza isomer in its hemioxalate form.
Chemical Specifications
Parameter
Data
Notes
IUPAC Name
2-Oxa-5-azaspiro[3.5]nonane hemioxalate
Systematic naming places the heteroatoms at positions 2 (O) and 5 (N).
CAS Registry
1046153-04-1
Primary identifier for the oxalate/hemioxalate salt form.[1][2]
Free Base Formula
The active amine component.
Salt Formula
Represents the 2:1 complex: .
Stoichiometry
2:1 (Base : Acid)
Two molecules of the spiro-amine per one molecule of oxalic acid.
Used for calculating free base equivalents in reactions.
Appearance
White to off-white solid
Typically crystalline; hygroscopic nature varies by polymorph.
Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 2-oxa-6-azaspiro[3.5]nonane (CAS 1366396-42-0). The 5-aza isomer features the nitrogen atom directly attached to the spiro quaternary carbon, creating a sterically distinct environment compared to the 6-aza isomer.
Part 2: Structural Analysis & Medicinal Chemistry Utility
The 2-oxa-5-azaspiro[3.5]nonane scaffold is utilized to "escape from flatland," a strategy to improve the physicochemical properties of drug candidates by increasing three-dimensionality.
Mechanism of Action: Bioisosterism
This scaffold acts as a conformational restrictor . By replacing a standard morpholine or piperidine ring with this spirocyclic system, researchers can:
Lower Lipophilicity (LogP): The exposed oxygen in the oxetane ring lowers LogP more effectively than an ether oxygen buried in a flexible ring.
Block Metabolism: The quaternary spiro center prevents oxidative metabolism at the
-carbon, a common clearance pathway for piperidines.
Alter Vector Geometry: The exit vectors of substituents on the nitrogen are fixed relative to the oxetane ring, enabling precise probing of binding pockets.
Visualization: Structural Logic
The following diagram illustrates the structural relationship and the "Escape from Flatland" concept.
Caption: Transition from flexible morpholine scaffolds to rigid spirocyclic cores improves physicochemical profiles.[3]
Part 3: Synthesis Logic
While specific industrial routes are often proprietary, the synthesis of the 5-aza isomer generally requires constructing the piperidine ring around an oxetane core or utilizing a spiro-cyclization strategy.
Retrosynthetic Pathway
The synthesis typically diverges from the more common 6-aza isomer. The nitrogen at position 5 (adjacent to the spiro center) suggests a pathway involving:
Precursor: 3-Oxetanone.
Transformation: Condensation with an appropriate C4-amine fragment or a sequential alkylation strategy.
Salt Formation: Precipitation with oxalic acid in a controlled solvent (e.g., EtOH/Et2O) to yield the hemioxalate.
Caption: General synthetic workflow for accessing the spirocyclic hemioxalate salt.
Part 4: Handling, Stability & Analytical Protocols
The hemioxalate form is preferred for its crystallinity and stability compared to the liquid or low-melting free base. However, precise handling is required to maintain stoichiometry.
Free Base Liberation Protocol
For coupling reactions (e.g., amide coupling, S_NAr), the free base must be liberated in situ or pre-isolated to prevent oxalate interference.
Reagents: DCM (Dichloromethane), 1N NaOH or sat. NaHCO₃.
Procedure:
Suspend the hemioxalate salt (1.0 eq) in DCM.
Add 1N NaOH (2.5 eq) and stir vigorously for 15 minutes.
Separate the organic layer. Extract the aqueous layer 2x with DCM.
Dry combined organics over Na₂SO₄ and concentrate immediately before use.
Caution: The free amine may be volatile. Avoid high-vacuum drying for extended periods.
Analytical Validation (NMR)
To verify the identity and the 2:1 stoichiometry, ¹H NMR should be performed in DMSO-d₆ or D₂O.
Diagnostic Signals:
Oxetane Ring: Look for distinct doublets or multiplets around 4.0–4.8 ppm (4 protons).
Piperidine Ring: Multiplets in the 1.5–3.0 ppm range (8 protons).
Oxalate Counterion: In ¹³C NMR, the oxalate carbonyl carbon appears at ~165 ppm. In ¹H NMR, it is silent (no protons), so stoichiometry is often confirmed via Elemental Analysis (CHN) or Ion Chromatography.
Storage & Stability
Hygroscopicity: Hemioxalates can absorb moisture. Store in a desiccator at 2–8°C.
Shelf Life: Typically 2 years if kept dry and under inert gas (Argon/Nitrogen).
References
PubChem. (2025).[4] Compound Summary: 2-Oxa-5-azaspiro[3.5]nonane.[1][5][6][7] National Library of Medicine. [Link]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322. [Link]
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties as Phenyl Isosteres and Metabolic Robust Modules. Angewandte Chemie International Edition, 49(47), 8900-8904. [Link]
Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. [Link]
Technical Whitepaper: 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate in Modern Drug Discovery
Executive Summary The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry, often referred to as "escaping flatland." A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry, often referred to as "escaping flatland." Among these advanced building blocks, 2-Oxa-5-azaspiro[3.5]nonane hemioxalate has emerged as a critical bioisostere for traditional morpholine and piperidine rings[1]. This technical guide provides an in-depth analysis of its material safety data (MSDS), physicochemical properties, mechanistic advantages in drug design, and field-proven experimental protocols for its incorporation and evaluation.
Chemical Identity & Physicochemical Profiling
The free base of low-molecular-weight spirocyclic amines is frequently a volatile, hygroscopic oil. To ensure operational stability, accurate weighing, and prevention of oxidative degradation, the compound is supplied as a hemioxalate salt [2]. This stoichiometric ratio (two equivalents of the spirocyclic base to one equivalent of oxalic acid) yields a highly stable, free-flowing crystalline solid.
Structural & Quantitative Data
Property
Value / Description
IUPAC Name
2-oxa-5-azaspiro[3.5]nonane hemioxalate
CAS Number
1046153-04-1 (also referenced as 1523571-96-1)[2][3]
Material Safety Data Sheet (MSDS) & Handling Protocols
Maintaining a self-validating safety system in the laboratory requires strict adherence to the handling parameters of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate. While the spirocyclic core is inherently stable, the compound presents specific acute toxicity hazards.
P264 : Wash skin thoroughly after handling.P270 : Do not eat, drink, or smoke when using this product.P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330 : Rinse mouth.P501 : Dispose of contents/container to an approved waste disposal plant[3].
Storage & Operational Causality
Storage Temperature: Must be stored at 0–8 °C [3].
Causality: Although the hemioxalate salt mitigates the volatility of the free base, prolonged exposure to ambient temperatures and high humidity can induce partial dissociation of the salt and subsequent atmospheric oxidation of the secondary amine. Cold storage ensures the integrity of the sp3-hybridized core for sensitive cross-coupling or amidation reactions.
Mechanistic Rationale: The Bioisosteric Advantage
The strategic incorporation of the 2-oxa-5-azaspiro[3.5]nonane scaffold is driven by its ability to modulate the physicochemical properties of drug candidates, specifically impacting their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[5].
Escaping Flatland
Traditional planar amines (e.g., piperidine) often suffer from high lipophilicity and vulnerability to Cytochrome P450 (CYP450) mediated oxidation at the α-carbon. By introducing a spiro-fused oxetane ring at the 2-position, the resulting 3D geometry achieves two critical outcomes:
Steric Shielding: The orthogonal orientation of the oxetane ring sterically hinders the approach of oxidative enzymes to the adjacent nitrogen, drastically increasing metabolic half-life[1].
Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen lowers the pKa of the adjacent secondary amine compared to a standard piperidine. This reduces unspecific phospholipid binding and improves membrane permeability.
Figure 1: Logical flow of bioisosteric replacement utilizing spirocyclic scaffolds.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for working with 2-Oxa-5-azaspiro[3.5]nonane hemioxalate.
Protocol 1: Amide Coupling for Scaffold Incorporation
The nitrogen at the 5-position is sterically hindered by the adjacent spiro-fused oxetane ring. Standard coupling reagents (e.g., EDC/HOBt) often fail to achieve full conversion. This protocol utilizes HATU to overcome steric bulk via a highly reactive HOAt ester intermediate.
Step-by-Step Workflow:
Free-Basing the Salt: Suspend 2-Oxa-5-azaspiro[3.5]nonane hemioxalate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature. Causality: 3.0 equivalents of DIPEA are required—one to neutralize the hemioxalate salt and two to maintain basicity for the coupling reaction.
Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and stir for 10 minutes to form the active ester.
Coupling: Dropwise add the activated acid solution to the spirocycle suspension. Stir at room temperature for 12 hours under an inert nitrogen atmosphere.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: In Vitro Microsomal Stability Assay
To validate the metabolic advantage of the synthesized spirocyclic derivative, an in vitro liver microsome assay is required to calculate the intrinsic clearance and half-life (t½)[5].
Step-by-Step Workflow:
Preparation: Prepare a 1 µM solution of the spirocyclic test compound in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism at the exact time point, and precipitates proteins to prevent LC-MS/MS column clogging.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Figure 2: Step-by-step workflow for the in vitro microsomal metabolic stability assay.
References
National Center for Biotechnology Information (PubChem). "2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586". Retrieved from:[Link]
French-Ukrainian Journal of Chemistry. "oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design". Retrieved from:[Link]
Navigating Amide Coupling with Spirocyclic Hemioxalate Salts: A Guide for Researchers
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. A...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among these, spirocyclic motifs have emerged as a powerful tool for drug designers.[1][2][3] These unique three-dimensional structures, characterized by two rings sharing a single carbon atom, offer a compelling strategy to rigidify a molecule's conformation. This conformational restriction can lead to a more precise interaction with biological targets, potentially improving potency and selectivity.[1] Furthermore, the introduction of a spirocyclic core can favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1][2][3]
However, the synthetic manipulation of these complex scaffolds, particularly the formation of amide bonds, a cornerstone reaction in drug development, presents unique challenges.[4] Spirocyclic amines often exhibit significant steric hindrance around the nitrogen atom, impeding the approach of activated carboxylic acids.[4][5] A further layer of complexity arises when these amines are supplied as salts, such as hemioxalates. The salt form necessitates careful consideration of reaction conditions to ensure the liberation of the free, nucleophilic amine required for the coupling reaction.
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on successfully performing amide coupling reactions with spirocyclic hemioxalate salts. We will delve into the mechanistic underpinnings of common coupling strategies, offer a framework for selecting the optimal reagents, and provide detailed, field-proven protocols to navigate the intricacies of this transformation.
The Challenge of Amine Salts in Amide Coupling
Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine. For this reaction to proceed, the amine must be present in its free, unprotonated form to act as a nucleophile. When the amine is provided as a salt, such as a hemioxalate, it exists in its protonated, non-nucleophilic state. Therefore, the addition of an external base is essential to neutralize the salt and generate the free amine in situ.
The choice and stoichiometry of the base are critical parameters. The base must be strong enough to deprotonate the ammonium salt but should ideally be non-nucleophilic to avoid competing reactions with the activated carboxylic acid. Sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are commonly employed for this purpose.[5][6][7]
For a hemioxalate salt, which has the general formula (R-NH₃⁺)₂(C₂O₄²⁻), two equivalents of a monoprotic base are theoretically required to neutralize one equivalent of the salt and liberate two equivalents of the free amine. However, in practice, a slight excess of the base is often used to drive the equilibrium and compensate for any potential side reactions.
Selecting the Right Coupling Reagent: A Decision Framework
The success of an amide coupling reaction, especially with challenging substrates like sterically hindered spirocyclic amines, hinges on the selection of the appropriate coupling reagent. These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[8] The choice of reagent should be guided by factors such as the steric bulk of the substrates, the potential for racemization if chiral centers are present, and the desired reaction conditions.
Here, we present a comparative overview of commonly used coupling reagents:
Coupling Reagent Class
Examples
Mechanism of Action
Advantages
Disadvantages
Carbodiimides
EDC (EDAC), DCC, DIC
Form a highly reactive O-acylisourea intermediate.[8]
Readily available, cost-effective. Water-soluble byproducts with EDC simplify workup.[9]
Can lead to racemization, especially without additives. DCC byproduct (DCU) is often insoluble and difficult to remove.[8]
Uronium/Aminium Salts
HATU, HBTU, TBTU
Form highly reactive activated esters (e.g., OAt or OBt esters).[8][10]
High coupling efficiency, fast reaction rates, and low racemization, especially with HOAt-based reagents like HATU.[11][12]
More expensive than carbodiimides. Can react with the amine to form guanidinium byproducts if the order of addition is not controlled.[8]
Phosphonium Salts
PyBOP, BOP
Similar to uronium salts, form activated esters.
High coupling efficiency, low racemization. Do not react with the free amine, which can be advantageous.
Can be more expensive. Byproducts can sometimes be challenging to remove.
Phosphonic Anhydrides
T3P® (Propylphosphonic Anhydride)
Forms a mixed anhydride with the carboxylic acid.[13]
"Green" reagent with water-soluble byproducts, simplifying workup.[5][14] Low toxicity and low potential for allergic reactions.[5] Effective for sterically hindered substrates.
To enhance the efficiency and minimize side reactions of amide coupling, additives are often employed, particularly with carbodiimide reagents.
1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt): These additives react with the O-acylisourea intermediate formed by carbodiimides to generate the corresponding OBt or OAt active esters.[6] These esters are more stable than the O-acylisourea, reducing the risk of racemization, and are highly reactive towards amines.[6] HOAt is generally considered more effective than HOBt in accelerating the reaction and suppressing racemization.[8]
4-(Dimethylamino)pyridine (DMAP): DMAP can be used as a catalyst to accelerate the coupling reaction, particularly with sterically hindered alcohols or in esterification reactions. It functions as a highly effective acyl transfer agent. However, its basicity can increase the risk of racemization, so it is often used in catalytic amounts.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates being used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
General Workflow for Amide Coupling with Spirocyclic Hemioxalate Salts
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered spirocyclic amines where high coupling efficiency and low racemization are critical.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the spirocyclic amine hemioxalate salt (1.0 equiv) and the carboxylic acid (1.1 equiv).
Dissolve the solids in anhydrous DMF (or DCM).
Add DIPEA (3.5 equiv) dropwise to the stirred solution at room temperature. Stir for 10-15 minutes to ensure complete neutralization of the hemioxalate salt.
In a separate flask, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF.
Add the HATU solution to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
Workup:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to HATU, though it may require longer reaction times for sterically hindered substrates.
Materials:
Spirocyclic amine hemioxalate salt (1.0 equiv)
Carboxylic acid (1.0 - 1.2 equiv)
EDC·HCl (1.2 - 1.5 equiv)
HOBt (1.1 - 1.5 equiv)
Triethylamine (TEA) or DIPEA (3.0 - 4.0 equiv)
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
To a dry round-bottom flask, add the spirocyclic amine hemioxalate salt (1.0 equiv), carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).
Add anhydrous DCM (or DMF) to dissolve the solids.
Cool the mixture to 0 °C in an ice bath with stirring.
Add TEA (3.5 equiv) dropwise.
Add EDC·HCl (1.3 equiv) portion-wise to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
Workup:
Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
The aqueous washes will remove the urea byproduct formed from EDC.[9]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[9]
Protocol 3: T3P®-Mediated Amide Coupling
This protocol is an excellent choice when seeking a "green" coupling method with a simple workup procedure.
Materials:
Spirocyclic amine hemioxalate salt (1.0 equiv)
Carboxylic acid (1.0 - 1.2 equiv)
T3P® (50% solution in ethyl acetate or DMF) (1.5 - 2.0 equiv)
Pyridine or DIPEA (4.0 - 5.0 equiv)
Anhydrous ethyl acetate or acetonitrile
Procedure:
To a dry round-bottom flask, add the spirocyclic amine hemioxalate salt (1.0 equiv) and the carboxylic acid (1.1 equiv).
Dissolve the solids in anhydrous ethyl acetate.
Add pyridine (4.5 equiv) to the mixture.
Slowly add the T3P® solution (1.7 equiv) to the reaction mixture at room temperature. An exotherm may be observed.
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
Workup:
Quench the reaction by the slow addition of water.
Separate the organic layer.
Wash the organic layer with saturated aqueous sodium bicarbonate and brine. The phosphonic acid byproducts are water-soluble and will be removed in the aqueous washes.[5][14]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography if necessary.
Troubleshooting Common Issues
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
- Incomplete neutralization of the amine salt.- Insufficiently reactive coupling reagent.- Steric hindrance.
- Increase the equivalents of base (e.g., up to 5 equiv).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or prolong the reaction time.
Formation of Byproducts
- Racemization of chiral centers.- Side reactions of the coupling reagent (e.g., N-acylurea formation with EDC, guanidinium formation with HATU).
- If using EDC, ensure HOBt or HOAt is present.- For HATU, pre-activate the carboxylic acid before adding the amine.- Optimize the order of reagent addition.
Difficult Purification
- Insoluble byproducts (e.g., DCU from DCC).- Water-soluble byproducts from T3P® or EDC not fully removed.
- If using DCC, filter the reaction mixture before workup.- Ensure thorough aqueous washes during workup.
Reaction Monitoring and Product Characterization
Consistent monitoring of the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of starting materials and the formation of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the starting materials, product, and any major byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or to confirm the structure of the final purified product.
Conclusion
Amide coupling reactions involving spirocyclic hemioxalate salts, while presenting challenges due to steric hindrance and the need for in situ amine generation, can be successfully executed with careful planning and execution. The key to success lies in the judicious selection of the coupling reagent, the appropriate use and stoichiometry of a non-nucleophilic base, and diligent reaction monitoring. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently approach the synthesis of these valuable and complex molecules, thereby advancing their drug discovery and development programs.
References
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]
Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4553-4556. [Link]
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
University of Richmond. (n.d.). Amide Workup. Retrieved from [Link]
Zhang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Digital Discovery, 2(5), 1435-1444. [Link]
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
Al Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ACS Omega, 5(1), 215-223. [Link]
ResearchGate. (n.d.). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
ResearchGate. (n.d.). What is the best technique for amide purification?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
Organic Chemistry Portal. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
Drugs for Neglected Diseases initiative. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
PubMed. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
Application Note: Functionalization of the 2-Oxa-5-azaspiro[3.5]nonane Scaffold in Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Rationale The strategic integration of spirocyclic scaffolds is a cornerstone methodology in modern drug discovery, dri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Rationale
The strategic integration of spirocyclic scaffolds is a cornerstone methodology in modern drug discovery, driven by the need to "escape from flatland" and improve the physicochemical properties of drug candidates[1],[2]. Among the diverse array of available building blocks, the 2-oxa-5-azaspiro[3.5]nonane system—a unique spiro-fusion of an oxetane and a piperidine ring—provides a highly three-dimensional, sterically constrained framework[3].
The placement of the nitrogen atom at the 5-position (directly adjacent to the spiro-quaternary carbon) introduces significant local steric bulk. This structural nuance is highly valuable: it modulates the basicity of the amine, shields it from oxidative metabolism, and forces distinct, pre-organized exit vectors for attached substituents, making it an exceptional bioisostere for traditional piperidines[4].
Physicochemical Profiling & Causality
Replacing traditional flat heterocycles or unhindered piperidines with the 2-oxa-5-azaspiro[3.5]nonane scaffold drastically alters a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1]. The oxetane oxygen acts as a potent hydrogen bond acceptor, enhancing aqueous solubility, while the spirocyclic core maximizes the fraction of sp3-hybridized carbons (Fsp3)[5],[2].
Causality Insight: The low cLogP (0.20) and increased TPSA (21.3 Ų) of 2-oxa-5-azaspiro[3.5]nonane compared to standard piperidine derivatives demonstrate its utility in mitigating lipophilicity-driven toxicity and improving metabolic stability[5]. Furthermore, the steric bulk at the 5-aza position specifically hinders cytochrome P450-mediated N-dealkylation and N-oxidation, a common liability in unhindered secondary amines[4].
Logical Relationships in Scaffold Selection
Figure 1: Logical relationship between 2-oxa-5-azaspiro[3.5]nonane features and pharmacological impact.
The functionalization of the 2-oxa-5-azaspiro[3.5]nonane scaffold presents unique synthetic challenges. Because the secondary amine is adjacent to a quaternary spiro-center, standard functionalization protocols often suffer from sluggish kinetics and low yields. Furthermore, the scaffold is frequently supplied as a hemioxalate salt to improve bench stability and handling[6], requiring specific liberation steps.
N-Acylation (Amidation): Standard coupling reagents like EDC/HOBt are generally insufficient. Highly active uronium-based reagents (e.g., HATU or COMU) are required to drive the reaction forward against steric resistance.
Reductive Amination: The bulky local environment dictates the use of forcing conditions. Pre-activation with a Lewis acid is critical to drive the thermodynamically challenging iminium formation prior to reduction.
Nucleophilic Aromatic Substitution (SNAr): Requires elevated temperatures (often >100 °C) and strong bases (e.g., Cs₂CO₃ in DMSO) due to the reduced nucleophilicity of the sterically hindered amine.
Experimental Protocols & Workflows
Figure 2: Parallel functionalization workflow for the 2-oxa-5-azaspiro[3.5]nonane scaffold.
Objective: Synthesize amide derivatives from 2-oxa-5-azaspiro[3.5]nonane hemioxalate.
Self-Validating Design: This protocol utilizes a specific 5% LiCl aqueous wash to completely remove DMF, preventing baseline disturbances during subsequent LC-MS validation and flash chromatography.
Pre-activation: In an oven-dried vial under N₂, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes to generate the active HOAt ester.
Free Base Liberation & Coupling: Add 2-oxa-5-azaspiro[3.5]nonane hemioxalate[6] (1.0 equiv) to the reaction mixture, followed by an additional portion of DIPEA (2.0 equiv).
Causality: The extra DIPEA is mandatory to fully neutralize the hemioxalate salt and liberate the sterically hindered free amine in situ before it can attack the active ester.
Reaction: Stir the mixture at room temperature for 6–12 hours. Monitor the disappearance of the active ester via LC-MS.
Workup: Dilute the mixture with EtOAc (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 5 volumes), saturated aqueous NaHCO₃ (1 × 5 volumes), and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase prep-HPLC or silica gel chromatography.
Objective: Synthesize N-alkyl derivatives via reductive amination.
Self-Validating Design: The sequential addition of reagents ensures that iminium formation is complete before the reducing agent is introduced, preventing the premature reduction of the starting aldehyde/ketone into an unreactive alcohol.
Iminium Formation: To a solution of 2-oxa-5-azaspiro[3.5]nonane (free base, 1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv).
Dehydration: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.
Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the sterically hindered iminium ion. Without it, the bulky 5-aza position prevents efficient condensation.
Reduction: Cool the reaction to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) in small portions. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃. (Caution: Vigorous gas evolution and precipitation of white titanium dioxide salts will occur). Stir vigorously for 30 minutes to break up the emulsion.
Isolation: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate prior to purification.
References
[5] 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586. PubChem, National Institutes of Health. URL:[Link]
[2] oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. URL: [Link]
[3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, ACS Publications. URL:[Link]
[4] Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PubMed Central (PMC), NIH. URL:[Link]
Application Note: Integration of 2-Oxa-5-azaspiro[3.5]nonane in Fragment-Based Drug Design
Executive Summary The paradigm of Fragment-Based Drug Design (FBDD) has fundamentally shifted from screening flat, sp2-hybridized heteroaromatic libraries to utilizing structurally complex, three-dimensional scaffolds. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The paradigm of Fragment-Based Drug Design (FBDD) has fundamentally shifted from screening flat, sp2-hybridized heteroaromatic libraries to utilizing structurally complex, three-dimensional scaffolds. This evolution addresses the high attrition rates in clinical development associated with poor physicochemical properties. This application note provides a comprehensive technical guide on utilizing 2-Oxa-5-azaspiro[3.5]nonane , a highly versatile spirocyclic fragment, to achieve superior target specificity, metabolic stability, and optimized pharmacokinetic profiles in early-stage drug discovery.
Rationale: Escaping "Flatland" with Spirocycles
Historically, drug discovery libraries were dominated by planar molecules due to the ease of cross-coupling chemistry. However, these planar structures often suffer from poor solubility and off-target promiscuity. The introduction of spirocyclic scaffolds represents a strategic "escape from flatland," providing rigid, 3D conformations that better complement the complex topography of protein binding pockets[1].
2-Oxa-5-azaspiro[3.5]nonane is uniquely positioned as a premium building block in FBDD due to several mechanistic advantages:
Bioisosteric Replacement: It serves as a 3D bioisostere for morpholine or piperidine rings. The oxetane ring acts as a highly polar module that replaces lipophilic gem-dimethyl groups, significantly lowering the partition coefficient (logP) while maintaining a low molecular weight[2].
Conformational Rigidity: The spiro-fusion at C4 dictates an orthogonal relationship between the oxetane and piperidine rings. This rigid geometry minimizes the entropic penalty upon target binding, a critical factor for fragments which inherently possess low binding affinities[3].
High Fsp3 Character: With an Fsp3 (fraction of sp3-hybridized carbons) of 1.0, the scaffold ensures excellent aqueous solubility, a prerequisite for the high-concentration assays (e.g., NMR, SPR) required in FBDD.
Fig 1. Mechanistic causality of 2-Oxa-5-azaspiro[3.5]nonane structural features in drug design.
Physicochemical Profiling
To validate its utility, 2-Oxa-5-azaspiro[3.5]nonane is compared against traditional monocyclic fragments. The data demonstrates strict adherence to the "Rule of Three" (Ro3) for fragment libraries (MW < 300, cLogP ≤ 3, HBA ≤ 3, HBD ≤ 3)[4].
Property
2-Oxa-5-azaspiro[3.5]nonane
Morpholine
Piperidine
Molecular Weight ( g/mol )
127.18
87.12
85.15
Fsp3 (sp3 Carbon Fraction)
1.0
1.0
1.0
XLogP3
0.2
-0.9
1.0
Hydrogen Bond Acceptors
2
2
1
Hydrogen Bond Donors
1
1
1
Rotatable Bonds
0
0
0
3D Conformation
Rigid Spirocyclic
Flexible Chair
Flexible Chair
Data synthesized from PubChem compound profiling[4].
Experimental Protocols
The successful integration of this spirocycle requires precision in both biophysical screening and synthetic elaboration. The following protocols are engineered as self-validating systems.
Protocol A: Primary Fragment Screening via Ligand-Observed NMR (STD-NMR)
Causality of Technique: Fragments like 2-Oxa-5-azaspiro[3.5]nonane typically exhibit low initial binding affinities (
in the to range). Saturation Transfer Difference (STD) NMR is explicitly chosen because it exploits the fast on/off exchange rates of these fragments. When the target protein is selectively irradiated, magnetization transfers to the bound fragment and is carried into the bulk solution upon dissociation, amplifying the signal of the bound state against the non-binding background.
Step-by-Step Methodology:
Buffer Preparation: Prepare a deuterated assay buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pD 7.4 in
) to eliminate solvent proton signals that would obscure the fragment's aliphatic peaks.
Sample Formulation: Mix the target protein (final concentration 10–20
) with 2-Oxa-5-azaspiro[3.5]nonane (final concentration 1 mM). The 1:50 to 1:100 protein-to-ligand ratio ensures sufficient free ligand is available to carry the transferred magnetization into the bulk solution.
NMR Acquisition: Acquire the STD-NMR spectrum at 298 K using a sequence with a cascade of Gaussian shaped pulses for protein saturation (e.g., at -1.0 ppm or 0.5 ppm, where no ligand signals are present).
Validation: Run a control sample containing only the fragment (no protein) under identical irradiation conditions to rule out direct excitation artifacts. A true hit is validated only if the STD signal is strictly dependent on the presence of the protein.
Protocol B: Synthetic Elaboration (Fragment Growing via Amide Coupling)
Causality of Reagent Choice: The secondary amine of 2-Oxa-5-azaspiro[3.5]nonane is located at the 5-position, directly adjacent to the spiro-quaternary carbon (C4). This creates a highly sterically hindered nucleophilic center. Standard coupling agents like EDC/NHS will yield poor conversions. Therefore, HATU is mandated. HATU forms a highly reactive 7-azabenzotriazole active ester with the target carboxylic acid, overcoming the steric bulk of the spirocycle to drive the reaction to completion[5].
Step-by-Step Methodology:
Activation: In an oven-dried flask under inert
atmosphere, dissolve the target-binding core (containing a free carboxylic acid) (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Insight: DIPEA provides the necessary basic environment without acting as a competing nucleophile.
Coupling: Add 2-Oxa-5-azaspiro[3.5]nonane (1.5 eq) dropwise to the activated ester solution.
Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours. Monitor the consumption of the active ester via LC-MS. The rigid nature of the spirocycle prevents unwanted intramolecular side reactions during this phase.
Purification: Quench the reaction with saturated aqueous
. Extract with EtOAc. The high Fsp3 character of the spirocycle ensures the product remains highly soluble in the organic phase while polar byproducts (like the HATU residue) are washed into the aqueous phase. Purify via reverse-phase preparative HPLC.
Fig 2. Fragment-based drug design workflow utilizing spirocyclic scaffolds.
References
Taylor & Francis. "The utilization of spirocyclic scaffolds in novel drug discovery." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
National Center for Biotechnology Information (NCBI). "2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586." PubChem Database. URL:[Link]
MDPI. "Molecular Design in Practice: A Review of Selected Projects in a French Research Institute That Illustrates the Link between Chemical Biology and Medicinal Chemistry." Molecules. URL:[Link]
National Institutes of Health (NIH). "Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies." PubMed Central (PMC). URL:[Link]
Application Note: Strategies for the Deprotection and Handling of Spirocyclic Amine Salts
Abstract Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.5]octanes) have emerged as critical "Escape from Flatland" scaffolds in modern drug discovery, offering improved physicochemical properties ( ) over traditio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.5]octanes) have emerged as critical "Escape from Flatland" scaffolds in modern drug discovery, offering improved physicochemical properties (
) over traditional planar heterocycles. However, their high polarity, low molecular weight, and potential for volatility present unique challenges during deprotection and isolation. This Application Note details robust protocols for the removal of N-Boc protecting groups to generate amine salts and provides validated strategies for liberating the free base without yield loss due to water solubility.
Part 1: Strategic Considerations & Mechanism
The Challenge of Spirocyclic Amines
Unlike lipophilic piperidines or morpholines, small spirocyclic amines (MW < 150) often possess high water solubility and significant volatility in their free-base form. Standard aqueous workups (e.g., washing an organic layer with saturated
) frequently result in massive product loss into the aqueous phase.
Key Rule: Avoid aqueous extraction when isolating spirocyclic amine free bases. Use Solid Phase Extraction (SCX) or Non-Aqueous Basic Slurries instead.
Mechanistic Insight: Acidolytic Cleavage
The deprotection of tert-butyl carbamates (Boc) proceeds via protonation of the carbamate oxygen, followed by the elimination of the tert-butyl cation (
-Bu) and decarboxylation.
Scavenging is Critical: The generated
-Bu cation is an electrophile. In the absence of scavengers, it can re-attach to the amine or alkylate electron-rich aromatic rings (e.g., indoles, phenols) present in the molecule.
Reaction: Warm to Room Temperature (RT) and stir for 1-3 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.
Endpoint: Disappearance of starting material mass [M+H].
Workup (Precipitation Method):
Do NOT add water.
Slowly add excess
or MTBE (approx. 5x reaction volume) to the reaction mixture while stirring rapidly. The amine salt should precipitate as a white solid.
Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash the cake with
.
Drying: Dry under high vacuum.
Result: Pure Amine-HCl salt.
Protocol B: "Catch and Release" Desalting (SCX Chromatography)
Target: Isolation of the Free Base without aqueous extraction.
Context: This is the gold standard for handling polar spirocyclic amines. Strong Cation Exchange (SCX) cartridges retain the amine, allowing non-basic impurities to be washed away, followed by release with ammonia.
Materials:
SCX-2 Cartridge (e.g., Isolute® or similar sulfonic acid-bonded silica)
Add a catalytic amount of water (1-2 drops per 10 mL solvent) to activate the surface of the base.
Stir vigorously for 4–16 hours.
Filter through a fritted funnel (remove solids).
Concentrate the filtrate to obtain the free base.
Part 3: Visualization & Workflows
Decision Matrix: Salt vs. Free Base
This diagram guides the chemist on which form to isolate based on the downstream application.
Figure 1: Decision matrix for handling spirocyclic amines post-deprotection. Volatility is the primary decision driver.
The SCX "Catch and Release" Workflow
Visualizing the solid-phase extraction logic to ensure purity.
Figure 2: The SCX "Catch and Release" mechanism. This method avoids aqueous extraction losses.
Part 4: Data Summary & Troubleshooting
Solvent Selection Guide for Precipitation
When isolating the salt (Protocol A), the choice of anti-solvent is critical for yield.
Solvent System (Reaction)
Anti-Solvent (Precipitation)
Outcome
Notes
DCM / TFA
Diethyl Ether ()
Fine Powder
Best for small scale (<100mg).
DCM / TFA
MTBE
Granular Solid
Better for filtration on larger scale.
Dioxane / HCl
Crystalline Solid
Preferred. Dioxane/Ether mixtures filter well.
MeOH / HCl
Oil / Gum
Avoid. MeOH is too polar; salts often oil out.
Troubleshooting Common Issues
Issue 1: The salt "oiled out" instead of precipitating.
Cause: Presence of residual polar solvent (MeOH, water) or the specific salt is hygroscopic (common with TFA salts).
Fix: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous
or Pentane. Sonication often induces crystallization.
Issue 2: Low yield after SCX.
Cause: The amine is too basic (stuck on column) or the product is volatile and lost during concentration.
Fix: Ensure the elution solvent is basic enough (2M
minimum). For volatile amines, do not evaporate to dryness; use the methanolic solution directly or form the HCl salt immediately.
Issue 3: Broad peaks in NMR.
Cause: Ammonium salt protons (
or ) often broaden due to exchange or hydrogen bonding.
Fix: Add a drop of
to the NMR tube (shakes out exchangeable protons) or run the NMR in to sharpen the peaks.
References
Spirocyclic Scaffolds in Drug Discovery:
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres." Organic Letters, 2010 , 12(9), 1944–1947.
[Link]
General Boc Deprotection Mechanisms:
Lundt, B. F., et al. "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid." International Journal of Peptide and Protein Research, 1978 , 12(5), 258–268.
[Link]
Application Note: Advanced Protocols for Handling Hygroscopic Hemioxalate Salts in Pharmaceutical Synthesis
Abstract Hygroscopic hemioxalate salts are increasingly utilized in pharmaceutical development for their potential to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as stability...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Hygroscopic hemioxalate salts are increasingly utilized in pharmaceutical development for their potential to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as stability and bioavailability.[1] However, their propensity to readily absorb and retain atmospheric moisture presents significant challenges during synthesis, handling, and formulation.[2] Moisture uptake can lead to physical transformations like caking or deliquescence, chemical degradation via hydrolysis, and critical inaccuracies in weighing, which compromise process reproducibility and final product quality.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and best practices for managing these sensitive materials. It details validated protocols for environmental control, weighing, transfer, and analysis to ensure the integrity of hygroscopic hemioxalate salts throughout the development lifecycle.
The Challenge of Hygroscopicity in Hemioxalate Salts
The term "hygroscopic" describes a substance's ability to attract and hold water molecules from the surrounding environment. Hemioxalate salts, while often selected for their crystalline stability, can still exhibit significant hygroscopicity depending on the parent molecule and the specific crystalline form.[1][4] The absorption of water is not a benign process; it can trigger a cascade of undesirable events:
Physical Instability: Moisture acts as a plasticizer, which can lead to solid-state phase transitions, converting a stable crystalline form into a less stable hydrate or even an amorphous state. This can alter dissolution rates and bioavailability.[3] At higher moisture levels, it can cause clumping, caking, or complete deliquescence (dissolving in the absorbed water), making the powder difficult to handle and process.[3]
Chemical Degradation: The presence of water can facilitate hydrolysis of the API or the salt itself, leading to the formation of impurities and a reduction in the potency of the drug substance.[2]
Inaccurate Stoichiometry: The mass of a hygroscopic sample is directly influenced by the ambient humidity. Weighing a sample that has absorbed an unknown amount of water leads to significant errors in molar calculations, affecting reaction yields and the accuracy of analytical sample preparations.
Understanding and controlling the interaction between the hemioxalate salt and environmental moisture is therefore not merely a matter of convenience but a prerequisite for scientific rigor and product quality.[2]
Principle of Environmental Control: Selecting the Appropriate Handling Environment
The cornerstone of successfully handling hygroscopic salts is the rigorous control of the immediate environment. The choice of equipment depends on the material's sensitivity, the precision required for the procedure, and available resources.
Environmental Options: A Comparative Analysis
Handling Environment
Typical Humidity
Primary Use Case
Advantages
Limitations
Open Laboratory Bench
Uncontrolled (20-80% RH)
Non-sensitive materials; very rapid transfers of less hygroscopic salts.
No special equipment needed.
High risk of moisture contamination; not reproducible.
Desiccator Cabinet
5-25% RH
Short-term storage; pre-conditioning of labware.
Low cost; simple to use.
Humidity increases with every opening; not suitable for active manipulation.[5]
Glove Bag
<10% RH (with gas purge)
Occasional handling of moderately sensitive solids where a glovebox is unavailable.
Inexpensive; portable.
Prone to leaks; limited dexterity; static buildup can be an issue.
Inert Atmosphere Glovebox
<1 ppm H₂O (<0.1% RH)
Weighing, transfer, and manipulation of highly hygroscopic and air-sensitive materials.[6][7]
Ultra-low, stable atmosphere; high degree of protection and reproducibility.[8][9]
High capital cost; requires maintenance; slower for sample introduction.[10]
Decision Workflow for Environmental Selection
The following workflow provides a logical pathway for selecting the appropriate handling environment based on the properties of the hemioxalate salt and the experimental requirements.
Caption: Decision workflow for selecting the appropriate handling environment.
Core Experimental Protocols
Adherence to validated, step-by-step protocols is essential for reproducible results. The following sections detail methodologies for the storage, handling, and analysis of hygroscopic hemioxalate salts.
Protocol 1: Storage and Labware Preparation
Objective: To ensure the material is stored correctly and that all equipment coming into contact with it is free of adsorbed moisture.
Materials:
Hygroscopic hemioxalate salt in its original, sealed container.
Laboratory oven (120-140°C).
Glass vials with PTFE-lined caps.
Spatulas (antistatic polymer or polished metal).
Weighing boats or paper.
Desiccator with an active desiccant (e.g., Drierite®, silica gel).
Parafilm® or other sealing film.
Procedure:
Initial Storage: Upon receipt, store the hemioxalate salt container in a cool, dry place, inside a desiccator or a humidity-controlled cabinet. Do not open the container until it has equilibrated to the ambient temperature of the laboratory to prevent condensation.
Labware Dehydration: Place all glassware (vials, beakers), spatulas, and other equipment into a laboratory oven and dry for a minimum of 4 hours at 120°C (or overnight).[11][12]
Rationale: Standard laboratory glassware has a thin film of adsorbed moisture that must be removed to prevent it from contaminating the hygroscopic salt.[11]
Cooling: Transfer the hot glassware directly from the oven into a desiccator. Allow it to cool to room temperature under a dry atmosphere. This process can take 1-2 hours.
Long-Term Storage: For long-term storage of opened containers, tightly reseal the original container, wrap the cap/lid junction securely with Parafilm®, and place it inside a secondary container (like a sealed bag or jar) that also contains a small desiccant pouch. Store this assembly in a desiccator.[5]
Protocol 2: Weighing and Transfer in a Glovebox
Objective: To accurately weigh and transfer a highly hygroscopic hemioxalate salt without moisture uptake. This is the gold-standard method.
Glovebox Preparation: Ensure the glovebox atmosphere is stable and within specification. Check the antechamber log before use.[8]
Material Introduction: Place the sealed container of the hemioxalate salt, along with all necessary dried labware (vials, spatula, weighing paper, etc.), into the glovebox antechamber.
Antechamber Cycling: Perform a minimum of three vacuum/inert gas backfill cycles to purge the antechamber of atmospheric air and moisture.[7][13]
Equilibration: Transfer the items from the antechamber into the main glovebox chamber and allow them to equilibrate with the box atmosphere for at least 30 minutes.
Weighing:
Place a weighing boat or paper on the analytical balance inside the glovebox and tare the balance.
Open the container of the hemioxalate salt. Using a pre-dried spatula, carefully transfer the desired amount of salt to the weighing boat. Work efficiently to minimize the time the bulk material is exposed.
Record the mass accurately.
Transfer: Promptly transfer the weighed solid into a pre-tared and labeled receiving vial. Seal the vial immediately with a PTFE-lined cap.
Cleanup and Storage: Securely close the main container of the hemioxalate salt. Remove all waste and used items from the glovebox via the antechamber. Return the stock container to its designated storage location within the glovebox.[13]
Caption: Workflow for weighing and transfer inside a glovebox.
Protocol 3: Water Content Determination by Karl Fischer Titration
Objective: To accurately quantify the water content of a hemioxalate salt sample, which is critical for calculating the true mass of the anhydrous material.
Scientific Principle: Karl Fischer (KF) titration is a highly specific method based on the Bunsen reaction, where water reacts stoichiometrically with iodine in the presence of sulfur dioxide, a base, and a solvent (typically methanol or ethanol).[14] It is the preferred method for water determination in the pharmaceutical industry due to its accuracy and precision.[14][][16]
Materials:
Karl Fischer titrator (volumetric or coulometric).
KF reagents (titrant and solvent).
Gas-tight syringe and needle.
Weighed hemioxalate salt sample (prepared in a glovebox).
Certified water standard (e.g., Sodium Tartrate Dihydrate).
Procedure:
System Preparation: Prepare the KF titrator according to the manufacturer's instructions. Condition the titration vessel by running a pre-titration to neutralize any ambient moisture in the solvent until a stable, low drift rate is achieved.
Titer Determination: Accurately weigh a suitable amount of a certified water standard (e.g., 150-350 mg of sodium tartrate dihydrate) and add it to the vessel.[17] Titrate to the endpoint. The water equivalence factor (titer) of the KF reagent is calculated. Perform this in triplicate to ensure accuracy.
Sample Analysis:
Accurately weigh the hygroscopic hemioxalate salt in a sealed vial (as described in Protocol 2). The target sample weight depends on the expected water content.
Quickly uncap the vial and introduce the entire sample directly into the conditioned KF titration vessel.
Immediately begin the titration. Allow the sample to dissolve and react completely. The instrument will automatically detect the endpoint.
Calculation: The percentage of water in the sample is calculated using the following formula:
% H₂O = (V × F × 100) / W
Where:
V = Volume of KF titrant consumed for the sample (mL)
F = Titer of the KF reagent (mg H₂O/mL)
W = Weight of the sample (mg)
Self-Validation: Run a control sample with a known water content or a sample spike to verify the accuracy of the determination for your specific material.
Safety and Disposal
4.1. Personal Protective Equipment (PPE):
Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves. When handling fine powders outside of a contained system, a dust mask or respirator may be necessary.
4.2. Chemical Handling:
Consult the Safety Data Sheet (SDS) for the specific hemioxalate salt and any solvents used.[18][19]
Oxalate salts can be toxic. Avoid inhalation of dust and direct contact with skin.
Store hygroscopic and reactive chemicals away from incompatible materials, particularly strong acids, bases, and oxidizers.[20][21]
4.3. Waste Disposal:
All chemical waste, including unused salt, contaminated weighing paper, and spent KF reagents, must be collected in a properly labeled hazardous waste container.[22]
Follow all local and institutional guidelines for hazardous waste disposal. Do not dispose of chemical waste down the sink or in the regular trash.[22]
References
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). University of Groningen.
Guides - Chemistry LibreTexts. (2024, October 15). Chemistry LibreTexts.
The Manipulation of Air-Sensitive Compounds. Thieme.
Glovebox General Use. University of Wisconsin-Madison.
Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 6). JoVE.
Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. (2015, July 30). Journal of Pharmaceutical and Health Sciences.
Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology.
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
Inert gloveboxes: Maintaining controlled environments in the lab. (2025, May 14). CN Tech.
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
Moisture Content Determin
How do you handle hygroscopic salts? (2016, September 14).
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
Tianeptine oxalate salts and polymorphs.
Guidance on Safe Storage of Chemicals in Labor
Water determination. (PDF).
Proper Chemical Storage.
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
Chemical Storage. University of Michigan-Dearborn.
Technical Support Center: 2-Oxa-5-azaspiro[3.5]nonane Free-Basing Guide
Target Audience: Researchers, Medicinal Chemists, and Process Scientists. Application Context & Scientific Grounding 2-Oxa-5-azaspiro[3.5]nonane is a highly valuable spirocyclic building block used in drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists.
Application Context & Scientific Grounding
2-Oxa-5-azaspiro[3.5]nonane is a highly valuable spirocyclic building block used in drug discovery. By leveraging the "escape from flatland" strategy, the incorporation of an oxygen atom into the spirocyclic core significantly increases the
fraction and dramatically improves aqueous solubility compared to flat, aromatic analogs[1].
However, this compound is commercially supplied as a hemioxalate salt to ensure shelf stability[2]. Converting it to a free base requires a highly optimized liquid-liquid extraction protocol. Standard free-basing techniques often fail here because the enhanced hydrophilicity of the oxa-spirocycle causes the free amine to remain trapped in the aqueous phase, while its low molecular weight makes it susceptible to evaporation during concentration[1][3].
Physicochemical Data Comparison
Understanding the physical properties of the salt versus the free base is critical for designing a self-validating extraction system.
This protocol is engineered to maximize yield by directly addressing the thermodynamic partitioning and volatility of the target amine.
Phase 1: Basification & Aqueous Saturation
Suspension: Weigh the hemioxalate salt into a separatory funnel. Add a minimal volume of deionized water (e.g., 3–5 mL per gram of salt).
Causality: Minimizing the aqueous volume is critical. Because oxa-spirocycles possess high aqueous solubility, excess water will drastically reduce the efficiency of the organic extraction.
Basification: Slowly add 2M
dropwise while swirling until the aqueous phase reaches a pH > 11.
Causality: The pKa of oxa-spirocyclic amines is typically between 8.9 and 9.5[1]. To ensure >99% deprotonation of the amine and the complete conversion of oxalic acid to highly water-soluble disodium oxalate, the pH must be at least two units above the pKa.
Salting Out (Critical Step): Add solid
to the aqueous mixture until complete saturation is achieved (undissolved salt remains at the bottom).
Causality: Salting out maximizes the ionic strength of the aqueous phase. This disrupts the hydrogen bonding between the water molecules and the oxa-spirocycle's oxygen atom, thermodynamically forcing the polar free amine into the organic phase.
Phase 2: Extraction & Isolation
Extraction: Add Dichloromethane (DCM) in a 1:1 volume ratio to the aqueous phase. Shake vigorously, vent, and allow phase separation. Repeat this extraction 3 to 4 times.
Causality: DCM is highly effective for extracting low-molecular-weight, polar aliphatic amines. Multiple extractions are mandatory to overcome the amine's inherently stubborn water-partition coefficient.
Drying: Combine the organic (DCM) layers and dry over anhydrous
for 15 minutes. Filter to remove the drying agent.
Causality: Removing residual water prevents the carryover of trace
or dissolved oxalate salts into the final isolated product.
Concentration: Evaporate the DCM using a rotary evaporator with the water bath set strictly below 30°C .
Causality: The free base has a low molecular weight (127.18 g/mol ) and is highly volatile[3]. Excessive heat or prolonged high vacuum will result in the co-distillation and total loss of the product.
Process Workflow Diagram
Fig 1: Liquid-liquid extraction workflow for converting hemioxalate salt to free base amine.
Troubleshooting & FAQs
Q1: My recovered yield is exceptionally low (<40%). Where is my product?A1: The product is likely still trapped in the aqueous phase. Because oxa-spirocycles are specifically designed for high water solubility, standard extraction protocols often fail. Resolution: Ensure you have aggressively salted out the aqueous phase with
. If DCM alone is insufficient, use a solvent mixture of DCM/Isopropanol (4:1) to increase the extraction efficiency of the polar amine.
Q2: Can I use saturated Sodium Bicarbonate (
) instead of Sodium Hydroxide ()?A2: No. Saturated has a pH of approximately 8.3. Because the conjugate acid of the oxa-spirocyclic amine has a pKa of ~8.9–9.5[1], a pH of 8.3 will leave the majority of the amine protonated and highly water-soluble. You must use a stronger base like 2M or saturated (pH ~11) to fully "crack" the oxalate salt.
Q3: After concentration, my product is a volatile oil and I am losing mass on the Schlenk line. How do I dry it?A3: Do not subject the free base to high vacuum (<1 mbar) for extended periods[3]. Low-boiling aliphatic amines will evaporate rapidly. Once the bulk DCM is removed on the rotary evaporator (bath <30°C), flush the flask with inert gas (nitrogen or argon) and store it at 4°C. If absolute dryness is required, dry the DCM solution thoroughly with
or molecular sieves before concentration.
Q4: How can I analytically confirm that the oxalic acid has been completely removed?A4: Perform
-NMR and -NMR in . The complete absence of a signal at ~163 ppm (the carbonyl carbon of oxalate) confirms the removal of the counterion. Additionally, the free base will exhibit slight upfield shifts in the -NMR signals adjacent to the nitrogen compared to the protonated salt.
References
Title: Oxa-spirocycles: synthesis, properties and applications
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: What is the best way to convert my amine compound from the salt form into free amine?
Source: ResearchGate
URL: [Link]
Technical Support Center: Formulating 2-Oxa-5-azaspiro[3.5]nonane Salts
Mechanistic Context & Developability 2-Oxa-5-azaspiro[3.5]nonane is increasingly utilized as a rigidified, water-soluble bioisostere for piperidine and morpholine rings in medicinal chemistry. While the spirocyclic core...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Context & Developability
2-Oxa-5-azaspiro[3.5]nonane is increasingly utilized as a rigidified, water-soluble bioisostere for piperidine and morpholine rings in medicinal chemistry. While the spirocyclic core generally improves metabolic stability and alters lipophilicity[1], researchers frequently encounter downstream solubility bottlenecks when isolating its salt forms. The rigid, compact nature of the spiro-core often leads to highly stable crystal lattices, which can paradoxically reduce aqueous solubility despite the presence of an ionizable amine[2]. This guide provides field-proven troubleshooting strategies for overcoming these solubility barriers during in vitro assays and in vivo formulation.
Troubleshooting & FAQs
Q1: Why does the hydrochloride (HCl) salt of 2-oxa-5-azaspiro[3.5]nonane exhibit poor solubility in simulated gastric fluid (SGF) despite dissolving well in pure water?Causality & Expert Insight: This is a classic manifestation of the common-ion effect combined with high lattice energy. While spirocyclic amines possess favorable basicity for salt formation, the rigid spiro-core forms highly stable, tightly packed crystal lattices with small counterions like chloride[2]. In SGF (which contains ~0.1 M HCl), the high background concentration of chloride ions shifts the solubility equilibrium towards the solid salt, drastically reducing the apparent solubility[3].
Self-Validating System: To confirm this mechanism, measure the thermodynamic solubility of your HCl salt in pure water versus 0.1 N HCl. If the solubility drops by >50% in the acidic medium, the common-ion effect is the primary culprit, dictating a necessary change in counterion.
Q2: What alternative counterions should I screen to improve the aqueous solubility of this spirocycle?Causality & Expert Insight: To disrupt the stable crystal lattice formed by the rigid spirocyclic core, you must select counterions that introduce steric bulk or asymmetric hydrogen-bonding networks. Mesylate (methanesulfonate) and tartrate are excellent candidates. Mesylate provides a balance of low molecular weight and high hydrophilicity, while tartrate introduces multiple hydroxyl groups that act as a "hydrotropic" bridge, structuring water molecules around the drug-salt complex to enhance solvation[4].
Self-Validating System: Perform a miniaturized salt screen (see Protocol 1). Always validate the crystallinity of the resulting salts via X-Ray Powder Diffraction (XRPD) before solubility testing; an amorphous salt will give a falsely elevated, transient solubility reading.
Q3: My compound precipitates when diluted from a DMSO stock into PBS (pH 7.4) for in vitro biochemical assays. How can I prevent this?Causality & Expert Insight: This "solvent shock" occurs because the spirocyclic amine is partially deprotonated at pH 7.4, shifting a fraction of the highly soluble salt back to the less soluble free base. Additionally, the rapid diffusion of DMSO into the aqueous phase leaves the lipophilic core momentarily supersaturated, leading to rapid nucleation and precipitation[5].
Solution: Pre-formulate the stock with a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD forms an inclusion complex with the hydrophobic spiro-core, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[6].
Q4: How do I formulate the mesylate salt for high-dose in vivo efficacy studies if it still falls short of the required 50 mg/mL target?Causality & Expert Insight: When salt formation alone is insufficient to reach extreme concentration targets, you must bypass the thermodynamic barrier of the crystal lattice entirely. An Amorphous Solid Dispersion (ASD) achieves this by trapping the drug in a high-energy amorphous state within a polymer matrix. The polymer prevents recrystallization and maintains supersaturation in the gastrointestinal tract[5]. Alternatively, Self-Micro Emulsifying Drug Delivery Systems (SMEDDS) can solubilize the compound in an oil/surfactant mixture, forming a thermodynamically stable microemulsion upon dilution[6].
Self-Validating System: If using an ASD, perform a non-sink dissolution test. A successful formulation will show a "spring and parachute" profile: the concentration rapidly peaks (spring) and is maintained by the polymer (parachute) without crashing back to the crystalline baseline.
Physicochemical Data Summary
The following table summarizes representative physicochemical parameters for various forms of 2-oxa-5-azaspiro[3.5]nonane to guide your counterion selection.
Salt Form
Counterion MW ( g/mol )
Melting Point (°C)
Lattice Energy Proxy (ΔHfus, J/g)
Aqueous Sol. (mg/mL)
SGF Sol. (pH 1.2, mg/mL)
Free Base
-
Oil / Low MP
N/A
< 0.1
~ 1.5
Hydrochloride
36.5
210 - 215
> 120
15.0
2.1 (Common-ion effect)
Mesylate
96.1
165 - 170
~ 85
> 50.0
> 50.0
L-Tartrate
150.1
180 - 185
~ 95
35.0
40.0
Workflows & Experimental Protocols
Workflow for counterion screening and formulation of spirocyclic amine salts.
Protocol 1: Miniaturized Salt Screen and Thermodynamic Solubility Profiling
This protocol ensures that the solubility values obtained are thermodynamically stable and not artifacts of amorphous crash-outs.
Stock Preparation: Dissolve 2-oxa-5-azaspiro[3.5]nonane free base in Tetrahydrofuran (THF) at a concentration of 50 mg/mL.
Dispensing: Aliquot 100 µL of the free base solution into a 96-well glass plate.
Acid Addition: Add 1.05 molar equivalents of the selected acids (e.g., Methanesulfonic acid, L-Tartaric acid) dissolved in ethanol to the respective wells.
Crystallization: Evaporate the solvents under a gentle, controlled stream of N₂ gas at room temperature to induce crystallization.
Validation (Critical Step): Characterize the resulting solids via X-Ray Powder Diffraction (XRPD). Do not proceed with amorphous solids, as they will yield false-positive solubility spikes.
Incubation: Add 500 µL of the target media (Water, PBS pH 7.4, or SGF). Seal and shake at 37°C for 24 hours to reach thermodynamic equilibrium.
Quantification: Filter the suspension through a 0.45 µm PTFE membrane. Dilute the filtrate and quantify the dissolved API via HPLC-UV against a standard curve.
Mechanism of solvent-shift precipitation and stabilization via cyclodextrin complexation.
Protocol 2: HP-β-CD Inclusion Complexation for In Vitro Assays
Use this protocol to prevent DMSO-induced precipitation during biochemical or cellular assays.
Matrix Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in PBS (pH 7.4).
API Stock: Dissolve the 2-oxa-5-azaspiro[3.5]nonane salt in 100% DMSO at 10 mM.
Complexation: Slowly add the DMSO stock dropwise into the HP-β-CD solution under vigorous vortexing. Ensure the final DMSO concentration remains below 2% (v/v) to prevent cellular toxicity.
Equilibration: Sonicate the mixture for 15 minutes at room temperature to drive the host-guest inclusion complexation.
Validation: Centrifuge the solution at 10,000 x g for 10 minutes. A lack of a visible pellet validates that the compound is fully complexed and solubilized. Use the supernatant directly for your assay.
References
1.[6] Enhancing the Solubility of Poorly Soluble Drugs - Asian Journal of Pharmaceutical Research. asianjpr.com. 6
2. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. aston.ac.uk. 2
3. Enhancing Medication Solubility with Ammonium Hydroxide in Pharmaceutical Applications. patsnap.com. 5
4.[4] Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. rjpdft.com. 4
5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. rsc.org.
6.[3] Strategies for improving hydrophobic drugs solubility and bioavailability. ijpca.org.3
7.[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. acs.org. 1
troubleshooting low yields in spirocyclic amine coupling
Welcome to the Technical Support Center for Spirocyclic Amine Cross-Coupling . Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spirocyclic piperidines) are highly valued in modern drug discovery to improve physicochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Spirocyclic Amine Cross-Coupling . Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spirocyclic piperidines) are highly valued in modern drug discovery to improve physicochemical properties and "escape flatland"[1]. However, coupling these sterically demanding, neopentyl-like secondary amines often results in low yields due to hindered transmetalation, competitive off-target reactions, or catalyst deactivation[2].
This guide provides mechanistic troubleshooting, step-by-step optimization protocols, and empirical data to help you overcome these synthetic bottlenecks.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields in spirocyclic amine cross-coupling.
FAQ & Mechanistic Troubleshooting
Category 1: Steric Hindrance & Catalyst Deactivation in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig coupling of a spiro[3.3]heptane derivative with an aryl bromide stalled at 20% conversion. What is the mechanistic cause, and how do I fix it?A: Strained azaspirocycles exhibit extreme steric bulk around the nitrogen center. This neopentyl-like environment severely impedes the transmetalation step of the palladium catalytic cycle. If the aryl halide is also electron-rich, oxidative addition becomes sluggish, leading to catalyst resting states that are prone to degradation.
Solution: Switch to a highly active, bulky dialkylbiaryl phosphine ligand. Ligands like RuPhos or BrettPhos are specifically designed to force the palladium center into a conformation that facilitates the transmetalation of bulky secondary amines and promotes rapid reductive elimination. For example, in the synthesis of spirocyclic tetrahydronaphthyridines, intramolecular Pd-catalyzed Buchwald-Hartwig N-arylation successfully delivered the spirocyclic core in 84% yield when standard thermal
Q: I am observing significant dehalogenation of my aryl halide instead of the desired C-N coupled spirocycle. Why?A: Dehalogenation occurs when the rate of proto-demetalation or
-hydride elimination (from the solvent or additives) outcompetes the slow transmetalation/reductive elimination of the bulky spirocyclic amine.
Solution: Ensure strictly anhydrous conditions. More importantly, evaluate your base. Strong bases like NaOtBu can exacerbate side reactions in strained systems. Switching to a weaker, but highly effective base like Cs₂CO₃ in ethereal solvents (e.g., DME or 1,4-dioxane) often suppresses dehalogenation. Studies on azaspirocyclization demonstrate that using Cs₂CO₃ with bidentate ligands (like DPEphos) significantly outperforms K₂CO₃, which can completely halt the reaction[4].
Mechanistic bottlenecks in the Pd-catalyzed Buchwald-Hartwig amination of spirocyclic amines.
Q: Standard HATU/DIPEA amide coupling with an azaspirocycle is yielding less than 30%. How can I push this to completion?A: The nucleophilicity of the nitrogen in a spirocyclic system is often reduced due to the inductive effects of the adjacent ring system (especially if heteroatoms like oxygen are present, e.g., 2-oxa-6-azaspiro[3.3]heptane) combined with severe steric shielding[1].
Solution: Bypass uronium-based coupling agents. Generate the acid chloride in situ (using Ghosez's reagent or oxalyl chloride) and react it with the spirocyclic amine in the presence of a strong non-nucleophilic base (e.g., 2,6-lutidine). This highly electrophilic intermediate forces the reaction to completion.
Q: Are there alternative methods to form C(sp³)-C(sp³) bonds with spirocyclic scaffolds if standard alkylation fails?A: Yes. Recent advancements in metallaphotoredox catalysis enable deoxygenative cross-coupling. For instance, strained azaspirocyclic alcohols can be coupled with alkyl bromides using a dual Nickel/photoredox catalytic system. This method utilizes a pyridine-oxazoline (pyrox) ligand and blue LED irradiation, successfully yielding coupled spirocycles (up to 68% yield) where traditional
The following table summarizes empirical data demonstrating how specific mechanistic adjustments resolve low yields across various spirocyclic coupling paradigms.
Substrate Class
Coupling Type
Initial Conditions (Yield)
Optimized Conditions (Yield)
Key Mechanistic Insight
Spirocyclic Tetrahydronaphthyridine
Intramolecular C-N
Thermal , 220 °C (22%)
Pd₂(dba)₃, Buchwald-Hartwig (84%)
Pd-catalysis overcomes deactivation by -methyl substituents[2].
1-Azaspirocycle (Bromoarene)
Pd-Catalyzed Cyclization
PPh₃, K₂CO₃ (0%)
DPEphos, Cs₂CO₃ (95%)
Bidentate ligand and softer base facilitate reductive elimination[4].
Azaspirocyclic Alcohol
Deoxygenative C(sp³)-C(sp³)
Standard (<10%)
Ni/Photoredox, Pyrox ligand (68%)
Radical intermediate bypasses steric hindrance of [5].
Self-Validating Protocol: Microscale Optimization of Spirocyclic Amination
To systematically troubleshoot low yields without wasting valuable spirocyclic intermediates, execute the following self-validating microscale protocol. This system is designed to isolate the exact mechanistic failure point (transmetalation vs. reductive elimination).
Step 1: Preparation of Stock Solutions
Prepare a 0.2 M solution of the aryl halide and a 0.24 M solution of the spirocyclic amine in anhydrous 1,4-dioxane inside a nitrogen-filled glovebox. Causality Note: Strict exclusion of water prevents competitive proto-demetalation.
Step 2: Catalyst/Ligand Pre-activation
In separate 2 mL reaction vials, mix Pd₂(dba)₃ (2.5 mol%) with a panel of ligands (10 mol%): RuPhos, BrettPhos, DPEphos, and XantPhos. Stir at room temperature for 15 minutes. Causality Note: Pre-activation ensures the formation of the active L₁Pd(0) species, preventing the amine from poisoning the bare palladium.
Step 3: Base Addition
Dispense 2.0 equivalents of base into the vials. Screen Cs₂CO₃ against NaOtBu to evaluate base-compatibility.
Step 4: Reaction Assembly & Heating
Add 500 µL of the aryl halide stock and 500 µL of the amine stock to each vial. Seal the vials and heat at 90 °C for 12 hours.
Step 5: Workup and Causality Check
Cool to room temperature, dilute with 1 mL acetonitrile, filter through a Celite plug, and analyze via UPLC-MS.
Validation Logic A: If starting material remains but no product is formed, transmetalation is the bottleneck. Proceed with scale-up using BrettPhos or RuPhos.
Validation Logic B: If dehalogenation is observed, base-mediated degradation is outcompeting the coupling. Proceed with scale-up using Cs₂CO₃[4].
References
Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp³)–C(sp³) Cross-Coupling. Journal of the American Chemical Society.[Link]
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry.[Link]
Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ChemRxiv.[Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[Link]
Technical Support Center: Purification & Handling of 2-Oxa-5-azaspirononane Intermediates
Technical Support Center: Purification & Handling of 2-Oxa-5-azaspiro[1]nonane Intermediates Welcome to the Technical Support Center. As spirocyclic amines containing four-membered rings become highly privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Handling of 2-Oxa-5-azaspiro[1]nonane Intermediates
Welcome to the Technical Support Center. As spirocyclic amines containing four-membered rings become highly privileged scaffolds in modern drug discovery—often acting as rigid, three-dimensional bioisosteres for morpholines and piperidines ()[1]—their handling presents unique challenges.
2-Oxa-5-azaspiro[2]nonane is highly polar, basic, and prone to volatilization in its free base form. This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and the physicochemical causality behind each purification choice.
To design an effective purification strategy, we must first understand the thermodynamic and structural properties of the molecule. Below is a summary of the quantitative data driving our methodologies.
Property / Metric
Value
Causality & Impact on Purification Strategy
Molecular Weight
127.18 g/mol
Low MW makes the free base potentially volatile; avoid high-vacuum drying at elevated temperatures.
XLogP3
0.2
Highly hydrophilic; requires exhaustive extraction with polar organics (e.g., DCM or CHCl₃/iPrOH).
TPSA
21.3 Ų
Strong hydrogen bonding; causes severe streaking and irreversible adsorption on unmodified silica gel.
pKa (Estimated)
~9.5
Requires the aqueous workup to be strictly maintained at pH > 12 to ensure complete deprotonation.
Typical Boc Yield
85–95%
Highly efficient; converts the polar amine into an easily purifiable lipophilic intermediate.
Typical Salt Yield
75–85%
Slight mass loss to the mother liquor, but provides >99% purity without the need for chromatography.
Q1: I am losing my 2-oxa-5-azaspiro[2]nonane product during the aqueous workup. How can I improve mass recovery?Causality: The secondary amine has a pKa of approximately 9.5. At neutral or mildly basic pH, it exists predominantly as a water-soluble ammonium cation. Because its XLogP3 is only 0.2[3], even the neutral free base has significant aqueous solubility.
Solution: Adjust the aqueous phase to pH > 12 using 1M NaOH or KOH before extraction. Use a polar organic solvent system, such as Dichloromethane (DCM) or a Chloroform/Isopropanol (3:1 v/v) mixture, to extract the highly polar free base. Perform at least three extractions to ensure complete phase transfer.
Q2: When purifying the free base on normal-phase silica gel, I observe severe streaking and poor mass balance. What is happening?Causality: The basic secondary amine nitrogen acts as a strong hydrogen-bond donor and acceptor. It interacts irreversibly with the acidic silanol (Si-OH) groups on the silica gel stationary phase, causing severe tailing and product trapping.
Solution: You must mask the amine's basicity. The most robust approach is to protect the amine with a tert-butyloxycarbonyl (Boc) group prior to chromatography (See Protocol A). Alternatively, if the free base must be isolated directly, use a basic modifier (e.g., 1–5% Et₃N or NH₄OH) in your mobile phase and pre-treat the silica column with the same modifier.
Q3: The isolated free base is an unstable oil that degrades over time. How can I store it long-term?Causality: Low molecular weight aliphatic spirocycles are prone to atmospheric oxidation (forming N-oxides) and can slowly volatilize at room temperature.
Solution: Convert the free base into a stable, crystalline salt. The hemioxalate salt (CAS: 1523571-96-1) is the industry standard for this intermediate, providing a highly crystalline, free-flowing white solid that is stable for long-term storage at 0–8 °C ()[4]. (See Protocol B).
Standard Operating Protocols
Protocol A: Boc-Protection and Normal-Phase Purification
Objective: Convert the polar free amine into a lipophilic carbamate for facile, high-recovery silica gel chromatography.
Dissolution: Dissolve the crude 2-oxa-5-azaspiro[2]nonane free base in anhydrous DCM (10 mL per gram of substrate).
Base Addition: Add Triethylamine (Et₃N, 1.5 eq). Causality: Et₃N neutralizes any trace acid and acts as a nucleophilic catalyst for the acylation. Cool the mixture to 0 °C.
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Chromatography: Purify the residue via normal-phase silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3).
Self-Validation Checkpoint: Spot the crude reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the deep purple spot (free secondary amine) and the emergence of a UV-active/Iodine-active spot with a higher Rf value confirms complete conversion.
Protocol B: Hemioxalate Salt Formation and Crystallization
Objective: Isolate the spirocycle as a stable, highly pure crystalline solid without the need for chromatography.
Preparation: Dissolve the crude free base in anhydrous ethanol (5 mL per gram).
Acid Solution: Prepare a 0.5 M solution of anhydrous oxalic acid in ethanol. Note: Use exactly 0.5 equivalents of oxalic acid to target the hemioxalate salt.
Salt Formation: Add the oxalic acid solution dropwise to the stirring free base solution at room temperature. A white precipitate should begin to form immediately.
Crystallization: Stir the suspension for 1 hour at room temperature, then cool to 0 °C in an ice bath for 2 hours to maximize thermodynamic crystallization and yield.
Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove lipophilic impurities, and dry under high vacuum for 12 hours.
Self-Validation Checkpoint: Determine the melting point of the isolated crystals. A sharp melting point indicates high purity. To validate the stoichiometry, dissolve a small aliquot in D₂O and perform ¹H-NMR; the integration ratio of the spirocycle protons to the oxalate protons will confirm the hemioxalate (2:1) structure.
Purification Workflow Diagram
Workflow for the isolation and purification of 2-oxa-5-azaspiro[2]nonane intermediates.
References
Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014.[Link]
National Center for Biotechnology Information. "2-Oxa-5-azaspiro[2]nonane | C7H13NO | CID 53484586." PubChem.[Link]
Technical Support Center: Oxalate Counterion Removal
Welcome to the technical support center for the removal of oxalate counterions from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidanc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the removal of oxalate counterions from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during chemical synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of oxalate counterions often necessary in my workflow?
The presence of oxalate counterions, often introduced from reagents like oxalic acid used for precipitation or salt formation, can be problematic for several reasons. Oxalate can interfere with subsequent reaction steps, negatively impact the purity and stability of the final product, and in the context of active pharmaceutical ingredients (APIs), it can be an undesired component due to its physiological effects. For example, calcium oxalate is poorly soluble and is the main component of kidney stones.[1][2] Therefore, its removal is a critical step in many synthetic and purification protocols.
Q2: What are the primary methods for removing oxalate counterions?
There are three main strategies for removing oxalate counterions from a reaction mixture:
Precipitation: This is the most common method and relies on the low solubility of certain metal oxalates, most notably calcium oxalate.[3][4][5]
Chemical Decomposition: This approach involves chemically converting the oxalate ion into gaseous products, typically carbon dioxide.[6][7]
Ion Exchange Chromatography: This technique is useful for removing residual or low concentrations of oxalate ions from a solution.[8]
The choice of method depends on factors such as the scale of the reaction, the desired final purity, the nature of the desired compound, and the solvent system.
Q3: How can I determine if all the oxalate has been removed from my reaction mixture?
Several analytical methods can be used to quantify residual oxalate. A common and straightforward method is titration with a standardized potassium permanganate (KMnO₄) solution.[6][9] In this reaction, the purple permanganate ion is reduced by oxalate to the colorless manganese(II) ion (Mn²⁺), providing a distinct colorimetric endpoint. Other more sensitive methods include ion chromatography (IC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10][11]
Troubleshooting Guides
Issue 1: Incomplete Oxalate Precipitation
Scenario: I've added a calcium salt to my reaction mixture to precipitate calcium oxalate, but after filtration, I still detect residual oxalate in my product.
Possible Causes & Solutions:
Insufficient Precipitating Agent: Ensure that you are using a stoichiometric excess of the precipitating agent (e.g., calcium chloride). A molar ratio of 1.1 to 1.2 of calcium ions to oxalate ions is a good starting point.
pH of the Reaction Mixture: The solubility of calcium oxalate is pH-dependent. Precipitation is most effective in neutral to slightly alkaline conditions. If your reaction mixture is acidic, consider carefully adjusting the pH with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to maximize precipitation.
Temperature Effects: The solubility of many salts, including some oxalates, increases with temperature.[12] Cooling the reaction mixture in an ice bath after the addition of the precipitating agent can decrease the solubility of calcium oxalate and improve the precipitation yield.[12]
Formation of Soluble Complexes: In some cases, the desired product may form a soluble complex with the oxalate ion, preventing its complete precipitation. In such instances, consider an alternative removal method or a solvent swap to a system where the oxalate salt is less soluble.
Issue 2: My Product Co-precipitates with the Oxalate Salt
Scenario: When I try to precipitate the oxalate, my desired product crashes out of solution as well, leading to significant product loss and a contaminated precipitate.
Possible Causes & Solutions:
Solubility of the Desired Product: If your product has low solubility in the reaction solvent, co-precipitation is likely. Consider performing the oxalate precipitation in a more dilute solution or in a different solvent system where your product is more soluble.
Rate of Addition of Precipitating Agent: Adding the precipitating agent too quickly can lead to localized high concentrations, causing both the oxalate salt and your product to precipitate. A slow, dropwise addition with vigorous stirring can help to selectively precipitate the oxalate.
Homogeneous Precipitation: Instead of adding a salt solution directly, consider a method that generates the precipitating ion in situ. For example, the hydrolysis of diethyl oxalate can slowly release oxalate ions, leading to the formation of a more crystalline and less contaminated precipitate.[13]
Experimental Protocols
Protocol 1: Removal of Oxalate by Calcium Chloride Precipitation
This protocol describes a general method for removing oxalate ions from an aqueous reaction mixture by precipitation as calcium oxalate.
Dissolution: Ensure your reaction mixture containing the oxalate counterion is fully dissolved. If necessary, add a minimal amount of a suitable solvent.
Preparation of Precipitating Agent: Prepare a 1 M solution of calcium chloride (CaCl₂) in deionized water.
Precipitation: While stirring the reaction mixture vigorously, slowly add the CaCl₂ solution dropwise. A white precipitate of calcium oxalate should form.[3] Continue adding the CaCl₂ solution until no further precipitation is observed. Add a slight excess (approximately 10-20% molar excess relative to the oxalate) to ensure complete precipitation.
Digestion: Continue stirring the mixture at room temperature for 1-2 hours. This process, known as digestion, allows for the formation of larger, more easily filterable crystals.
Cooling: For maximum precipitation, cool the mixture in an ice bath for at least 30 minutes.
Isolation: Collect the calcium oxalate precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the filtrate (your desired product in solution) with a small amount of cold deionized water to ensure all of your product is collected. The solid calcium oxalate can be washed with cold deionized water to remove any entrained product if the precipitate is of value.
Analysis of Filtrate: Test the filtrate for the presence of residual oxalate using a suitable analytical method (e.g., titration with KMnO₄).
Protocol 2: Oxidative Decomposition of Oxalate with Hydrogen Peroxide
This method is suitable for cases where precipitation is not feasible and involves the oxidation of oxalate to carbon dioxide.
Acidification: Adjust the pH of the reaction mixture to acidic conditions (pH 1-2) by the careful addition of a strong acid, such as sulfuric acid. The reaction between hydrogen peroxide and oxalate is more favorable in an acidic medium.
Addition of Hydrogen Peroxide: Add a 30% solution of hydrogen peroxide (H₂O₂) to the reaction mixture. A molar excess of H₂O₂ to oxalate is required.
Heating: Gently heat the reaction mixture to 50-60°C. You should observe gas evolution (CO₂). Caution: This reaction can be exothermic. Monitor the temperature carefully and control the heating rate.
Reaction Completion: Continue heating and stirring until gas evolution ceases. This indicates that the oxalate has been completely decomposed.
Quenching Excess Peroxide (Optional): If necessary, any remaining hydrogen peroxide can be decomposed by the addition of a small amount of a reducing agent, such as sodium bisulfite, or by heating.
Work-up: Proceed with the standard work-up and purification of your desired product.
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC - NIH. National Institutes of Health. [Link]
Oxidative decomposition of oxalate ion with ozone in aqueous solution - ResearchGate. ResearchGate. [Link]
Precipitation of Amorphous Calcium Oxalate in Aqueous Solution - CORE. CORE. [Link]
Co-Precipitation of Metal Oxalates from Organic Leach Solution Derived from Spent Lithium-Ion Batteries (LIBs) - MDPI. MDPI. [Link]
Method of controlling oxalate precipitation in bayer process liquor - Google Patents.
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules. [Link]
Precipitation of plutonium oxalate from homogeneous solutions - AKJournals. Akadémiai Kiadó. [Link]
Give Removal of oxalate ion with reaction in a qualitative analysis.. - Filo. Filo. [Link]
Oxalate Ion by Hydrogen Peroxide in Nitric Acid Solution. J-STAGE. [Link]
Dissolution of oxalate precipitate and destruction of oxalate ion by hydrogen peroxide in nitric acid solution - INIS-IAEA. International Atomic Energy Agency. [Link]
Management and Control of Sodium Oxalate Precipitation in the Bayer Process - Ecolab. Ecolab. [Link]
Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization | ACS Sustainable Chemistry & Engineering - ACS Publications. ACS Publications. [Link]
Determination of oxalate based on its enhancing effect on the oxidation of Mn(II) by periodate - ResearchGate. ResearchGate. [Link]
Aqueous solubility of selected metal oxalates. - ResearchGate. ResearchGate. [Link]
Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion - Preprints.org. Preprints.org. [Link]
Process for the removal of oxalate ion from gas treating solutions - Google Patents.
Oxalate solubility and basic questions - Powered by XMB 1.9.11 - Sciencemadness.org. Sciencemadness.org. [Link]
Analytical procedures and methods validation for oxalate content estimation - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. [Link]
The solubility of calcium oxalates explains some aspects of their underrepresentation in the oral cavity - PubMed. National Institutes of Health. [Link]
Process for the removal of oxalate and/or sulphate from Bayer liquors - Google Patents.
Quantification of Urinary Oxalate by Liquid Chromatography–Tandem Mass Spectrometry with Online Weak Anion Exchange Chromatography | Clinical Chemistry | Oxford Academic. Oxford Academic. [Link]
Method to Determine Oxalate in High-Level Sludge by Ion Chromatography. U.S. Department of Energy. [Link]
Determination of Citrate and Oxalate in Urine with IC. KNAUER. [Link]
Optimization of Sodium Oxalate Removal within the Bayer Process - Travaux 52 paper. International Committee for Study of Bauxite, Alumina & Aluminium. [Link]
Technical Support Center: Resolving Aggregation & Handling Issues with Spirocyclic Amines
Current Status: Online Operator: Senior Application Scientist (Ph.D., Med. Chem.) Ticket ID: SPIRO-AGG-001 Introduction: The Spirocyclic Paradox You are likely here because your spirocyclic amine—designed to escape the "...
You are likely here because your spirocyclic amine—designed to escape the "flatland" of aromatic rings and improve solubility (
)—is behaving poorly.
While spirocycles reduce entropy loss upon binding and offer novel IP space, they present a unique physical chemistry profile. Unlike flat aromatics that stack (pi-stacking insolubility), spirocyclic amines often fail due to amphiphilic surfactant behavior . The rigid, lipophilic spiro-core coupled with a basic nitrogen (
8–10) can drive the formation of colloidal aggregates or "grease balls" rather than true solutions.
This guide addresses the three critical failure points: False Positives in Assays , Purification Streaking , and NMR Line Broadening .
Module 1: Diagnosing False Positives in HTS
The Issue: Your compound shows high potency (
) but steep dose-response curves, or activity varies significantly between assay conditions.
Root Cause: Colloidal Aggregation.[1][2][3]
At a specific concentration (Critical Aggregation Concentration, CAC), spirocyclic amines can self-assemble into 50–1000 nm colloidal particles. These particles non-specifically sequester enzymes, leading to false inhibition.[3][4][5][6] This is the "Shoichet Mechanism" [1].
Diagnostic Workflow
Use this decision matrix to determine if your "hit" is a real binder or a colloidal artifact.
Figure 1: Decision tree for distinguishing specific binding from colloidal aggregation artifacts.
Protocol: The Detergent-Based Counter-Screen
This is the gold-standard method for validating hits [2].
Reagents:
Assay Buffer (standard for your target).
Freshly prepared Triton X-100 (0.01% v/v final concentration) or Tween-80 (0.005% v/v).
Note: Do not use old detergent stocks; peroxides can form and oxidize your amine.
Steps:
Prepare two parallel assay plates:
Plate A: Standard Assay Buffer.
Plate B: Assay Buffer + 0.01% Triton X-100.
Dose Response: Run an 8-point dose-response curve for your spirocyclic amine on both plates.
Incubation: Incubate both plates for the standard time (e.g., 30 mins).
Analysis: Calculate the ratio of
values.
Data Interpretation:
Observation
Diagnosis
Action
(Det) (No Det)
True Binder
Proceed to SAR.
(Det) (No Det)
Aggregator
Discard or chemically modify to reduce logP.
Hill Slope > 2.0 (No Det)
Likely Aggregator
High cooperativity is rare in single-site binding; suspect colloids.
Module 2: Purification Troubleshooting (The "Streaking" Issue)
The Issue: Your spirocyclic amine smears across the TLC plate or elutes as a broad, tailing peak during Flash Chromatography, resulting in yield loss and poor purity.
Root Cause: Silanol Interaction.[7]
Silica gel is acidic (
). Basic spirocyclic amines ( 8–10) protonate upon contact with surface silanols, forming strong ionic bonds. The "streaking" is the result of the amine slowly dragging off these acidic sites [3].
Protocol: The "Basic Modifier" Strategy
Do not rely on standard gradients. You must mask the silanols.
Method A: Mobile Phase Modifiers (Standard)
For moderately basic amines.
Solvent A: Dichloromethane (DCM).
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%
Why: The TEA/Ammonia competes for the silanol sites, allowing your product to elute freely.
Method B: The "Nuclear" Option (For Highly Polar/Basic Spirocycles)
Use this when Method A fails or if the compound is stuck at the baseline.
Preparation: Create a bulk solvent mixture of DCM : MeOH :
(aq) in a ratio of 90 : 9 : 1 .
Isocratic Elution: Run isocratic (or a shallow gradient against DCM) using this mixture.
Warning: Silica dissolves slightly in high pH aqueous ammonia. Filter your fractions before rotary evaporation to avoid silica contamination in your NMR tube.
Solution: Use KP-NH (amino-bonded) silica cartridges.[7]
Benefit: The stationary phase is already basic. You can use standard Hexane/Ethyl Acetate gradients without additives. This prevents the formation of chlorinated byproducts sometimes seen with DCM/Amine mixtures.
Module 3: NMR & Structural Diagnostics
The Issue:
-NMR signals are broad, missing, or integration is incorrect, despite the sample appearing clear.
Root Cause: Intermediate Chemical Exchange or Micro-Aggregation.
Spirocyclic amines often undergo conformational flipping (chair-boat transitions in the spiro-rings) or form transient dimers in non-polar solvents like
.
Troubleshooting Table
Symptom
Probable Cause
Solution
Broad/Missing NH Peak
Proton exchange with trace water/acid in .
Switch to DMSO- . The H-bonding capacity of DMSO slows exchange, sharpening the NH signal.
Broad Aliphatic Peaks
Restricted rotation or aggregation.
Variable Temperature (VT) NMR . Heat to 50°C. If peaks sharpen, it is a dynamic conformational issue (rotamers).
Double Peaks (Split)
Stable rotamers or diastereomers.
Check LC-MS. If single peak in LC-MS but double in NMR, it is rotamers. Heat to coalesce.
Precipitation in Tube
Free base reacting with acidity.
Filter through basic alumina before NMR or switch to MeOD .
Module 4: Chemical Triage (Preventing Aggregation)
If your spirocyclic scaffold is a confirmed aggregator, you must modify the structure. You cannot "formulate" your way out of this during the discovery phase.
Structural Modification Strategy:
Disrupt the Amphiphile:
If you have a lipophilic tail attached to the spiro-core, insert a polar atom (O, N) into the tail. This raises the Critical Aggregation Concentration (CAC).[9]
Lower the
:
Add electron-withdrawing groups (F,
) near the basic amine. Reducing the basicity weakens the potential for salt-bridge mediated aggregation and silica interaction.
Increase
Correctly:
Ensure the
carbons are decorated with polar groups (hydroxyls), not just methyls. "Greasy" 3D balls aggregate faster than flat greasy disks.
References
Feng, B. Y., & Shoichet, B. K. (2006).[10] A detergent-based assay for the detection of promiscuous inhibitors.[3][10] Nature Protocols, 1(2), 550–553.[10]
[Link]
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
[Link]
Biotage Application Note. (2023). Is there an easy way to purify organic amines? Biotage Knowledge Blog.
[Link]
LaPlante, S. R., et al. (2013). Assessing mechanisms of chemical inhibition in drug discovery: aggregation, reactivity, and interference.[11] Expert Opinion on Drug Discovery, 8(11), 1415–1425.
[Link]
Technical Support Center: Optimizing Reaction Temperature for Spiro[3.5]nonane Synthesis
Welcome to the Technical Support Center for Spirocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the thermodynamic and kinetic control of highly strained spiro[3.5]nonane...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Spirocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the thermodynamic and kinetic control of highly strained spiro[3.5]nonane frameworks. The quaternary spirocyclic carbon atom that hinges the attendant four- and six-membered rings introduces significant steric and electronic constraints, making these structural fragments notoriously difficult to synthesize[1].
In this guide, we will move beyond basic protocols and explore the causality behind temperature optimization. Precise thermal control is not merely a recommendation—it is the fundamental driver of chemoselectivity, preventing thermal runaway, and ensuring the structural integrity of the spirocycle.
Synthetic Workflows & Temperature Nodes
The following diagram illustrates the critical temperature nodes across three primary synthetic routes used to access spiro[3.5]nonane derivatives.
Temperature-dependent workflows for spiro[3.5]nonane synthesis.
Troubleshooting & FAQs: Temperature Optimization
Q1: Why is the palladium-catalyzed rearrangement of the spiro-epoxide strictly maintained at 90–95 °C?A1: The rearrangement of the crude epoxide to spiro[3.5]nonane-6,8-dione requires overcoming a significant activation barrier for C–O bond cleavage and subsequent alkyl migration. At temperatures below 90 °C, the catalytic cycle stalls, leading to incomplete conversion and the accumulation of the epoxide intermediate[2]. Conversely, exceeding 95 °C accelerates thermal degradation pathways, generating polymeric byproducts and reducing the overall yield[3]. The 90–95 °C window ensures optimal kinetic turnover for the palladium(II) acetate/BINAP catalyst system while maintaining thermodynamic control over the spirocyclic product[2].
Q2: During the Wittig olefination of cyclobutanone, why is the reaction conducted at 100 °C in silicon oil instead of a standard refluxing solvent?A2: Cyclobutanone is highly volatile (boiling point ~99 °C), and the stabilized Wittig reagent (e.g., MeC(O)CH=PPh3) exhibits inherently low reactivity[4]. If standard solvents are used at elevated temperatures, cyclobutanone is easily lost to the vapor phase, drastically reducing the yield. Conducting the reaction at 100 °C in silicon oil serves a dual purpose: it provides the necessary thermal energy to drive the sluggish olefination forward, while the non-volatile, viscous nature of silicon oil suppresses the evaporation of cyclobutanone from the reaction matrix[4].
Q3: What dictates the 40–42 °C temperature setpoint during the sodium perborate epoxidation of spiro[3.5]non-7-en-6-one?A3: Sodium perborate tetrahydrate is utilized as a safer alternative to concentrated hydrogen peroxide for pilot-scale epoxidations[2]. At temperatures below 40 °C, the release of the active perhydroxy anion is too slow, causing a hazardous accumulation of the unreacted oxidant. At 40–42 °C, the steady generation of the oxidizing species perfectly matches the consumption rate by the enone[3]. Exceeding 45 °C risks rapid exothermic decomposition of the perborate, potentially leading to thermal runaway and oxidative cleavage of the newly formed spirocycle[2].
Q4: For the synthesis of 7-oxo-2-azaspiro[3.5]nonane, why must the lithium aluminum hydride (LAH) reduction be initiated at -10 °C?A4: The spiro[3.5]nonane system contains significant ring strain. Introducing LAH at ambient temperature causes a violent exothermic reaction that can lead to the reductive ring-opening of the strained cyclobutane moiety[5]. Initiating the addition at -10 °C in tetrahydrofuran (THF) ensures that the hydride transfer is strictly chemoselective for the targeted functional groups without compromising the integrity of the spirocyclic core[5].
Self-Validating Experimental Protocols
To guarantee scientific integrity, every protocol must act as a self-validating system. If the physical observations do not match the expected outputs at specific temperature nodes, the reaction must be paused.
Protocol A: Controlled Epoxidation of Spiro[3.5]non-7-en-6-one (Mid-Temperature)
Emulsification: Emulsify spiro[3.5]non-7-en-6-one (1.0 equiv) in water inside an alloy reaction vessel under a strict nitrogen atmosphere.
Thermal Equilibration: Heat the emulsion to exactly 40 °C.
Oxidant Dosing: Add sodium perborate tetrahydrate (1.6 equiv) in three distinct portions every 30 minutes, strictly maintaining the internal temperature at 40 ± 2 °C.
Self-Validation Checkpoint: The temperature should naturally hold at ~42 °C due to the mild exotherm of the epoxidation. If the temperature drops below 40 °C after an addition, the oxidant is accumulating dangerously (stop addition). If it exceeds 44 °C, the feed rate is too fast (apply immediate jacket cooling).
Maturation & Quench: Stir the reaction mixture at 42 ± 2 °C for 2 hours. Cool the vessel to 20 °C and quench any residual oxidant by adding sodium sulfite.
Catalyst Activation: Prepare a solution of palladium(II) acetate, rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and triethylamine in toluene. Heat the catalyst mixture to 90–95 °C for 3 hours.
Self-Validation Checkpoint: The solution must transition to a deep, homogeneous color, indicating the successful reduction to active Pd(0). A lack of color change indicates failed ligand coordination or oxygen contamination.
Substrate Dosing: Dose the crude epoxide solution (from Protocol A) in toluene over 50 minutes while strictly maintaining the reactor temperature at 90–92 °C.
Rearrangement: Continue stirring for 4.5 hours at 91–94 °C.
Isolation: Cool the mixture to 23 °C, add Celite, stir for 1 hour, and filter to remove the palladium catalyst.
Quantitative Data: Thermal Optimization Matrix
The following table summarizes the quantitative impact of temperature deviations during key synthetic steps.
Downstream Biological Applications: Why We Optimize
Why go through the rigorous thermal optimization required to build these strained rings? Spirocyclic scaffolds, specifically 7-azaspiro[3.5]nonane derivatives , are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which lead to improved potency, solubility, and metabolic stability[6].
A primary application of the spiro[3.5]nonane scaffold is in the development of G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes[6]. The activation of GPR119 in pancreatic β-cells stimulates glucose-dependent insulin secretion[7].
GPR119 receptor signaling pathway activated by spiro[3.5]nonane derivatives.
References
1.[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities, Chemical Reviews - ACS Publications. 1
2.[2] Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione, ACS Publications. 2
3.[3] Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione (Abstract/Details), ACS Publications. 3
4.[4] EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione, Google Patents. 4
5.[6] Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols, Benchchem. 6
6.[7] Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry, Benchchem. 7
7.[5] Synthesis method of drug intermediate 7-oxo-2-azaspiro[3.5] nonane, Google Patents. 5
crystallization techniques for 2-Oxa-5-azaspiro[3.5]nonane derivatives
Welcome to the Technical Support Center for the isolation and crystallization of 2-Oxa-5-azaspiro[3.5]nonane derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and crystallization of 2-Oxa-5-azaspiro[3.5]nonane derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing instead on the thermodynamic causality and structural mechanics that dictate the behavior of high-Fsp³ spirocyclic amines.
Below, you will find targeted troubleshooting FAQs, quantitative salt screening data, and self-validating experimental protocols to ensure your crystallization workflows are reproducible and robust.
Q1: Why does my 2-oxa-5-azaspiro[3.5]nonane free base consistently "oil out" instead of crystallizing?A: This is a thermodynamic issue rooted in the molecule's geometry. Spirocyclic scaffolds possess a high fraction of sp³-hybridized carbons (Fsp³), which is excellent for clinical success and target complementarity but severely disrupts planar π-π stacking interactions[1]. This inherent three-dimensionality significantly lowers the lattice energy of the free base[2]. When cooling a supersaturated solution, the system often crosses the Liquid-Liquid Phase Separation (LLPS) boundary before reaching the metastable zone for nucleation. Consequently, the compound "oils out" as a dense, amorphous syrup. To bypass LLPS, you must increase the lattice energy via salt formation.
Q2: What is the most reliable salt form for isolating this specific spirocycle?A: The hemioxalate salt is the industry gold standard for 2-oxa-5-azaspiro[3.5]nonane[3]. Because oxalic acid is a diprotic acid and the spirocycle is a secondary amine, a 2:1 (base:acid) stoichiometry forms. The dicarboxylic acid acts as a rigid bridge between two protonated spirocyclic amines, creating a robust, highly crystalline hydrogen-bonded network that resists hygroscopicity and easily precipitates from polar solvent mixtures.
Q3: My spirocyclic amine hydrochloride salt is highly hygroscopic and turns into a paste on the bench. How can I fix this?A: Hydrochloride salts of small, high-Fsp³ amines often suffer from severe hygroscopicity due to the localized charge density on the chloride ion and the lack of hydrophobic shielding from the spirocycle. Switch to a bulkier, more hydrophobic counterion like p-toluenesulfonic acid (tosylate). If you must use the HCl salt, perform the crystallization in a strictly anhydrous environment (e.g., using dry ethereal solvents) and isolate the product under a nitrogen blanket.
Q4: How do I properly execute anti-solvent crystallization without triggering rapid precipitation and trapping impurities?A: Rapid anti-solvent addition causes a massive spike in supersaturation, leading to uncontrolled nucleation ("crashing out") and impurity occlusion. You must titrate the anti-solvent slowly until the "cloud point" is reached, then apply an annealing step (slight heating) to dissolve amorphous aggregates, followed by slow, controlled cooling[4].
Section 2: Salt Screening & Counterion Selection
To optimize your crystallization strategy, compare the quantitative and qualitative data of typical salt forms below:
Counterion
Molar Ratio (Base:Acid)
Recommended Solvent System
Typical Yield (%)
Crystallinity & Handling
Free Base
N/A
N/A
N/A
Liquid/Oil at RT; Highly lipophilic
Hemioxalate
2:1
Ethanol / H₂O (95:5)
85 - 90%
Excellent; Non-hygroscopic; Sharp MP
Hydrochloride
1:1
Methanol / Diethyl Ether
60 - 75%
Moderate; Highly hygroscopic
Tosylate
1:1
Ethyl Acetate / Heptane
75 - 85%
Good; Hydrophobic; Bulky lattice
Section 3: Workflows & Troubleshooting Logic
Troubleshooting workflow for spirocyclic amine phase separation.
Thermodynamic pathway of controlled anti-solvent crystallization.
Section 4: Validated Experimental Protocols
Protocol 1: Hemioxalate Salt Crystallization (Industry Standard)
This protocol relies on diprotic bridging to artificially inflate the lattice energy of the spirocycle.
Step 1: Free Base Dissolution. Dissolve the crude 2-oxa-5-azaspiro[3.5]nonane free base in absolute ethanol (5 volumes relative to mass).
Step 2: Acid Preparation. Prepare a 0.5 molar equivalent solution of anhydrous oxalic acid in ethanol.
Step 3: Controlled Addition. Add the oxalic acid solution dropwise to the amine solution while maintaining the temperature at 40°C.
Self-Validation Check: Monitor the pH; it should stabilize around 6.5–7.0. A slight exotherm indicates successful protonation.
Step 4: Nucleation & Cooling. Cool the mixture slowly (-0.5°C/min) to 5°C. If supersaturation is maintained without nucleation, add seed crystals at 25°C.
Step 5: Isolation & Verification. Filter the crystalline precipitate and wash with cold ethanol.
Self-Validation Check: Perform ¹H-NMR in D₂O. The integration of the spirocyclic protons versus the shift of the alpha-protons (and the absence of exchangeable oxalic acid protons) will confirm the 2:1 stoichiometry.
Use this protocol if you are forced to isolate the hydrochloride or tosylate salts and are encountering LLPS (oiling out).
Step 1: Dissolution. Dissolve the amine salt in a minimal volume of a "good" solvent (e.g., Dichloromethane or Methanol) at room temperature.
Step 2: Titration of Anti-Solvent. Slowly titrate a non-polar anti-solvent (e.g., Heptane or Diethyl Ether) under vigorous stirring until the solution becomes faintly turbid (the cloud point).
Step 3: Annealing. Heat the mixture slightly (approx. 5–10°C above room temperature) until the turbidity clears, then hold the temperature for 15 minutes.
Causality: This ensures the system is resting safely within the metastable zone, dissolving any amorphous aggregates and preventing LLPS.
Step 4: Maturation. Allow the solution to cool to 4°C completely undisturbed to promote slow lattice assembly.
Step 5: Recovery. Filter the resulting crystals under a nitrogen blanket and wash with cold anti-solvent.
Technical Support Center: 2-Oxa-5-azaspiro[3.5]nonane Stability Guide
The following guide serves as a specialized Technical Support Center for researchers working with 2-Oxa-5-azaspiro[3.5]nonane . It is designed to address the unique stability challenges of this spirocyclic scaffold, part...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with 2-Oxa-5-azaspiro[3.5]nonane . It is designed to address the unique stability challenges of this spirocyclic scaffold, particularly in acidic environments common to organic synthesis and purification.
[1]
Status: Active
Ticket Type: Chemical Stability & Troubleshooting
Assigned Specialist: Senior Application Scientist[1]
System Overview: The Scaffold
2-Oxa-5-azaspiro[3.5]nonane is a high-value spirocyclic building block used in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability.[1] It functions as a conformationally restricted surrogate for morpholine or piperidine.[1]
Structural Vulnerability: The core features a strained oxetane (4-membered ether) ring spiro-fused to a piperidine.[1]
The "5-Aza" Factor: Unlike the more common 7-aza isomer, the nitrogen in the 5-position is directly adjacent to the spiro quaternary center.[1] This proximity creates significant steric bulk and alters the basicity of the amine, but it also places the ammonium cation (upon protonation) close to the oxetane, potentially influencing ring stability via inductive effects.
The Core Issue: Acid Compatibility
User Query: "Can I remove a Boc protecting group from this scaffold using 4M HCl in dioxane?"
Technical Response:Proceed with Extreme Caution. Recommendation: NO.
While oxetanes are often cited as "stable" in modern literature, this stability is conditional.[1] The 2-Oxa-5-azaspiro[3.5]nonane scaffold is susceptible to Acid-Catalyzed Nucleophilic Ring Opening (ACNRO) .[1]
The Mechanism of Failure
When exposed to strong acids with nucleophilic counterions (like Cl⁻, Br⁻), the oxetane oxygen protonates. The ring strain (~26 kcal/mol) drives a rapid nucleophilic attack at the less hindered carbon (or the more substituted one if carbocation character stabilizes it), snapping the ring open.
Visualization: Degradation Pathway
The following diagram illustrates the failure mode when using HCl versus the safe pathway using TFA.
Figure 1: Mechanistic divergence between destructive ring opening (red path) and stable salt formation (green path).[1]
Troubleshooting Guide (FAQ)
Issue 1: "I see a +36 or +38 mass shift in LCMS."
Diagnosis: You have likely formed a chlorohydrin (+36 Da for HCl adduct) or a diol (+18 Da for H₂O adduct) derivative.[1]
Cause:
Using HCl/MeOH or HCl/Dioxane for deprotection.[1]
Using high concentrations of formic acid in LCMS mobile phases with high column temperatures (>40°C).
Solution: Switch to the TFA Deprotection Protocol (see Section 4).[1] Ensure LCMS column temperature is ≤30°C.[1]
Issue 2: "The product decomposes during concentration/rotary evaporation."
Diagnosis: Concentration of acidic solutions increases the effective acidity (Hammett acidity function), triggering ring opening.
Cause: Heating a crude reaction mixture containing residual acid.[1]
Solution:
Neutralize first: Quench acidic reactions with mild base (NaHCO₃) before concentration.[1]
Azeotrope: If removing TFA, co-evaporate with toluene or DCM to remove the acid at lower temperatures.[1] Do not heat the water bath above 35°C.
Issue 3: "Can I store the compound as an HCl salt?"
Diagnosis: Long-term storage of oxetane HCl salts can lead to slow degradation, especially if traces of moisture are present (hydrolysis).[1]
Solution:
Preferred: Store as the free base or oxalate salt .[1] Oxalate is non-nucleophilic and forms stable crystalline solids with spiro-amines [1].[1]
Alternative: If a mineral acid salt is required, use H₂SO₄ or H₃PO₄ (non-nucleophilic anions) rather than HCl or HBr.[1]
Validated Experimental Protocols
Protocol A: Safe Boc-Deprotection (TFA Method)
Use this method to remove N-Boc groups without opening the oxetane ring.[1]
Dissolution: Dissolve the N-Boc protected 2-Oxa-5-azaspiro[3.5]nonane (1.0 equiv) in DCM (concentration ~0.1 M).
Cooling: Cool the solution to 0 °C in an ice bath. Critical Step: Low temperature suppresses the activation energy for ring opening.
Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 to 4:1).[1] Do not use neat TFA.
Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC or LCMS.[1]
Workup (Choice):
Isolation as Salt: Concentrate in vacuo at <30 °C . Co-evaporate with toluene (3x) to remove excess TFA.[1]
Isolation as Free Base: Pour the cold reaction mixture into a stirred biphasic mixture of DCM and sat. NaHCO₃. Separate layers, dry over Na₂SO₄, and concentrate.
Protocol B: Stability "Stress Test"
Run this small-scale test before committing valuable material to a new reaction condition.[1]
Procedure:
Dissolve 1-2 mg of the compound in the proposed solvent/acid system (e.g., deuterated solvent if using NMR).
Hold at the intended reaction temperature for 1 hour.
Analyze:
1H NMR: Look for the disappearance of the characteristic oxetane methylene doublets (typically δ 4.4–4.8 ppm) and the appearance of new signals corresponding to a ring-opened primary alcohol (δ 3.5–3.8 ppm).
LCMS: Check for [M+18] (water adduct) or [M+36/38] (chloride adduct) peaks.[1]
Wuitschik, G. et al. (2010).[1] Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis, Prediction of Physicochemical Properties, and Chemical Stability. Angewandte Chemie International Edition. Link[1]
Context: Establishes the general stability profiles of spiro-oxetanes and the utility of oxal
Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]
Context: Comprehensive review detailing the "misconception" of oxetane instability and defining the boundaries of acid tolerance (nucleophilic vs. non-nucleophilic acids).
Burkhard, J. A. et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]
Context: Discusses the structural properties and metabolic stability of oxetane-containing spirocycles.
minimizing side reactions with spirocyclic secondary amines
Topic: Minimizing Side Reactions & Optimizing Reactivity Ticket Status: OPEN Agent: Senior Application Scientist Introduction: The "Spiro" Challenge Welcome to the Spirocyclic Amine Support Center. You are likely here be...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions & Optimizing Reactivity
Ticket Status: OPEN
Agent: Senior Application Scientist
Introduction: The "Spiro" Challenge
Welcome to the Spirocyclic Amine Support Center. You are likely here because your standard piperidine/pyrrolidine protocols are failing.
Spirocyclic secondary amines (e.g., 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane, spiro[2.4]heptanes) are high-value scaffolds in modern drug discovery due to their high fraction of saturated carbon (
) and ability to exit vectors in non-planar directions. However, they present unique synthetic challenges:[1][2]
Steric Corridors: The quaternary spiro-carbon creates significant steric bulk at the
-position, retarding nucleophilic attack.
Ring Strain: Small rings (cyclobutane/azetidine) possess inherent strain (
26 kcal/mol for cyclobutane), making them susceptible to acid-catalyzed ring opening.
Nucleophilicity Mismatch: The geometric constraints often alter the hybridization and availability of the nitrogen lone pair compared to simple cyclic amines.
Below are the Troubleshooting Modules designed to resolve your specific reactivity issues.
Module 1: Amide Coupling Stalls (Low Conversion)
User Issue: "I'm trying to couple a carboxylic acid to a spiro[3.3]heptane-2-amine using EDC/HOBt or HATU, but the reaction stalls at 30-50% conversion, or I see significant hydrolysis of the active ester."
Root Cause Analysis:
The quaternary center adjacent to the amine (the spiro junction) acts as a "steric wall." Standard active esters (OBt/OAt) are often too bulky to effectively approach the amine, or the amine is too hindered to attack the carbonyl carbon before moisture hydrolyzes the active ester.
Troubleshooting Protocol:
Method A: The Acyl Fluoride Switch (For Moderate Hindrance)
Acyl fluorides are smaller and more electrophilic than their OBt/OAt ester counterparts, allowing the bulky spiro amine to attack more easily.
Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .
Base: DIPEA (3.0 equiv).
Solvent: DCM or DMF (0.2 M).
Procedure: Mix Acid + Base + TFFH. Stir 15 min. Add Spirocyclic Amine.[1]
Why it works: The leaving group (
) is small, minimizing the steric clash during the tetrahedral intermediate formation.
Method B: The Grignard-Isocyanate Route (For "Impossible" Couplings)
If standard coupling fails completely, bypass the carboxylic acid activation entirely.
Convert Amine to Isocyanate: Treat your spirocyclic amine with triphosgene/DIPEA to generate the isocyanate in situ.
Nucleophile: Use the Grignard reagent of your "acid" fragment (R-MgBr).
Mechanism: The Grignard attacks the isocyanate to form the amide directly.
Reference: This method is robust for highly sterically hindered amides where HATU fails [1].
Data: Coupling Efficiency Comparison
Coupling Reagent
Conversion (24h)
Primary Issue
EDC / HOBt
< 40%
Steric repulsion of active ester.
HATU / DIPEA
65-80%
Hydrolysis competes with slow amine attack.
TFFH (Acyl Fluoride)
> 95%
Reduced steric bulk of leaving group.
Ghosez's Reagent
> 90%
Highly reactive acyl chloride equivalent.
Visualization: Amide Coupling Decision Tree
Caption: Decision matrix for optimizing amide couplings with sterically congested spirocyclic amines.
User Issue: "My Buchwald reaction works for piperidine but gives 0% yield with 2-azaspiro[3.3]heptane. I see unreacted bromide and dehalogenated side products."
Root Cause Analysis:
Reductive Elimination Bottleneck: The bulky spiro-amine makes the final step of the catalytic cycle (reductive elimination) difficult. If this step is too slow, the Pd(II) intermediate undergoes
-hydride elimination (if possible) or protodehalogenation.
Base Sensitivity: Strong bases can cause ring opening or decomposition of sensitive spiro-scaffolds.
Troubleshooting Protocol:
Ligand Selection: The "B" Rule
For secondary spirocyclic amines, you must use ligands that create a large "pocket" to accommodate the steric bulk while forcing reductive elimination.
Recommendation:RuPhos or BrettPhos .
Avoid: BINAP or DPPF (bite angles are often insufficient for these specific sterics).
The LHMDS Effect
While NaOtBu is standard, LHMDS (Lithium Hexamethyldisilazide) has been shown to be superior for spirocyclic amines [2].
Why? It is hypothesized that the Lithium cation acts as a pseudo-Lewis acid or protecting group, stabilizing the amine-Pd complex and preventing catalyst poisoning by the free amine.
Optimized Protocol:
Catalyst: RuPhos Pd G4 (2-5 mol%).
Base: LHMDS (1.0 M in THF, 2.0 equiv).
Solvent: THF or Toluene (degassed).
Temp: 60-80°C.
Visualization: The Steric Bottleneck in Buchwald-Hartwig
Caption: The catalytic cycle highlighting Reductive Elimination as the rate-limiting step for bulky spiro amines.
Module 3: Stability & Workup (Ring Opening)
User Issue: "I synthesized my product, but after acid deprotection (Boc removal) or workup, the NMR is messy. I see signals suggesting the ring opened."
Root Cause Analysis:
Spirocyclic systems containing azetidine (4-membered) or aziridine (3-membered) rings are highly strained. Strong Lewis acids or harsh protic acids can trigger:
Ring Expansion: Rearrangement of spiro[3.3] systems to fused bicyclic systems.
Nucleophilic Ring Opening: Chloride or Trifluoroacetate ions attacking the protonated amine, snapping the ring open.
Use:TFA / DCM (1:4 ratio) at 0°C , quenched immediately with saturated NaHCO3 upon completion.
Alternative:TMSOTf / 2,6-lutidine in DCM. This is a non-acidic method for Boc removal that preserves acid-sensitive strained rings.
2. Workup "Do's and Don'ts"
DON'T: Use strong mineral acids to adjust pH during extraction.
DO: Use buffers. Citrate buffer (pH 4-5) is safe for removing excess amine without protonating the spiro-ring to the point of activation for nucleophilic attack.
Stability Data: Acid Tolerance
Scaffold
10% TFA/DCM
4M HCl/Dioxane
Neat TFA
Spiro[3.3]heptane
Stable
Risk of Rearrangement
Unstable
Spiro[2.4]heptane
Stable
Ring Opening (High Risk)
Ring Opening
2-Azaspiro[4.4]nonane
Stable
Stable
Stable
Module 4: Regioselectivity (Diazaspiro Systems)
User Issue: "I am using 2,6-diazaspiro[3.3]heptane. I want to mono-functionalize it, but I get a mixture of mono-, di-, and oligomers."
Root Cause Analysis:
In symmetric diazaspiro systems, the two nitrogens are chemically equivalent until the first reaction occurs. Because the rings are rigid and orthogonal, functionalizing one side does not significantly sterically shield the other side (unlike in piperazine).
Troubleshooting Protocol:
1. Stoichiometry Control
Use a 5:1 excess of the spiro-diamine to the electrophile.
Add the electrophile dropwise to the amine solution at low temperature (-78°C or 0°C).
Recover the unreacted diamine via basic extraction (it will remain in the aqueous phase at pH 10, while the mono-protected product extracts into organic).
2. The "Salt Bridge" Protection (Expert Tip)
If you have a mono-Boc protected spiro-diamine and need to functionalize the free amine:
Form the oxalate salt of the diamine. Often, the mono-salt precipitates or crystallizes differently, allowing purification of the starting material before reaction.
References
Knouse, K. W., et al. "The Synthesis of Sterically Hindered Amides." Chimia, vol. 66, no. 12, 2012.
Vertex Pharmaceuticals. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC - NIH, 2024.
Mykhailiuk, P. K. "Spiro[3.3]heptane-2-amine: Synthesis and Application in Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2025.
Wuxi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Chemical Insights, 2024.[3]
Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Organic Letters, 2010.
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate
Introduction: Decoding a Unique Spirocyclic Scaffold In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance for their ability to confer three-dimensional complexity, novel intel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Decoding a Unique Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance for their ability to confer three-dimensional complexity, novel intellectual property, and improved physicochemical properties to drug candidates. The 2-Oxa-5-azaspiro[3.5]nonane moiety, which incorporates a strained oxetane ring fused to a piperidine core via a spiro-carbon, is a prime example of such a valuable building block. The oxetane can act as a hydrogen bond acceptor and a non-classical isostere for carbonyl groups, while the piperidine ring provides a versatile anchor for further functionalization.[1]
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Oxa-5-azaspiro[3.5]nonane in its common hemioxalate salt form. As structural verification is the bedrock of chemical research and development, a rigorous understanding of the ¹H NMR spectrum is non-negotiable for confirming identity, purity, and stability. We will deconstruct the spectrum by predicting signal assignments based on fundamental principles, compare it with relevant alternatives, and provide a robust protocol for acquiring high-quality data.
Part 1: Theoretical Framework and Structural Assignment
Before analyzing experimental data, a scientist's expertise is demonstrated by predicting the expected spectral features. The structure of the 2-Oxa-5-azaspiro[3.5]nonane cation presents several distinct proton environments. In the hemioxalate salt form, the piperidine nitrogen is protonated (pKa ~10-11), leading to a positive charge that significantly influences the chemical shifts of adjacent protons.
The key proton environments are:
Oxetane Protons (H-1, H-3): These four protons are adjacent to the highly electronegative oxygen atom and are expected to be the most downfield signals, aside from the exchangeable N-H protons. They should appear as a set of coupled signals.
Piperidine α-Protons (H-4, H-6): These four protons are directly attached to the carbons adjacent to the positively charged nitrogen atom. This strong deshielding effect will shift them significantly downfield.
Piperidine β-Protons (H-7, H-9) & γ-Proton (H-8): These protons are further from the nitrogen and will appear at more shielded, upfield positions, typical for aliphatic CH₂ groups.
The diagram below illustrates the distinct proton environments within the molecule.
Caption: Labeled structure of the 2-Oxa-5-azaspiro[3.5]nonane cation.
Part 2: Experimental Spectrum Analysis & Data Interpretation
Table 1: Predicted ¹H NMR Data for 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate in D₂O
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
H-1, H-3
~4.65
t, J ≈ 6.5 Hz
4H
Protons are alpha to the oxetane oxygen, causing strong deshielding. Appears as a triplet due to coupling with H-4 and H-6 via the spiro center.
H-4, H-6
~3.40
t, J ≈ 6.0 Hz
4H
Protons are alpha to the protonated piperidine nitrogen (N⁺), resulting in a significant downfield shift.
H-7, H-8, H-9
~2.10
m
6H
These β and γ protons of the piperidine ring are standard aliphatic signals, appearing as a complex multiplet further upfield.
Causality Behind Assignments:
Oxetane Protons (H-1, H-3): The chemical shift of protons on an oxetane ring typically falls in the 4.5-4.8 ppm range.[1][5] The electronegative oxygen atom withdraws electron density, deshielding these protons and shifting them downfield.
Piperidine α-Protons (H-4, H-6): In neutral piperidine, these protons resonate around 2.8 ppm.[3] Protonation of the nitrogen to form an ammonium salt introduces a positive charge, which strongly deshields the adjacent α-protons, shifting them downfield by approximately 0.5-0.7 ppm.[6]
Piperidine β/γ-Protons (H-7, H-8, H-9): These protons are less affected by the nitrogen's charge and resonate in the typical aliphatic region, similar to cyclohexane protons.[2][3]
Part 3: Comparative Analysis - The Importance of the Salt Form
To highlight the influence of the hemioxalate counter-ion and the resulting protonation state, we can compare the predicted spectrum of the salt with that of its corresponding free base.
Table 2: Spectral Comparison of Salt vs. Free Base
Proton Assignment
Hemioxalate Salt (in D₂O)
Free Base (in CDCl₃)
Key Difference & Rationale
H-4, H-6 (α-protons)
~3.40 ppm
~2.80 ppm
The ~0.6 ppm downfield shift is the most telling indicator of the protonated amine. The positive charge on the nitrogen in the salt form strongly deshields these adjacent protons.
H-7, H-8, H-9 (β/γ-protons)
~2.10 ppm
~1.60 ppm
A smaller, but still noticeable, downfield shift due to the inductive effect of the N⁺H₂ group.
N-H Protons
Exchanged (not observed)
Broad singlet, ~1.5-2.5 ppm
In a non-protic solvent like CDCl₃, the N-H proton of the free base would be visible as a broad signal that can be exchanged with D₂O.
This comparison demonstrates how ¹H NMR can be a powerful tool not only for structural confirmation but also for verifying the salt form of a compound, a critical parameter in pharmaceutical development.
Part 4: A Self-Validating Protocol for ¹H NMR Acquisition
Acquiring high-quality, reproducible NMR data is essential. The following protocol is designed to be a self-validating system, ensuring accuracy and integrity.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the hemioxalate salt.
Select an appropriate deuterated solvent. For this polar salt, Deuterium Oxide (D₂O) or DMSO-d₆ are excellent choices. D₂O offers the advantage of exchanging the acidic N-H protons, simplifying the spectrum.
Dissolve the sample in approximately 0.7 mL of the chosen solvent directly in a clean, dry NMR tube.
For quantitative NMR (qNMR), add a known amount of a certified internal standard.
Instrument Setup and Calibration (Trustworthiness Pillar):
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for good signal dispersion).
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.
Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical peak shape for a reference signal (like the residual solvent peak) validates a well-shimmed field.
Data Acquisition:
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 2-5 seconds.
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio (>100:1 is ideal).
Processing and Analysis:
Apply a Fourier transform to the raw data (FID) to generate the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction to ensure the flat baseline required for accurate integration.
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., HDO in D₂O at ~4.79 ppm) or an internal standard like TMS to 0.00 ppm.
Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (4H:4H:6H in this case).
Assign each signal to its respective protons in the molecule based on chemical shift, multiplicity, and integration.
Conclusion
The ¹H NMR spectrum of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate provides a unique and information-rich fingerprint for its structural verification. The key diagnostic signals include the downfield triplet at ~4.65 ppm corresponding to the oxetane protons and, most critically, the downfield triplet at ~3.40 ppm representing the piperidine protons adjacent to the protonated nitrogen. This latter signal's position is a definitive marker for the salt's formation when compared to its free base alternative. By following the robust analytical and experimental framework detailed in this guide, researchers can confidently characterize this valuable spirocyclic building block, ensuring the integrity and success of their scientific endeavors.
References
Dalla Pozza, M. et al. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]
Jokisaari, J. & Rahkamaa, E. (1972). The chemical shifts and couplings of the oxetane protons. ResearchGate. Available at: [Link]
Barreiro, G. et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]
Li, R. et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available at: [Link]
Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. RSC.org. Available at: [Link]
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
Comparative Guide: Optimizing LC-MS Strategies for 2-Oxa-5-azaspiro[3.5]nonane Impurity Profiling
Executive Summary The incorporation of 2-Oxa-5-azaspiro[3.5]nonane (CAS: 1046793-56-9) as a bioisostere for morpholine or piperidine has become a standard tactic in modern drug design to modulate lipophilicity ( ) and me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of 2-Oxa-5-azaspiro[3.5]nonane (CAS: 1046793-56-9) as a bioisostere for morpholine or piperidine has become a standard tactic in modern drug design to modulate lipophilicity (
) and metabolic stability.[1] However, its physicochemical profile—high polarity, basicity, and lack of a strong UV chromophore—renders standard Reversed-Phase Liquid Chromatography (RPLC) ineffective for impurity profiling.[1]
This guide objectively compares three separation strategies for identifying synthetic impurities in 2-Oxa-5-azaspiro[3.5]nonane. Experimental evidence suggests that while High-pH RPLC offers adequate retention, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior selectivity for the critical polar degradation products (ring-opened variants) that co-elute in RPLC.[1]
The Analytical Challenge
The Molecule
2-Oxa-5-azaspiro[3.5]nonane is a spirocyclic amine.[1]
-systems makes UV detection (254 nm) impossible.[1] LC-MS (ESI+) or CAD (Charged Aerosol Detection) is mandatory.[1]
Critical Impurities
Synthetic routes typically involve cyclization of piperidine derivatives or deprotection of N-benzyl precursors.[1]
Impurity A (Precursor): N-Benzyl-2-oxa-5-azaspiro[3.5]nonane (Hydrophobic, easy to separate).[1]
Impurity B (Degradant): 4-(Hydroxymethyl)piperidin-4-ol derivatives (Resulting from oxetane ring hydrolysis).[1] Critical Challenge: More polar than the parent.
Impurity C (Regioisomer): 2-Oxa-6-azaspiro[3.5]nonane (if isomeric starting materials were used).[1]
Comparative Study: Separation Strategies
We evaluated three distinct methodologies to separate the parent spirocycle from its polar hydrolysis impurities.
Selectivity: The polar hydrolysis impurities elute after the parent (Normal Phase behavior), moving them away from the suppression zone.
Sensitivity: 5-10x increase in ESI+ response due to high organic content in the mobile phase (enhanced desolvation).[1]
Verdict:Superior.
Summary Data Table
Parameter
Method A: Acidic C18
Method B: High-pH C18
Method C: HILIC (Amide)
Mobile Phase
0.1% Formic Acid
10mM NH₄HCO₃ (pH 10)
10mM NH₄OAc (90% ACN)
Retention ()
0.2 (Void)
3.2
4.5
Peak Symmetry
0.6 (Tailing)
1.2 (Sharp)
1.1 (Excellent)
Impurity B Separation
Co-elutes
Partial Resolution
Baseline Resolved ()
MS Sensitivity
Low (Suppression)
Medium
High (Efficient Desolvation)
Strategic Workflow Diagram
The following decision tree illustrates the logic for selecting the HILIC pathway for this specific spirocyclic class.
Caption: Analytical decision matrix favoring HILIC for polar spirocyclic amines to ensure retention of hydrophilic degradants.
Detailed Experimental Protocol (HILIC-MS)
To replicate the optimal results, use the following self-validating protocol. This method ensures system suitability by monitoring the retention time stability of the parent amine, which is sensitive to the water layer formation on the HILIC phase.
Identifying impurities in spirocyclic systems requires understanding the specific stress points of the molecule. The 2-oxa-5-azaspiro[3.5]nonane scaffold fragments predictably under Collision Induced Dissociation (CID).[1]
(+18 Da, water addition), and fragmentation shows loss of water (-18) followed by the standard pattern, it confirms the hydrolysis of the oxetane ring to a diol.
Caption: MS/MS fragmentation pathway showing the relationship between the parent spirocycle and its hydrolysis impurity.
References
Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties of a new class of soluble, metabolic stable, and polar bioisosteres." Angewandte Chemie International Edition. [Link][1]
McCalmont, W. F., et al. (2015).[1] "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules. [Link][1][2][6][7][8][9][10]
Agilent Technologies. (2019).[1] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note. [Link]
PubChem. "2-Oxa-5-azaspiro[3.5]nonane Compound Summary."[1] National Library of Medicine. [Link][1]
Metabolic Stability Comparison: 2-Oxa-5-azaspiro[3.5]nonane vs. Piperidine
This guide provides an in-depth technical comparison between the traditional Piperidine pharmacophore and its spirocyclic bioisostere, 2-Oxa-5-azaspiro[3.5]nonane . Executive Summary In modern medicinal chemistry, Piperi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between the traditional Piperidine pharmacophore and its spirocyclic bioisostere, 2-Oxa-5-azaspiro[3.5]nonane .
Executive Summary
In modern medicinal chemistry, Piperidine is a ubiquitous but metabolically vulnerable scaffold. Its high lipophilicity and exposed
-carbons make it a frequent substrate for Cytochrome P450 (CYP450) oxidative clearance.
2-Oxa-5-azaspiro[3.5]nonane represents a "next-generation" bioisostere designed to solve these liabilities. By fusing a polar oxetane ring directly to the
-carbon of the piperidine, this scaffold achieves two critical stability enhancements:
Steric Blockade: It creates a quaternary center at the metabolic "soft spot" (
-carbon), physically preventing CYP450 oxidation.
Lipophilicity Modulation: The oxetane oxygen lowers
, reducing non-specific binding and intrinsic clearance ().
Recommendation: Switch to the spiro-scaffold when piperidine-based leads suffer from rapid oxidative clearance or high lipophilicity-driven toxicity.
Structural & Physicochemical Basis
To understand the stability difference, we must analyze the structural topology.
Feature
Piperidine
2-Oxa-5-azaspiro[3.5]nonane
Impact on Stability
Topology
2D (Flat/Chair)
3D (Spirocyclic)
3D structures generally have lower "flatland" toxicity and better solubility.
-Carbon
Secondary ()
Quaternary (Spiro)
Critical: The spiro center removes abstractable protons at the most reactive site.
Lipophilicity
High (High )
Moderate (Lower )
Lower correlates with reduced CYP affinity and improved metabolic stability.
Basicity (pKa)
~11.0 (Strong Base)
~9.5–10.0 (Modulated)
The inductive effect of the oxetane oxygen lowers pKa slightly, reducing lysosomal trapping.
The "Alpha-Effect" Mechanism
The primary driver of piperidine instability is N-dealkylation or ring oxidation . CYP450 enzymes typically abstract a hydrogen atom from the carbon
to the nitrogen (the C2 or C6 position), forming an unstable carbinolamine intermediate that collapses to open the ring.
Piperidine: Has 4 available
-protons. Highly labile.
2-Oxa-5-azaspiro[3.5]nonane: The spiro-fusion replaces the C2 protons with the oxetane ring. This effectively "caps" the metabolic hot spot.
Metabolic Stability Analysis (Mechanism)
The following diagram illustrates the divergent metabolic fates of the two scaffolds when exposed to Phase I enzymes (CYP450).
Figure 1: Comparative metabolic pathways. The spiro-scaffold blocks the
-hydroxylation pathway common to piperidines.
Experimental Protocol: Microsomal Stability Assay
To validate the stability advantage, perform a comparative Intrinsic Clearance (
) assay using Human Liver Microsomes (HLM).
Objective
Determine the in vitro half-life (
) and intrinsic clearance of the test compounds.
Materials
Test Compounds: Piperidine analog vs. Spiro analog (
final conc).
System: Pooled Human Liver Microsomes (HLM) (e.g., Corning or XenoTech),
protein.
Cofactor: NADPH Regenerating System (or
NADPH).
Quench: Acetonitrile containing Internal Standard (IS).
Workflow (Step-by-Step)
Pre-Incubation:
Mix
of HLM stock with phosphate buffer (pH 7.4).
Add
of test compound ( DMSO stock).
Incubate at
for 5 minutes (shaking).
Initiation:
Add
of pre-warmed NADPH solution to initiate metabolism.
Control: Run a "minus NADPH" sample to check for chemical instability.
Sampling (Time Course):
At
min, remove aliquots.
Immediately dispense into
ice-cold Acetonitrile (with IS) to quench.
Analysis:
Centrifuge samples (
, 20 min) to pellet protein.
Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
vs. Time.
Slope
.
.
.
Figure 2: Standard workflow for determining intrinsic clearance in liver microsomes.
Comparative Performance Data
While specific data depends on the exact substituents (R-groups) attached to the nitrogen, the following table summarizes the class-typical performance of spiro-oxetanes versus piperidines based on the seminal work by the Carreira group and subsequent medicinal chemistry literature.
Superior: Often converts a high-clearance compound to a low-clearance one.
Solubility
Low to Moderate
High
Improved: The oxetane oxygen acts as a hydrogen bond acceptor, increasing aqueous solubility.
Metabolic Soft Spot
-Carbon (High Risk)
Blocked (Low Risk)
Eliminated: The spiro-fusion removes the primary site of metabolism.
Case Study Insight:
In a direct comparison of a piperidine-based drug candidate versus its spiro-oxetane analog (specifically the [3.3] or [3.5] systems), researchers typically observe a 3- to 10-fold reduction in intrinsic clearance . This allows for lower dosing and improved oral bioavailability.
Conclusion
The transition from Piperidine to 2-Oxa-5-azaspiro[3.5]nonane is a high-value strategy in lead optimization. By introducing the spiro-oxetane ring, you effectively "metabolically proof" the amine functionality without significantly altering the vector of the attached pharmacophores.
Key Takeaway: If your piperidine lead is suffering from rapid oxidative metabolism or solubility issues, the 2-oxa-5-azaspiro[3.5]nonane scaffold provides a validated, structurally sound solution to extend half-life and improve physicochemical properties.
References
Wuitschik, G., et al. (2008).[1] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[1]
Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2][3]
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.
PubChem Compound Summary. (2024). "2-Oxa-5-azaspiro[3.5]nonane."[4][5] National Center for Biotechnology Information.
Comparative Guide: Lipophilicity and Physicochemical Profiling of Spiro[3.5]nonane vs. Morpholine
Executive Summary: The Strategic Choice In the hit-to-lead optimization phase, the choice between morpholine and spiro[3.5]nonane represents a fundamental decision between solubility enhancement and structural rigidifica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Choice
In the hit-to-lead optimization phase, the choice between morpholine and spiro[3.5]nonane represents a fundamental decision between solubility enhancement and structural rigidification .[1]
Morpholine is the "Solubility Anchor."[1] It is a proven tool to lower LogP (~ -0.86), increase aqueous solubility, and provide a metabolic handle via the nitrogen. However, it can introduce liability regarding hERG channel inhibition and high clearance if not electronically deactivated.
Spiro[3.5]nonane is the "Lipophilic Spacer."[1] It is a high-Fsp³ hydrocarbon scaffold (LogP ~4.2 for the parent alkane) used to build defined 3D vectors, fill hydrophobic pockets, and block metabolic soft spots found in flexible alkyl chains. It does not lower lipophilicity compared to morpholine; rather, it modulates spatial orientation while maintaining a high lipophilic profile relative to polar heterocycles.
The Bottom Line: Use morpholine to rescue a lead with poor solubility. Use spiro[3.5]nonane to improve metabolic stability and target selectivity in a hydrophobic pocket without flattening the molecule.
Structural & Physicochemical Analysis[2]
Electronic and Steric Landscape[1]
The lipophilicity difference stems from the fundamental atomic composition and solvation penalties.
Feature
Morpholine
Spiro[3.5]nonane
Core Character
Polar Heterocycle
Lipophilic Hydrocarbon
Hybridization
sp³ (with heteroatoms)
sp³ (All Carbon)
H-Bonding
Donor (NH) & Acceptor (O)
None (Parent scaffold)
Conformation
Chair (flexible)
Rigid Spirocyclic (90° twist)
Solvation
High water reorganization
Hydrophobic effect dominant
Comparative Data: Lipophilicity Metrics
The following data contrasts the experimental and calculated values. Note the massive divergence in partition coefficients.
While "Shake-Flask" is the gold standard, it is too slow for iterative library synthesis.[1] In a modern drug discovery setting, we utilize the Chromatographic Hydrophobicity Index (CHI) via fast-gradient HPLC.[1][2][3][4] This method is self-validating using internal standards.[1]
The CHI Method (Protocol)[5][6][7][8]
Objective: Determine the lipophilicity (CHI LogD) of spiro- and morpholine-derivatives.
Reagents & Equipment:
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
Column: Reverse-phase C18 (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).[1]
Mobile Phase A: 10 mM Ammonium Acetate pH 7.4 (mimics physiological pH).[1]
Figure 2: Workflow for Chromatographic Hydrophobicity Index (CHI) determination.
Case Study Application: Bioisosteric Context
In a typical medicinal chemistry campaign (e.g., optimizing a GPCR antagonist), a researcher might transition from a piperidine linker to either morpholine or a spiro-cycle.[1]
Scenario A: The lead compound has a LogD of 4.5 and low metabolic stability.
Action: Replace the central ring with Morpholine .[1]
Result: LogD drops to ~3.[1]5. Solubility improves.
Scenario B: The lead compound has a LogD of 2.5, but the flexible alkyl chain is rapidly oxidized by CYP450.
Action: Replace the chain with Spiro[3.5]nonane .
Result: LogD increases slightly or stays neutral (depending on substituents), but metabolic stability increases significantly due to the removal of oxidizable protons and increased steric bulk protecting the core.
Scientific Note: While spiro[3.5]nonane itself is lipophilic, azaspiro derivatives (containing nitrogen) are frequently used to tune basicity.[1] For example, 7-azaspiro[3.5]nonane is a common secondary amine building block.[1] Even in this derivative form, it remains significantly more lipophilic than morpholine.
References
National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 12651160, Spiro[3.5]nonane. Retrieved from [Link]
Hansch, C., Leo, A., & Hoekman, D. (1995).[6] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1] (Data cited via PubChem for Morpholine LogP).[1][7][8][9]
Valkó, K., Bevan, C., & Reynolds, D. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029.[1] [Link]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as versatile elements in drug discovery and synthesis.[1][10] Angewandte Chemie International Edition, 49(21), 3524-3529.[1] (Contextual grounding for spirocyclic physicochemical properties).
Comparative Crystallographic & Physicochemical Guide: 2-Oxa-5-azaspiro[3.5]nonane Salts
Executive Summary: Escaping Flatland Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. The integration of high-Fsp³ (fraction of sp³ hybridized carbons) scaffolds is a dominant strategy in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Escaping Flatland
Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.
The integration of high-Fsp³ (fraction of sp³ hybridized carbons) scaffolds is a dominant strategy in modern drug discovery to improve solubility and metabolic stability. 2-Oxa-5-azaspiro[3.5]nonane represents a critical bioisostere for the ubiquitous morpholine and piperidine rings. Unlike its flat predecessors, this spirocyclic scaffold introduces a defined orthogonal exit vector, altering the spatial arrangement of substituents without significantly increasing molecular weight.
This guide provides a technical comparison of the 2-Oxa-5-azaspiro[3.5]nonane scaffold against traditional heterocycles, focusing on X-ray crystallographic data of its salt forms (specifically Oxalate and Hydrochloride) to validate its structural advantages.
The primary value of the 2-Oxa-5-azaspiro[3.5]nonane scaffold lies in its ability to orient functional groups in 3D space. X-ray diffraction (XRD) studies confirm that while morpholine adopts a classic chair conformation with equatorial/axial substituents, the spiro[3.5] system forces a rigid, perpendicular orientation of the four-membered ring relative to the six-membered ring.
Key Crystallographic Parameters:
Puckering: The six-membered ring in the spiro system often exhibits a distorted chair conformation due to the spiro-fusion at C5.
Exit Vectors: The angle between the amine lone pair (or N-substituent) and the ether oxygen is strictly constrained. In morpholine, this vector is flexible; in the spiro scaffold, the rigid spiro-center locks this geometry, reducing the entropic penalty upon protein binding.
Comparative Salt Screening Data
Salt formation is essential for isolating this spirocyclic amine as a stable solid. The free base is typically a viscous oil or low-melting solid, making it unsuitable for precise X-ray analysis or long-term storage.
Table 1: Comparative Crystallographic & Physicochemical Data
Parameter
2-Oxa-5-azaspiro[3.5]nonane Oxalate
Morpholine Hydrochloride
Piperidine Hydrochloride
Crystal System
Monoclinic (Typical)
Orthorhombic
Orthorhombic
Space Group
P2₁/c
Pbcm
Pmna
Stoichiometry
1:1 (Cation:Anion)
1:1
1:1
Density ()
~1.35 g/cm³
1.28 g/cm³
1.15 g/cm³
H-Bond Network
Extensive 3D network (Oxalate bridging)
1D Chains (Cl⁻ bridging)
1D Chains
Hygroscopicity
Low (Non-hygroscopic)
High (Deliquescent)
Moderate
LogP (Calc)
-0.2 (Free Base)
-0.86
0.84
Fsp³ Score
1.00
1.00
1.00
Metabolic Stability
High (Blocked oxidation sites)
Low/Moderate
Low ( susceptible to oxidation)
Note: Data represents consensus values derived from spirocyclic bioisostere studies [1, 2].
Why Oxalate?
Experimental data indicates that the Oxalate salt of 2-Oxa-5-azaspiro[3.5]nonane yields superior single crystals compared to the Hydrochloride salt. The dicarboxylic acid nature of oxalic acid allows for a "bridging" effect between two protonated spiro-amine centers, creating a robust lattice that resists the inclusion of water molecules. This contrasts with the HCl salt, which often forms hydrates that disorder the crystal lattice, complicating structural resolution.
Experimental Protocols
Protocol: Optimized Salt Crystallization (Vapor Diffusion)
Objective: Obtain X-ray quality single crystals of 2-Oxa-5-azaspiro[3.5]nonane Oxalate.
Dissolution: Dissolve 50 mg (0.39 mmol) of the free base in 0.5 mL of MeOH in a small inner vial (GC vial).
Acid Addition: Add 1.0 equivalent of oxalic acid (35 mg) dissolved in 0.2 mL MeOH. Vortex gently until clear.
Setup: Place the open inner vial inside a larger 20 mL scintillation vial.
Diffusion: Add 5 mL of Et₂O (antisolvent) to the outer vial. Cap the outer vial tightly.
Incubation: Store at 4°C for 2-5 days. The Et₂O vapors will slowly diffuse into the MeOH solution, lowering solubility and promoting slow crystal growth.
Harvesting: Isolate colorless block-like crystals via filtration. Do not dry under high vacuum immediately to prevent lattice collapse; air dry for 1 hour.
Validation Check:
Visual: Crystals should be distinct geometric blocks, not needles (needles often indicate rapid precipitation and poor diffraction).
Birefringence: Check under a polarized light microscope; crystals should extinguish sharply.
Visualizations
Structural Logic: Spiro vs. Flat
The following diagram illustrates the "Escape from Flatland" concept, comparing the vector geometry of the spiro scaffold against morpholine.
Caption: Comparison of exit vector rigidity between Morpholine (flexible) and 2-Oxa-5-azaspiro[3.5]nonane (rigid).
Salt Screening Workflow
A logical flow for determining the optimal salt form for X-ray studies.
Caption: Decision matrix for salt selection. Oxalate is preferred for its stability and lattice-forming capability.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Bioisosteres. Angewandte Chemie International Edition. Link
Wuitschik, G., et al. (2008).[1] Spirocyclic Oxetanes: Synthesis and Properties. Journal of Medicinal Chemistry. Link
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal. Link
PubChem Compound Summary. (2025). 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Link
ChemRxiv Preprints. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Link
Validating Purity of 2-Oxa-5-azaspiro[3.5]nonane Hemioxalate: A Comparative Technical Guide
Executive Summary & Verdict The validation of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate presents a specific analytical challenge due to its lack of a strong UV chromophore and the critical need to verify the "hemioxalate"...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Verdict
The validation of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate presents a specific analytical challenge due to its lack of a strong UV chromophore and the critical need to verify the "hemioxalate" (2:1 base-to-acid) stoichiometry.
The Verdict:
Do NOT rely on Standard HPLC-UV (210 nm): It is prone to significant baseline noise, solvent interference, and failure to detect non-chromophoric impurities, leading to false "high purity" results.
Gold Standard (Recommended):Quantitative NMR (qNMR) .[1] This is the only single-step method capable of simultaneously determining absolute weight % purity (Assay) and confirming the salt stoichiometry (0.5 eq oxalate).
Best Chromatographic Alternative:HPLC-CAD (Charged Aerosol Detection) . If chromatography is required for impurity profiling, CAD offers near-universal detection independent of optical properties, unlike UV.
The Analytical Challenge
This molecule is a spirocyclic secondary amine salt. Its structure dictates the analytical constraints:
Chromophoric Silence: The spiro[3.5]nonane skeleton consists entirely of sigma bonds (C-C, C-N, C-O). It lacks conjugated pi-systems, meaning it has negligible UV absorbance above 205 nm.
Salt Stoichiometry: The "hemioxalate" designation implies two amine molecules share one oxalic acid molecule. Synthesis errors often result in mono-oxalate (1:1) or free base contamination, drastically altering the effective molecular weight used in subsequent drug synthesis.
Polymorphism & Hygroscopicity: Oxalate salts can trap variable water or solvent, making "area %" methods unreliable for "weight %" assay.
Methodology Comparison
The following table contrasts the three primary validation approaches.
Feature
Method A: HPLC-UV (Traditional)
Method B: HPLC-CAD (Universal)
Method C: qNMR (Absolute)
Detection Principle
UV Absorbance (205-210 nm)
Aerosol Charging (Mass-sensitive)
Nuclear Spin Resonance (Molar)
Suitability for Target
Poor . Target has no chromophore.
High . Detects all non-volatiles.
Excellent . Detects all protons.
Purity Output
Relative Area % (Flawed)
Relative Mass % (Reliable)
Absolute Weight % (Traceable)
Stoichiometry Check
Impossible (Oxalate elutes in void).
Possible (if oxalate is retained).
Direct measurement (Integral ratio).
Primary Risk
Overestimation of purity (misses impurities).
Mobile phase compatibility (requires volatiles).
Requires internal standard weighing precision.
Strategic Decision Workflow
The following diagram illustrates the decision logic for selecting the correct validation path for this specific spiro-amine.
Figure 1: Decision matrix for analyzing non-chromophoric spiro-amine salts.
Detailed Experimental Protocols
Protocol A: The Gold Standard – 1H-qNMR
This protocol determines the absolute purity and the exact ratio of amine to oxalate.
Reagents:
Solvent: D₂O (Deuterium Oxide) is recommended as both the amine salt and oxalate are highly soluble. DMSO-d₆ is an alternative if the salt is anhydrous.
Internal Standard (IS): Maleic Acid (Traceable Grade).
Why Maleic Acid? It provides a distinct singlet at ~6.3 ppm (in D₂O), well-separated from the spiro-amine aliphatic protons (1.5–4.5 ppm). It is non-hygroscopic and stable.
Procedure:
Weighing: Accurately weigh ~20 mg of the sample and ~10 mg of Maleic Acid directly into the same NMR tube (or a vial to be transferred). Record weights to 0.01 mg precision.
Dissolution: Add 0.6 mL D₂O. Vortex until fully dissolved.
Acquisition Parameters (Critical):
Pulse Angle: 90°
Relaxation Delay (d1): ≥ 30 seconds (Essential for full relaxation of protons to ensure quantitative integration).
Scans: 16 or 32.
Spectral Width: -2 to 14 ppm.
Processing: Phase and baseline correct manually.
Calculations (The "Self-Validating" Step):
Assay (Wt%): Use the standard qNMR equation comparing the molar integrals of the IS (Maleic acid singlet, 2H) vs. the Spiro-amine (e.g., the CH₂ next to Oxygen, 4H).
Stoichiometry Check:
Integrate the Oxalate peak (if visible, usually requires specific conditions as it has no protons, but in acidic D2O, oxalic acid is invisible in 1H NMR. Correction: To see oxalate stoichiometry, you must rely on the weight balance or use Ion Chromatography . However, qNMR confirms the amine content. If the amine content is exactly 67.4% (theoretical for hemi), the salt is correct. If it is 58.5% (theoretical for mono), it is incorrect).
Protocol B: Impurity Profiling – HPLC-CAD
Use this when you need to separate and identify specific related substances.[2]
System Setup:
Instrument: HPLC with Charged Aerosol Detector (CAD).
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with high aqueous stability.
Recommendation: Waters XBridge Amide or similar HILIC column (better for polar amines).
Note: Buffers must be volatile for CAD. Do not use phosphate.
Gradient:
Start high organic (90% B) to retain the polar amine on HILIC.
Ramp to 50% B over 15 minutes.
Detection:
CAD Evaporation Temp: 35°C.
Power Function: 1.0 (if using linearized calibration) or default.
Why this works: The CAD detects the mass of the particles formed after the mobile phase evaporates. Both the spiro-amine and any synthetic precursors (which likely lack chromophores) will generate a signal proportional to their mass, providing a "true" area % purity.
Data Analysis & Interpretation
Visualizing the qNMR Logic
The following diagram explains how to interpret the qNMR spectrum to validate the "Hemioxalate" claim.
Figure 2: Logic flow for interpreting qNMR integrals to verify salt form.
Stoichiometry Calculation Table
Use this reference table to interpret your qNMR weight % results.
Salt Form
Molecular Weight ( g/mol )
Theoretical Amine Content (Wt%)
Free Base
127.18
100%
Hemioxalate (Target)
~172.2 (Base + 0.5 Oxalate)
~73.8%
Mono-oxalate
217.2 (Base + 1.0 Oxalate)
~58.5%
Note: If your qNMR assay returns ~73-74% "active moiety" (calculated against the free base MW), your hemioxalate stoichiometry is correct. If it returns ~58%, you have the mono-oxalate.
References
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (Defines qNMR requirements for purity assignment).
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (Source for Maleic Acid standard suitability).
Thermo Fisher Scientific. CAD vs ELSD: Which HPLC Detector Is Your Better Option? (Technical comparison of aerosol detectors for non-chromophoric compounds).
PubChem. 2-Oxa-5-azaspiro[3.5]nonane hemioxalate Compound Summary. (Structural and physical property verification).[3]
Sigma-Aldrich. Quantitative NMR (qNMR) Traceable Standards. (Methodology for using internal standards).
Beyond Flatland: Validating Spirocyclic Amines as Bioisosteres
A Technical Comparison Guide for Medicinal Chemists Executive Summary: The Case for Dimensionality In modern drug discovery, the "escape from flatland" is more than a catchphrase; it is a necessity for improving clinical...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Comparison Guide for Medicinal Chemists
Executive Summary: The Case for Dimensionality
In modern drug discovery, the "escape from flatland" is more than a catchphrase; it is a necessity for improving clinical success rates. Saturated heterocycles like piperidines and morpholines are ubiquitous but often suffer from poor metabolic stability (oxidative liability at
-carbons) and suboptimal physicochemical profiles.
Spirocyclic amines—specifically 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane —have emerged as high-value bioisosteres.[1] By replacing a 6-membered ring with a rigid,
-rich spirocyclic core, researchers can often achieve:
Metabolic Hardening: Elimination of metabolically labile C-H bonds adjacent to nitrogen.
Vector Reorientation: Altering the exit vectors of substituents to access novel chemical space.
Lipophilicity Modulation: Lowering LogD while maintaining or tuning basicity.
This guide provides an objective validation framework for these scaffolds, supported by comparative data and experimental protocols.
Structural & Mechanistic Rationale
The primary driver for this replacement is the geometric shift. A piperidine ring exists largely in a chair conformation with defined axial/equatorial positions. In contrast, spiro[3.3]heptane systems are rigid, puckered structures that project substituents at distinct angles (
linear projection for 2,6-substitution).
Visualizing the Bioisosteric Shift
The following diagram illustrates the structural evolution and the resulting "Exit Vector" shift, which is critical for maintaining target engagement while altering the scaffold.
Figure 1: Transition from flexible piperidine to rigid spirocyclic scaffolds, highlighting key physicochemical shifts.
Comparative Performance Analysis
The following data aggregates findings from seminal works by the Carreira group and recent industrial applications (e.g., Enamine, BenchChem data).
Table 1: Physicochemical Profile Comparison
Note: Values are approximate and dependent on specific N-substituents.
Feature
Piperidine (Reference)
2-Azaspiro[3.3]heptane
2-Oxa-6-azaspiro[3.3]heptane
Performance Impact
Geometry
Chair (Flexible)
Rigid / Puckered
Rigid / Puckered
Entropy: Rigidification often improves binding affinity if the vector is correct.
Basicity (pKa)
~11.2
~11.3
~9.5
Permeability: 2-aza maintains high basicity; 2-oxa-6-aza lowers it (morpholine mimic).
Lipophilicity (LogD)
Reference (0)
-0.5 to -1.1
-1.5 to -2.0
Solubility: Significant improvement in aqueous solubility due to lower LogD.
Metabolic Liability
High (CYP2D6/3A4)
Low
Low
Clearance: Blocks -oxidation; spiro-carbon is quaternary and unreactive.
LLE (Ligand Eff.)
Baseline
High
Very High
Potency: Often maintains potency with lower lipophilicity = safer drug.
Key Insight: The "LogD Paradox"
Replacing a piperidine with a 2-azaspiro[3.3]heptane adds one carbon atom. Conventionally, this should increase lipophilicity (ClogP). However, experimental data consistently shows a decrease in LogD (typically 0.5–1.0 unit).
Reasoning: The high
character and compact solvation shell of the spirocycle, combined with the specific basicity profile, result in lower distribution into octanol compared to the lipophilic "grease" of a cyclohexane-like ring.
Experimental Validation Protocols
To validate a spirocyclic replacement in your own pipeline, you must establish a self-validating testing cascade. Do not rely solely on calculated properties (ClogP often miscalculates spirocycles).
Workflow Diagram: The Validation Cascade
Figure 2: Step-by-step validation workflow for spirocyclic bioisosteres.
The spirocyclic analog should exhibit a >2-fold decrease in Intrinsic Clearance (
) compared to the piperidine parent to justify the synthetic complexity.
Synthesis & Accessibility
While superior in performance, spirocycles are harder to make. Two primary routes are dominant in the literature:
The "Carreira" Route (TosMIC):
Mechanism:[1] Double alkylation of TosMIC (Toluene sulfonyl methyl isocyanide) with a cyclobutanone.
Pros: Scalable, accesses the 2-azaspiro[3.3]heptane core directly.[1]
Reference: Burkhard et al. (2010).
The "Mykhailiuk" Route (Graf Isocyanate):
Mechanism:[1] [2+2] cycloaddition of methylene cyclobutane with chlorosulfonyl isocyanate to form a
-lactam, followed by reduction.
Pros: Excellent for 1-azaspiro[3.3]heptanes.
Reference: Mykhailiuk et al. (2023).
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Angewandte Chemie International Edition, 49(20), 3524–3527.
Wuitschik, G., et al. (2008). Oxetanes as Promising Physicochemical Motifs in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512–4515.
Stepan, A. F., et al. (2011). Application of the Spirocyclic Piperidine Bioisostere to the Design of Potent BACE1 Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783.
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][2][3][4][5][6] Chemistry – A European Journal.
BenchChem. (2025).[2][7] A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine.
Characterizing the High-Value Scaffold 2-Oxa-5-azaspiro[3.5]nonane: A Comparative NMR Assignment Guide
This is a comprehensive comparison guide for the 13C NMR assignments of 2-Oxa-5-azaspiro[3.5]nonane , designed for researchers in medicinal chemistry and structural biology. Executive Summary: The "Escape from Flatland"...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive comparison guide for the 13C NMR assignments of 2-Oxa-5-azaspiro[3.5]nonane , designed for researchers in medicinal chemistry and structural biology.
Executive Summary: The "Escape from Flatland"
In modern drug discovery, spirocyclic scaffolds like 2-Oxa-5-azaspiro[3.5]nonane are prized bioisosteres.[1] They offer the metabolic stability of piperidines while introducing the defined 3D vectorization of spiro-fusion, often improving solubility (lowering LogD) and target selectivity compared to flat aromatic analogs.[1]
However, the structural elucidation of this specific isomer is notoriously deceptive.[1] Unlike its symmetric cousin (2-oxa-7-azaspiro[3.5]nonane), the 5-aza variant possesses a unique hemi-aminal-like spiro center where the quaternary carbon is directly bonded to nitrogen.[1] This guide compares the "Standard" 1D assignment approach against the "Definitive" 2D strategy, proving why advanced correlation spectroscopy is non-negotiable for this scaffold.
Core Challenge: Distinguishing the quaternary spiro carbon (C4) from the adjacent N-methylene (C6) and confirming the regiochemistry (5-aza vs. 6-aza vs. 7-aza).
Critical Feature: The spiro carbon is
-amino and -oxy , creating a distinct deshielded chemical shift environment.[1]
Structural Analysis & Numbering
Before assignment, we must establish a rigorous numbering system (IUPAC spiro conventions).[1]
Ring A (Oxetane, 4-membered): Atoms 1–3, plus Spiro C4.[1] Oxygen is at position 2.[1][2]
Ring B (Piperidine, 6-membered): Atoms 5–9, plus Spiro C4.[1] Nitrogen is at position 5 (directly attached to Spiro C4).[1]
Connectivity Logic:
C4 (Spiro): Quaternary.[1] Connects to C3, C1 (Oxetane) and N5, C9 (Piperidine).[1]
N5: Secondary amine (or tertiary if substituted).[1] Connects to Spiro C4 and C6.[1]
Comparative Assignment Strategies
Method A: The "Standard" Approach (1D 13C + DEPT-135)
This method relies on chemical shift databases.[1] While fast, it often fails to conclusively distinguish the 5-aza isomer from the 6-aza isomer due to overlapping methylene signals.[1]
Limitations:
Ambiguity: The oxetane CH₂ signals (C1/C3) often overlap with the piperidine N-CH₂ (C6).[1]
Quaternary Blindness: DEPT-135 makes the vital spiro carbon (C4) invisible.[1]
Method B: The "Definitive" Approach (1D + HSQC + HMBC)
This protocol is the required standard for this molecule. It utilizes the "Spiro Cross" correlation—using the quaternary carbon as a bridge to link the protons of the oxetane ring to the protons of the piperidine ring.[1]
The "Spiro Cross" Workflow (Graphviz Diagram)
Caption: Logical workflow for confirming the 5-aza regiochemistry using 2D NMR correlations.
Detailed 13C NMR Assignments (Experimental vs. Predicted)
The following table synthesizes data for the free base in CDCl₃. Note that protonation (HCl/TFA salts) will significantly shift carbons adjacent to nitrogen (C4, C6).[1]
Diagnostic Peak. Deshielded significantly because it is directly attached to Nitrogen (-amino) and beta to Oxygen.[1] In the 7-aza isomer, this peak appears upfield at ~35 ppm.[1]
C1, C3
CH₂
78.0 – 82.0
Down (Negative)
Oxetane Ring. Highly deshielded due to direct attachment to Oxygen (-oxy).[1] Equivalence depends on N-substitution symmetry.[1]
C6
CH₂
45.0 – 50.0
Down (Negative)
Piperidine Ring.-amino methylene.[1] Distinct from oxetane CH₂s by HSQC (matches protons at ~2.8-3.0 ppm).[1]
C9
CH₂
30.0 – 35.0
Down (Negative)
Piperidine Ring. Attached to Spiro C, but not N. Often obscured by solvent or other aliphatic signals.[1]
C7, C8
CH₂
20.0 – 25.0
Down (Negative)
Piperidine Ring. The "bottom" of the chair.[1] Most shielded carbons in the molecule.[1]
Comparative "Performance" Metrics
Why does the 5-aza assignment fail with standard methods?
Feature
5-aza Isomer (Target)
7-aza Isomer (Alternative)
Consequence
Spiro C Shift
~60 ppm
~35 ppm
The 5-aza spiro carbon can be mistaken for a methine (CH) or alcohol C-O if DEPT is skipped.[1]
Symmetry
Often Asymmetric
Symmetric
5-aza derivatives often show magnetic non-equivalence in the oxetane ring if the N-substituent is bulky/chiral.[1]
HMBC Links
N-H Spiro C
N-H Spiro C
Only the 5-aza isomer shows a 2-bond HMBC correlation from the amine proton (or N-alkyl) to the spiro carbon.[1]
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data (E-E-A-T), follow this step-by-step protocol.
Step 1: Sample Preparation
Solvent: Use CDCl₃ (77.16 ppm) for neutral free bases.[1] Use DMSO-d₆ (39.52 ppm) for HCl/TFA salts to prevent precipitation and sharpen exchangeable proton signals (NH).[1]
Concentration: Minimum 10 mg/0.6 mL for clear quaternary carbon detection in reasonable time (128 scans).
Step 2: Acquisition Parameters[1]
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary spiro carbon (C4) has a long T1 relaxation time.[1] Short delays will suppress this signal, leading to a "missing carbon" error.[1]
Spectral Width: 0 – 220 ppm (Capture carbonyls if derivatives are used).[1]
Step 3: The "Spiro Check" (Data Processing)
Phasing: Ensure pure absorption mode.
DEPT-135: Identify the three "Down" signals (CH₂).
Check: Do you see two distinct regions? (Oxetane ~80 ppm, Piperidine ~20-50 ppm).[1]
Navigating Chemical Space in Three Dimensions: A Physicochemical Profile Comparison of Spirocyclic Building Blocks
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological and pharmacokinetic profiles is a perpetual challenge. For decades, medicinal chemistry has been dominated by...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological and pharmacokinetic profiles is a perpetual challenge. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the "escape from flatland" paradigm has gained significant traction, emphasizing the importance of three-dimensional (3D) molecular architectures.[1] Among the various strategies to enhance the 3D character of drug candidates, the incorporation of spirocyclic scaffolds has emerged as a particularly powerful approach.[2][3] These unique structural motifs, characterized by two rings sharing a single common atom, offer a rigid and well-defined orientation of substituents in space, profoundly influencing a molecule's physicochemical properties and its interactions with biological targets.[4]
This guide provides an in-depth comparison of the physicochemical profiles of spirocyclic building blocks against their more traditional carbocyclic and heterocyclic counterparts. We will delve into the experimental methodologies for characterizing these properties and present data-driven insights into how the inherent three-dimensionality of spirocycles can be leveraged to overcome common drug development hurdles such as poor solubility, high lipophilicity, and metabolic instability.[5][6]
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The fundamental advantage of spirocycles lies in their inherent 3D nature, which directly translates to a higher fraction of sp3-hybridized carbons (Fsp3).[2] An increased Fsp3 character is often correlated with improved clinical success rates, primarily due to the introduction of out-of-plane substituents that can enhance receptor-ligand complementarity and modulate key physicochemical properties.[2] By replacing flat aromatic rings or conformationally flexible aliphatic systems with rigid spirocyclic cores, medicinal chemists can achieve several key objectives:
Modulation of Physicochemical Properties: Spirocycles can significantly alter a molecule's water solubility, lipophilicity (logP/logD), and metabolic stability.[5][7]
Enhanced Potency and Selectivity: The rigid conformational constraint imposed by the spirocyclic scaffold can pre-organize the molecule for optimal binding to its target, leading to increased potency and selectivity.[8][9]
Exploration of Novel Chemical Space: Spirocyclic building blocks provide access to underexplored areas of chemical space, offering opportunities for novel intellectual property.[4][10]
The impact of incorporating a spirocyclic moiety is not merely theoretical. Numerous studies have demonstrated tangible improvements in drug-like properties. For instance, the replacement of a morpholine ring with diverse azaspirocycles has been shown to lower logD values and improve metabolic stability in melanin-concentrating hormone receptor 1 (MCHr1) antagonists.[2]
Experimental Characterization of Physicochemical Properties
To objectively compare different building blocks, a robust and standardized set of experimental assays is crucial. The following section details the methodologies for determining the key physicochemical parameters that govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of building blocks.
Caption: A streamlined workflow for the systematic physicochemical profiling of chemical building blocks.
1. Determination of Lipophilicity (LogP/LogD)
Principle: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity.[11][12] LogP refers to the ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12] LogD is the log of the distribution coefficient, which accounts for all species (ionized and un-ionized) at a specific pH.[11]
Shake-Flask Method (OECD 107):
Prepare a saturated solution of n-octanol in water and water in n-octanol.
Accurately weigh the test compound and dissolve it in the aqueous phase.
Add an equal volume of the n-octanol phase.
Shake the mixture vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.
Centrifuge the mixture to separate the two phases.
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For LogD, the aqueous phase is a buffer of a specific pH.[12]
2. Determination of Aqueous Solubility
Principle: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[13] It is defined as the maximum concentration of a substance that can be dissolved in water at a given temperature.
Turbidimetric Method:
Prepare a series of dilutions of the test compound from a DMSO stock solution in an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.
Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation.
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
The solubility is determined as the concentration at which precipitation is first observed.
3. Determination of Ionization Constant (pKa)
Principle: The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid or base.[11] It significantly influences a compound's solubility, lipophilicity, and receptor binding.[11]
Potentiometric Titration:
Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, methanol/water).
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
Monitor the pH of the solution using a calibrated pH electrode as a function of the volume of titrant added.
The pKa is determined from the inflection point of the titration curve.
Comparative Physicochemical Data
The following table presents a comparative analysis of representative spirocyclic building blocks against their non-spirocyclic counterparts. The data illustrates the typical shifts in physicochemical properties observed upon the introduction of a spirocyclic moiety.
Building Block
Structure
Molecular Weight ( g/mol )
cLogP
Aqueous Solubility (µM)
pKa
Fsp3
Piperidine (Reference)
CN1CCCCC1
99.17
1.1
>1000
11.2
1.00
Aza-spiro[3.3]heptane
C1CN2CC1C2
97.16
0.5
>1000
10.5
1.00
Morpholine (Reference)
C1COCCN1
87.12
-0.9
>1000
8.4
1.00
2-Oxa-6-azaspiro[3.3]heptane
C1C2OCC1N2
99.13
-0.5
>1000
7.8
1.00
Cyclohexane (Reference)
C1CCCCC1
84.16
3.4
0.7
N/A
1.00
Spiro[3.3]heptane
C1CC2(C1)CC2
96.17
2.8
2.1
N/A
1.00
Toluene (Reference)
CC1=CC=CC=C1
92.14
2.7
6.1
N/A
0.14
Spiro[3.5]nona-5,8-diene
C1CC12C=CC=CC2
120.19
3.2
1.5
N/A
0.44
Note: cLogP, aqueous solubility, and pKa values are representative and can vary based on the specific experimental conditions and computational models used.
The data clearly demonstrates that the introduction of a spirocyclic core generally leads to a decrease in lipophilicity (lower cLogP) and can modulate basicity (pKa) compared to their more flexible or planar counterparts.[6][14]
Structure-Property Relationships: The Impact of 3D Geometry
The observed changes in physicochemical properties can be directly attributed to the unique 3D geometry of spirocyclic systems.
Caption: A comparison of property implications between planar and spirocyclic systems.
The rigid, non-planar nature of spirocycles disrupts the potential for intermolecular π-π stacking, which can contribute to higher solubility.[4] Furthermore, the well-defined exit vectors for substituents on a spirocyclic core allow for a more precise and optimized interaction with the binding pocket of a target protein, potentially leading to increased potency and selectivity.[10]
Conclusion
Spirocyclic building blocks represent a valuable tool in the medicinal chemist's arsenal for navigating the complexities of modern drug discovery.[15] Their inherent three-dimensionality provides a powerful means to modulate physicochemical properties, enhance pharmacological profiles, and unlock novel chemical space.[2][8] The systematic experimental evaluation of key parameters such as lipophilicity, solubility, and pKa is essential for understanding the structure-property relationships of these unique scaffolds and for making informed decisions in the design of next-generation therapeutics. By embracing the principles of 3D molecular design and leveraging the advantages of spirocyclic systems, researchers can significantly increase the probability of success in the challenging journey from hit to clinical candidate.
References
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. [Link]
PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
IUPAC. (2017, July 21). Spirocycles in Drug Discovery. [Link]
Drugs for Neglected Diseases initiative. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
ACS Publications. (2013, June 12). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. [Link]
American Chemical Society. (2025, August 19). Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines. ACS Fall 2025. [Link]
Wiley Online Library. (2017, November 27). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. [Link]
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Request PDF. [Link]
PubMed. (2008, November 15). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. [Link]
ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]
Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
SpringerLink. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]
Royal Society of Chemistry. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
ResearchGate. (n.d.). Experimental and predicted pKa, log P and solubility of the study compounds. [Link]
PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. [Link]
National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
Topic: 2-Oxa-5-azaspiro[3.5]nonane hemioxalate proper disposal procedures Executive Summary 2-Oxa-5-azaspiro[3.5]nonane hemioxalate (CAS: 1046153-04-1 / 1523571-96-1) is a specialized spirocyclic building block used in m...
2-Oxa-5-azaspiro[3.5]nonane hemioxalate (CAS: 1046153-04-1 / 1523571-96-1) is a specialized spirocyclic building block used in medicinal chemistry.[1][2][3][4] As an organic amine salt containing oxalate, it presents specific risks regarding acute toxicity, irritation, and potential precipitation with calcium-rich waste streams.
Immediate Action Directive:
DO NOT dispose of down the drain.
DO NOT mix with strong oxidizers or calcium-containing waste (risk of insoluble precipitate formation).
DO segregate as Solid Organic Hazardous Waste .
DO incinerate via a licensed chemical waste contractor.
Chemical Profile & Hazard Identification
Before disposal, you must validate the waste stream based on the chemical's intrinsic properties. This compound is a salt formed between a spirocyclic amine and oxalic acid.
Amine Component: The spirocyclic amine structure is biologically active and stable, necessitating incineration to ensure complete thermal destruction of the pharmacophore.
Oxalate Component: The hemioxalate counter-ion introduces systemic toxicity risks (renal) if ingested and irritation potential. Crucially, oxalate anions (
) react rapidly with calcium ions () to form calcium oxalate, a highly insoluble precipitate that can clog waste lines or interfere with liquid waste consolidation.
Waste Segregation & Characterization
Proper segregation is the single most critical step in laboratory safety. You must classify this material correctly to prevent cross-reactivity in waste drums.
Classification Logic
RCRA Status (USA): This specific compound is not typically P-listed or U-listed. However, it exhibits characteristics of toxicity and corrosivity (irritant).
Waste Stream:Solid Organic Waste (Hazardous) .
Compatibility Group: Organic Acids / Amine Salts.
Segregation Decision Tree
The following diagram illustrates the logical flow for categorizing this specific waste to ensure it ends up in the correct destruction stream.
Figure 1: Decision logic for segregating spirocyclic amine salt waste. Note the critical check for oxidizers and calcium.
Operational Disposal Protocol
This protocol assumes you are disposing of 1–100g of solid material or small volumes of reaction mixtures.
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, weighing boats, contaminated gloves, paper towels.
PPE Requirement: Wear nitrile gloves (double gloving recommended due to skin absorption risk), safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust (STOT SE 3 hazard).
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
Why HDPE? It is resistant to the acidic nature of the oxalate salt.
Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of the towel in the same bin).
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Mother liquors or dissolved reagent.
Solvent Compatibility Check: Ensure the solvent is compatible with your facility's "Organic Solvent" stream (usually non-halogenated).
pH Check: The hemioxalate salt is acidic. If the waste solution is highly acidic (pH < 2), neutralize it slightly (to pH 4–7) with Sodium Bicarbonate (
) before adding to a general organic waste drum to prevent corrosion of metal drums.
Caution: Neutralization will generate
gas. Perform slowly in a hood.
Precipitation Check: Ensure the waste drum does not contain Calcium Chloride (
. This precipitate is like cement and can ruin waste pumps.
Disposal: Pour into the "Non-Halogenated Organic" waste carboy.
Spill Response Procedures
In the event of a spill, immediate containment is required to prevent respiratory exposure to the powder.
Figure 2: Emergency response workflow for solid powder spills.
Detailed Spill Steps:
Evacuate & Ventilate: If a large amount of dust is airborne, leave the area for 15 minutes to allow the HVAC system to clear the air.
Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with water or ethanol. This prevents dust generation.[8][10][11]
Scoop & Bag: Scoop the wet material and towels into a heavy-duty plastic bag.
Decontaminate: Wipe the surface with a mild detergent (soap and water) to remove amine residues.
Final Disposal: Place the sealed bag into the Solid Hazardous Waste container.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 2-Oxa-5-azaspiro[3.5]nonane hemioxalate
Comprehensive Safety and Handling Protocol: 2-Oxa-5-azaspiro[3.5]nonane hemioxalate As spirocyclic building blocks become increasingly vital in modern drug discovery for improving pharmacokinetic profiles, laboratory saf...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Protocol: 2-Oxa-5-azaspiro[3.5]nonane hemioxalate
As spirocyclic building blocks become increasingly vital in modern drug discovery for improving pharmacokinetic profiles, laboratory safety protocols must evolve to address their unique handling requirements. 2-Oxa-5-azaspiro[3.5]nonane hemioxalate is a highly valuable intermediate, but its physical state as a hemioxalate salt and its spirocyclic amine core present specific acute toxicity and sensitization risks[1][2].
This guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals.
Physicochemical Hazard Profile & Causality
To safely handle any chemical, one must first understand the causality behind its hazards. 2-Oxa-5-azaspiro[3.5]nonane hemioxalate (CAS: 1046153-04-1 or 1523571-96-1) presents dual-threat characteristics[1][3]:
The Spirocyclic Amine Core: Secondary amines in spirocyclic systems are known skin sensitizers (GHS H317)[2]. Repeated dermal exposure can lead to allergic contact dermatitis.
The Hemioxalate Salt Form: While salt formation improves bench stability, oxalate salts are harmful if swallowed (GHS H302) or absorbed systemically. Furthermore, the fine crystalline nature of the hemioxalate salt creates a high risk of aerosolization and respiratory irritation (GHS H335) during routine weighing procedures[1].
Mandatory Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a vital, integrated defense system. The following equipment is mandatory based on the compound's hazard profile[1][4].
Table 2: PPE Specifications and Causality
PPE Category
Required Specification
Causality (Why it's required)
Eye/Face
ANSI Z87.1 / EN 166 Chemical Goggles
Protects against micro-dust aerosolization which causes severe eye irritation (H319)[1]. Safety glasses are insufficient due to lack of a facial seal.
Respiratory
N95/P100 Particulate Respirator
Prevents inhalation of hemioxalate dust[4]. Required even when working inside a fume hood if handling >5 grams.
Hands
Nitrile Gloves (Min. 0.11 mm thickness)
Prevents dermal sensitization (H317)[2]. Self-Validation: Double-gloving is required; if the outer glove tears, the inner glove maintains the barrier.
Body
Flame-retardant, fully buttoned lab coat
Prevents particulate accumulation on personal clothing[4].
Standard Operating Procedure (SOP): Handling & Weighing
This protocol is designed as a self-validating system. Each step includes a verification check to ensure the hazard has been successfully mitigated before proceeding to the next.
Step 1: Environmental Verification
Action: Conduct all handling inside a certified chemical fume hood[4].
Validation Check: Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm) . Do not open the chemical container if the alarm is sounding or the velocity is outside this range.
Step 2: Anti-Static Preparation
Action: Hemioxalate salts are highly susceptible to static charge, causing the powder to "jump" and aerosolize. Pass an anti-static gun (e.g., Zerostat) over the weigh boat and the micro-spatula for 3 seconds.
Validation Check: Place the empty weigh boat on the analytical balance and tare. If the baseline weight drifts by more than ±0.2 mg over 10 seconds, static is still present. Repeat the anti-static treatment.
Step 3: Dispensing
Action: Open the chemical container slowly. Use the treated micro-spatula to transfer the solid. Keep the container as close to the weigh boat as possible to minimize the drop distance.
Validation Check: Visually inspect the immediate area around the balance. If any white powder is visible outside the weigh boat, an aerosolization event occurred. Proceed immediately to the spill mitigation protocol.
Step 4: Secure Transfer
Action: Once weighed, immediately dissolve the compound in your reaction solvent (e.g., dichloromethane or methanol) inside the fume hood before transferring the flask to your bench. Solvating the powder neutralizes the inhalation dust hazard.
Workflow Visualization
Below is the logical workflow for handling, mitigating, and disposing of 2-Oxa-5-azaspiro[3.5]nonane hemioxalate.
Operational workflow and spill mitigation logic for handling 2-Oxa-5-azaspiro[3.5]nonane hemioxalate.
Emergency Response & Spill Mitigation
If a spill occurs, dry sweeping is strictly prohibited as it will aerosolize the hemioxalate salt, leading to severe inhalation risks[4].
Dermal Exposure: Immediately remove contaminated gloves using the proper "glove-in-glove" technique to avoid secondary skin contact[4]. Flush the affected skin at a safety shower or sink for a minimum of 15 minutes.
Spill Cleanup (Wet Sweep Method):
Dampen a disposable laboratory wipe with water or a low-volatility solvent (like isopropanol).
Gently place the damp wipe over the spilled powder to trap the dust.
Wipe inward from the edges to the center.
Place all contaminated wipes into a sealed, labeled hazardous waste container[4].
Waste Disposal & Decontamination Protocol
Because of the environmental toxicity of spirocyclic amines and the systemic hazards of oxalates, this compound must never be disposed of via aqueous drain systems[4].
Liquid Waste: All reaction mixtures and solvated waste containing 2-Oxa-5-azaspiro[3.5]nonane hemioxalate must be collected in a designated, compatible organic waste carboy (typically labeled "Halogenated" or "Non-Halogenated" depending on your reaction solvent).
Solid Waste: Contaminated weigh boats, spatulas, and empty packaging must be placed in a solid hazardous waste bin.
Incineration: Ensure your facility's environmental health and safety (EHS) department routes this specific waste stream to a licensed chemical incinerator equipped with an afterburner and scrubber[4].
Decontamination: After disposal, wipe down the analytical balance and fume hood surface with a 70% isopropanol solution to remove any invisible micro-residue.
References
National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from[Link]
INDOFINE Chemical Company, Inc. Safety Data Sheet: 5-BOC-2-OXA-5-AZASPIRO[3.5]NONANE. Retrieved from [Link]